molecular formula C19H24ClN B2907128 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride

Número de catálogo: B2907128
Peso molecular: 301.9 g/mol
Clave InChI: ZCXZLHDHNZWONS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) is an analytical reference standard that is structurally similar to known dissociative anesthetics. This product is intended for research and forensic applications.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(1,3-diphenylpropan-2-yl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N.ClH/c1-3-9-17(10-4-1)15-19(20-13-7-8-14-20)16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXZLHDHNZWONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(1,3-Diphenylpropan-2-yl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride is a synthetic compound featuring a pyrrolidine ring attached to a 1,3-diphenylpropane backbone. While detailed research on this specific molecule is not extensively published, its structural architecture places it in close analogy to well-characterized psychoactive compounds, particularly dissociative anesthetics of the arylcyclohexylamine class, such as phencyclidine (PCP) and ketamine. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, inferred pharmacological mechanisms, and potential research applications based on its structural relationship to known neuromodulatory agents. The document also outlines detailed protocols for its analytical characterization and discusses safety considerations, offering a foundational resource for researchers investigating this and related compounds.

Chemical and Physical Properties

This compound is an analytical reference standard available as a crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₃N • HCl[2][3]
Molecular Weight 301.9 g/mol [2]
CAS Number 102009-66-5[2][3]
Appearance Crystalline solid[1]
Solubility Soluble in Ethanol (30 mg/ml), DMF (12 mg/ml), PBS (pH 7.2) (10 mg/ml), and DMSO (5 mg/ml)[2]
IUPAC Name This compound[4]
Synonyms 1-[2-phenyl-1-(phenylmethyl)ethyl]-pyrrolidine, monohydrochloride[2]

Plausible Synthesis and Characterization

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and general methods for the synthesis of substituted pyrrolidines.[5][6] A common approach involves the reductive amination of a suitable ketone precursor.

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of 1,3-diphenylacetone with pyrrolidine, followed by reduction of the resulting enamine or iminium intermediate.

Synthetic_Pathway 1_3_diphenylacetone 1,3-Diphenylacetone intermediate Enamine/Iminium Intermediate 1_3_diphenylacetone->intermediate Condensation pyrrolidine Pyrrolidine pyrrolidine->intermediate final_product_base 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (Free Base) intermediate->final_product_base Reduction reducing_agent Reducing Agent (e.g., NaBH4, H2/Pd-C) reducing_agent->final_product_base final_product_hcl 1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl final_product_base->final_product_hcl Salt Formation hcl HCl hcl->final_product_hcl

A plausible synthetic route to the target compound.
Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 1,3-diphenylacetone in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add an equimolar amount of pyrrolidine to the solution. The reaction mixture may be stirred at room temperature to facilitate the formation of the enamine or iminium intermediate.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.

  • Workup: After the reaction is complete, quench any remaining reducing agent with water. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

While specific NMR data for this compound is not publicly available, a detailed protocol for acquiring such data is presented below.[7]

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

  • ¹H NMR Spectroscopy: Expected signals would include aromatic protons from the two phenyl groups, methine and methylene protons of the propane backbone, and methylene protons of the pyrrolidine ring.

  • ¹³C NMR Spectroscopy: Expected signals would include aromatic carbons, and aliphatic carbons corresponding to the propane and pyrrolidine moieties.

Mass spectrometry is crucial for confirming the molecular weight of the compound.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

  • Expected Fragmentation: The mass spectrum would likely show a molecular ion peak corresponding to the free base and characteristic fragmentation patterns resulting from the loss of phenyl, benzyl, or pyrrolidine moieties.

IR spectroscopy can identify the functional groups present in the molecule.

  • Sample Preparation: Attenuated Total Reflectance (ATR) is a suitable method for solid samples.[7]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[7]

  • Expected Absorptions: Characteristic peaks would include C-H stretching from the aromatic and aliphatic groups, and C-N stretching from the pyrrolidine ring.

Inferred Pharmacological Profile

The structural similarity of this compound to dissociative anesthetics like phencyclidine (PCP) and ketamine strongly suggests that it may act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][8][9]

Proposed Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. Non-competitive antagonists like PCP and ketamine bind to a site within the ion channel pore, thereby blocking the influx of calcium ions and attenuating glutamatergic neurotransmission.[1] This action is believed to underlie the dissociative, analgesic, and psychotomimetic effects of these drugs.

NMDA_Receptor_Antagonism cluster_neuron Postsynaptic Neuron NMDA_receptor NMDA Receptor Channel Pore glutamate Glutamate glutamate->NMDA_receptor Binds to receptor glycine Glycine (Co-agonist) glycine->NMDA_receptor Binds to receptor ca_ion Ca²⁺ ca_ion->NMDA_receptor:pore Influx compound 1-(1,3-Diphenylpropan-2-yl)pyrrolidine compound->NMDA_receptor:pore Blocks channel

Inferred mechanism of NMDA receptor antagonism.
Potential Pharmacological Effects

Based on its structural analogy, this compound could exhibit a range of pharmacological effects, including:

  • Dissociative Effects: A sense of detachment from the environment and one's self.[1]

  • Analgesic Properties: Reduction in pain perception.

  • Psychotomimetic Effects: Hallucinations, paranoia, and disorganized thought.

  • Stimulant Properties: Increased locomotor activity and sympathetic nervous system activation.[1]

Structure-Activity Relationships

The pyrrolidine moiety in related compounds, such as certain synthetic cathinones, is known to increase lipophilicity, which may enhance penetration of the blood-brain barrier.[10] The diphenylpropane core provides a rigid scaffold that likely influences the binding affinity and selectivity for the NMDA receptor and potentially other targets.

Potential Research Applications

Given its inferred mechanism of action, this compound could be a valuable tool for a variety of research applications:

  • Neuroscience Research: As a probe for studying the role of the NMDA receptor in various neurological and psychiatric conditions.

  • Drug Discovery: As a lead compound for the development of novel therapeutics targeting the glutamatergic system, potentially for conditions such as depression, chronic pain, and neurodegenerative diseases.[11]

  • Forensic Science: As an analytical reference standard for the identification and quantification of this compound in forensic samples.[2]

Toxicology and Safety

Due to the lack of specific toxicological data for this compound, a cautious approach to handling is imperative. Information from structurally related compounds, such as substituted cathinones with a pyrrolidine ring, suggests potential for cardiovascular and central nervous system toxicity.[10][12]

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14][15]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Emergency Procedures
  • Spills: In case of a spill, evacuate the area and use appropriate absorbent material for cleanup. Avoid generating dust.

  • Fire: Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[16]

Conclusion

This compound represents a research chemical with a high likelihood of acting as a dissociative anesthetic through NMDA receptor antagonism, based on its structural similarity to known psychoactive compounds. While specific experimental data on this molecule is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential pharmacological investigation. Researchers should proceed with caution, adhering to strict safety protocols, and can use the information presented here as a foundation for further exploration of its properties and applications.

References

  • Altman, J., & Stroud, S. W. (1989). Phencyclidine ("angel dust") analogs and sigma opiate benzomorphans cause cerebral arterial spasm. PubMed.
  • Olson, K. R., et al. (Eds.). (n.d.). PHENCYCLIDINE (PCP) AND KETAMINE. In Poisoning & Drug Overdose, 7e. AccessMedicine.
  • Jourdi, H., et al. (2014). Toxicity and death following recreational use of 2-pyrrolidino valerophenone. PubMed.
  • Sigma-Aldrich. (2025).
  • Nakazono, Y., & Tsujikawa, K. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. springermedizin.de.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • 2 - SAFETY D
  • Fisher Scientific Chemicals, Inc. (n.d.).
  • 1-(1,3-Diphenylpropan-2-yl)
  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Cayman Chemical. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride).
  • Nakazono, Y., et al. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism.
  • 1,3-Diphenylpropan-2-amine. (n.d.). CymitQuimica.
  • CDH Fine Chemical. (n.d.).
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). (n.d.). ChemBK.
  • 1-(1,3-DIPHENYLPROPAN-2-YL)PYRROLIDINE. (n.d.). gsrs.
  • Jang, S., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. PubMed.
  • French, E. D., et al. (1989). The Phencyclidine (PCP) Analog N-[1-(2-benzo(B)thiophenyl) Cyclohexyl]piperidine Shares Cocaine-Like but Not Other Characteristic Behavioral Effects With PCP, Ketamine and MK-801. PubMed.
  • PYRROLIDINE. (n.d.). CAMEO Chemicals - NOAA.
  • PubChem. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine.
  • Tertychna, O. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • 4275-43-8 | 1,3-Diphenylpropan-2-amine. (n.d.). ChemScene.
  • CAS No : 4275-43-8 | Product Name : 1,3-Diphenylpropan-2-amine. (n.d.).
  • Paizs, C., et al. (2018). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing.
  • Al-Harrasi, A., et al. (2018).
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (n.d.).
  • Sharma, S., & Kumar, A. (2022).
  • Wikipedia. (n.d.). Phencyclidine.
  • Pyrrolidine(123-75-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). (n.d.).
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). (n.d.). Ido proteins.
  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
  • Cydulka, R. K., & Fitch, M. T. (2024).
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.).
  • Spectroscopic Profile of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Technical Guide. (n.d.). Benchchem.
  • Scott, J. D., et al. (2017). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central.
  • Pal, D., et al. (2021). Dissociative and analgesic properties of ketamine are independent and unaltered by sevoflurane general anesthesia. NIH.
  • 1,3-DIPHENYLPROPANE(1081-75-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Pyrrolidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

Sources

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(1,3-Diphenylpropan-2-yl)pyrrolidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of this compound, a niche chemical compound primarily utilized in specialized scientific fields. Structurally, it belongs to the diphenylalkylamine class and incorporates a saturated pyrrolidine heterocycle. While extensive peer-reviewed pharmacological data on this specific molecule is limited, its structural similarity to known dissociative anesthetics provides a framework for understanding its potential biological activity.[1][2][3] This document details its chemical structure, physicochemical properties, a plausible synthetic route, and standard analytical characterization methods. Furthermore, it explores the inferred pharmacological profile based on its structural analogs and discusses its primary application as an analytical reference standard in research and forensic science. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, technically grounded understanding of this compound.

Introduction and Nomenclature

This compound is a synthetic organic compound featuring a robust 1,3-diphenylpropane backbone. The defining feature is the attachment of a pyrrolidine ring to the central carbon of the propane chain. The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a common motif in numerous natural alkaloids and pharmacologically active molecules, valued for its ability to introduce three-dimensionality and specific stereochemistry into a molecule.[4][5][6] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media for experimental use.

Primarily, this compound is categorized as an analytical reference standard, intended for research and forensic applications.[1] Its structural relationship to dissociative anesthetics, such as phencyclidine (PCP) and its analogs, makes it a compound of interest in neuropharmacology and toxicology.

  • Systematic IUPAC Name: 1-[2-phenyl-1-(phenylmethyl)ethyl]-pyrrolidine, monohydrochloride[1]

  • Common Name: this compound

  • CAS Number: 102009-66-5[1]

  • Molecular Formula: C₁₉H₂₃N • HCl[1]

  • Molecular Weight: 301.9 g/mol [1][2]

structure cluster_pyrrolidine Pyrrolidine Ring cluster_propane Diphenylpropane Backbone N N C1_p N->C1_p C2_prop CH N->C2_prop Attachment Point C2_p C1_p->C2_p C3_p C2_p->C3_p C4_p C3_p->C4_p C4_p->N C1_prop CH₂ C2_prop->C1_prop C3_prop CH₂ C2_prop->C3_prop HCl • HCl Ph1 Ph C1_prop->Ph1 Ph2 Ph C3_prop->Ph2

Fig. 1: Chemical Structure of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl

Physicochemical Properties

The compound is supplied as a crystalline solid with high purity (≥98%), ensuring its suitability as a reference standard.[1] Proper handling and storage are critical for maintaining its integrity.

PropertyValueReference
Appearance Crystalline Solid[1]
Purity ≥98%[1]
Storage Temperature -20°C[1]
Stability ≥ 5 years (under proper storage)[1]
InChI Key ZCXZLHDHNZWONS-UHFFFAOYSA-N[1]

Solubility is a key parameter for any experimental work. The solubility profile in common laboratory solvents has been determined, providing a practical guide for solution preparation.

SolventSolubility (approx.)Reference
Ethanol30 mg/mL[1]
DMF12 mg/mL[1]
PBS (pH 7.2)10 mg/mL[1]
DMSO5 mg/mL[1]
Methanol1 mg/mL[1]

Synthesis and Characterization

Plausible Synthetic Pathway

While specific proprietary synthesis methods may exist, a chemically sound and widely applicable approach for creating this molecule is through reductive amination. This cornerstone reaction in medicinal chemistry provides an efficient means of forming the crucial C-N bond.

Causality of Experimental Choices:

  • Reactants: 1,3-Diphenylacetone is chosen as the ketone precursor because it provides the required diphenylpropane backbone. Pyrrolidine is the amine source for the heterocyclic moiety.

  • Mechanism: The reaction proceeds via the formation of an iminium salt intermediate, which is more electrophilic than the starting ketone. This intermediate is then reduced.

  • Reducing Agent: A mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is preferred. These agents are selective for the iminium ion over the ketone, preventing the wasteful reduction of the starting material and allowing for a one-pot procedure.

  • Salification: The final free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether or isopropanol). This step is crucial for producing a stable, crystalline solid that is easier to handle, weigh, and dissolve for bioassays compared to the often-oily free base.

synthesis Reactants 1,3-Diphenylacetone + Pyrrolidine Intermediate Iminium Salt Intermediate Reactants->Intermediate Condensation Reduction Reduction Step (e.g., NaBH(OAc)₃) Intermediate->Reduction Reacts with FreeBase 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (Free Base) Reduction->FreeBase Yields Salification Salification (HCl in Ether) FreeBase->Salification Treatment with Product Final Product: Hydrochloride Salt Salification->Product Precipitates pharmacology Compound 1-(1,3-Diphenylpropan-2-yl)pyrrolidine NMDA NMDA Receptor Compound->NMDA Antagonism (Inferred) DAT Dopamine Transporter (DAT) Compound->DAT Inhibition (Potential) NET Norepinephrine Transporter (NET) Compound->NET Inhibition (Potential) CaV Voltage-Gated Ca²⁺ Channels Compound->CaV Blockade (Potential)

Fig. 3: Potential Molecular Targets Based on Structural Analogy

Applications in Research and Forensic Science

The primary and intended use of this compound is as a certified analytical reference standard. [1]

  • Forensic Toxicology: With the continuous emergence of novel psychoactive substances (NPS), or "designer drugs," forensic laboratories require authenticated standards to definitively identify unknown substances in seized materials or biological samples. This compound serves as a reference for developing and validating analytical methods (e.g., GC-MS, LC-MS/MS) for the detection of related diphenylalkylamine-type dissociatives.

  • Pharmacological Research: As a research tool, it can be used to investigate the structure-activity relationships (SAR) of NMDA receptor antagonists and monoamine transporter inhibitors. By comparing its activity to known compounds, researchers can probe the specific structural features responsible for affinity and efficacy at these targets.

Safety and Handling

This compound is intended for laboratory use by trained professionals only and is not for human or veterinary use. [1]

  • Handling: Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container at -20°C to ensure its long-term stability. [1]* Toxicity: The toxicological properties have not been fully investigated. Due to its inferred mechanism of action, it should be handled as a potent, pharmacologically active substance.

Conclusion

This compound is a well-defined chemical entity with a clear role in the scientific community as a reference material. Its structure, combining a diphenylalkylamine core with a pyrrolidine moiety, places it at the intersection of several pharmacologically relevant chemical classes. While its primary value lies in forensic and analytical applications, the inferred profile as a potential NMDA receptor antagonist and monoamine reuptake inhibitor makes it an interesting subject for further pharmacological investigation. Future research, including in-vitro binding assays and functional studies, would be necessary to definitively elucidate its biological activity and validate the hypotheses based on its structural architecture.

References

  • Pallos, L., et al. (1973). Synthesis and pharmacological study of diphenylalkylamines with cycloaliphatic residues. New coronary vasodilators. Arzneimittelforschung, 23(10), 1415-20. [Link]
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). Ido proteins. [Link]
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine. PubChem. [Link]
  • 1-(1,3-DIPHENYLPROPAN-2-YL)PYRROLIDINE.
  • Gündüz, M. G., et al. (2021). Crystal structure determination and computational studies of 1,4-dihydropyridine derivatives as selective T-type calcium channel blockers. Journal of Molecular Structure, 1224, 129033. [Link]
  • Harada, H., et al. (1992). Synthesis and cardiovascular activity of phenylalkylamine derivatives. I. Potential specific bradycardic agents. Chemical & Pharmaceutical Bulletin, 40(10), 2735-40. [Link]
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride).
  • Chen, K. H., et al. (2021). Seeking the exclusive binding region of phenylalkylamine derivatives on human T-type calcium channels via homology modeling and molecular dynamics simulation approach. Pharmacology Research & Perspectives, 9(3), e00780. [Link]
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride).
  • Diphenylprolinol. Wikipedia. [Link]
  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[1][2][11]XAZABOROLE-BORANE COMPLEX. Organic Syntheses. [Link]
  • Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243765. [Link]
  • Deokar, S. D., & Shinde, S. S. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • Synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives from unsubstituted pyrrolidine.
  • Pyrrolidine. Wikipedia. [Link]
  • Al-Obaid, A. M., et al. (2011). Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Moiety. American Journal of Applied Sciences, 8(4), 303-309. [Link]
  • Papakyriakou, A., et al. (2016). 1,3-Diphenylpropan-1-Ones as Allosteric Modulators of α7 Nach Receptors with Analgesic and Antioxidant Properties. ACS Medicinal Chemistry Letters, 8(7). [Link]
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry. [Link]
  • Vicario, J. L., et al. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
  • Sim, M., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. International Journal of Molecular Sciences, 22(9), 4930. [Link]
  • S-(-)-1,1-Diphenylprolinol. NIST WebBook. [Link]

Sources

Synthesis pathways for 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(1,3-diphenylpropan-2-yl)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, an analytical reference standard structurally related to dissociative anesthetics.[1][2] The document is intended for researchers and professionals in drug development and organic synthesis. We will explore the chemistry, mechanisms, and practical methodologies for producing this compound, with a primary focus on the robust and widely applicable reductive amination pathway. Alternative strategies, such as nucleophilic alkylation, are also discussed. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for laboratory synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound logically begins with a retrosynthetic analysis to identify the most practical bond disconnections and corresponding synthetic strategies. The target molecule consists of a central propane chain substituted with two phenyl groups and a pyrrolidine ring, which is subsequently protonated to form the hydrochloride salt.

The most logical disconnection is at the Carbon-Nitrogen bond between the pyrrolidine ring and the diphenylpropane backbone. This disconnection immediately suggests two primary forward-synthetic strategies:

  • Reductive Amination: Forming the C-N bond by reacting a ketone precursor, 1,3-diphenylpropan-2-one (dibenzyl ketone), with pyrrolidine.

  • Nucleophilic Alkylation: Forming the C-N bond via the reaction of pyrrolidine with a 1,3-diphenylpropane backbone already equipped with a suitable leaving group at the C2 position.

The reductive amination approach is generally preferred due to the high availability of the starting materials and the efficiency of the reaction.

G Target 1-(1,3-diphenylpropan-2-yl)pyrrolidine Hydrochloride FreeBase 1-(1,3-diphenylpropan-2-yl)pyrrolidine Target->FreeBase Deprotonation Disconnection C-N Bond Disconnection FreeBase->Disconnection Retrosynthesis Ketone 1,3-Diphenylpropan-2-one (Dibenzyl Ketone) Disconnection->Ketone Strategy 1: Reductive Amination Pyrrolidine Pyrrolidine Disconnection->Pyrrolidine Both Strategies AlkylHalide 1,3-Diphenyl-2-halopropane (X = Br, Cl) Disconnection->AlkylHalide Strategy 2: Nucleophilic Alkylation

Caption: Retrosynthetic analysis of the target compound.

Primary Synthesis Pathway: Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[3][4] The process involves two key stages: the initial reaction of the ketone with the amine to form an iminium ion intermediate, followed by the reduction of this intermediate to the target amine.

Precursor Synthesis & Availability

1,3-Diphenylpropan-2-one (Dibenzyl Ketone): This key precursor is a commercially available solid with a melting point of 32-34 °C.[5] For laboratory-scale synthesis, it can be prepared via the ketonic decarboxylation of phenylacetic acid. This is typically achieved by refluxing phenylacetic acid with acetic anhydride and a catalyst like potassium acetate, which drives the formation of the ketone with the release of carbon dioxide and acetic acid.[6]

Pyrrolidine: Pyrrolidine is a common cyclic secondary amine and is widely available commercially. Numerous synthesis methods exist, including the reduction of pyrrole or cyclization reactions.[7] For the purposes of this guide, commercial sourcing is the most practical approach.

Core Reaction: From Ketone to Amine

The central reaction involves the condensation of 1,3-diphenylpropan-2-one with pyrrolidine. In the presence of an acid catalyst or under neutral conditions, these two reactants form an equilibrium with the corresponding iminium cation. The subsequent introduction of a reducing agent irreversibly converts the iminium ion to the stable tertiary amine, 1-(1,3-diphenylpropan-2-yl)pyrrolidine, driving the reaction to completion.

G cluster_0 Reductive Amination Mechanism Ketone 1,3-Diphenylpropan-2-one Iminium Iminium Cation (Intermediate) Ketone->Iminium Condensation (-H₂O) Pyrrolidine + Pyrrolidine Product 1-(1,3-diphenylpropan-2-yl)pyrrolidine Iminium->Product Reduction (e.g., NaBH₄, H₂/Pd)

Caption: General workflow for the reductive amination pathway.

Methodologies for Reduction

The choice of reducing agent is critical and depends on factors such as scale, available equipment, and desired reaction conditions.

  • Catalytic Transfer Hydrogenation (CTH): This method involves a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source like ammonium formate or formic acid.[8][9] It avoids the use of high-pressure hydrogen gas, making it experimentally convenient.

  • Catalytic Hydrogenation: This classic method uses hydrogen gas (H₂) and a heterogeneous catalyst such as Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂). It is highly efficient and clean, as the only byproduct is water from the initial condensation. Care must be taken as aggressive conditions can sometimes lead to debenzylation.

  • Hydride Reducing Agents: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. NaBH₃CN is particularly useful as it is selective for the iminium ion over the ketone, allowing for a one-pot reaction where all reagents can be mixed from the start. NaBH₄ is more reactive and is typically added after an initial period of stirring the ketone and amine to allow for iminium formation.

Final Step: Hydrochloride Salt Formation

The synthesized 1-(1,3-diphenylpropan-2-yl)pyrrolidine is a free base, often an oil. To improve its stability, crystallinity, and handling properties, it is converted to its hydrochloride salt.[7] This is achieved by treating a solution of the amine (e.g., in diethyl ether or isopropanol) with hydrochloric acid. The acid can be introduced as a gas or as a solution in a suitable solvent. The resulting salt typically precipitates from the solution and can be collected by filtration.[10]

Experimental Protocols

The following protocols are representative procedures for the synthesis and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis via Catalytic Hydrogenation
  • Reaction Setup: To a hydrogenation vessel, add 1,3-diphenylpropan-2-one (10.0 g, 47.6 mmol) and pyrrolidine (4.0 g, 56.2 mmol, 1.2 eq).

  • Solvent Addition: Add 100 mL of methanol as the solvent.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, 5 wt%) to the mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 1-(1,3-diphenylpropan-2-yl)pyrrolidine as an oil.

Protocol 2: Synthesis via Sodium Borohydride Reduction
  • Reaction Setup: In a round-bottom flask, dissolve 1,3-diphenylpropan-2-one (10.0 g, 47.6 mmol) and pyrrolidine (4.0 g, 56.2 mmol) in 150 mL of methanol.

  • Iminium Formation: Stir the solution at room temperature for 1 hour.

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add sodium borohydride (2.1 g, 56.2 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quenching: Slowly add 50 mL of water to quench the excess NaBH₄.

  • Extraction: Remove most of the methanol under reduced pressure. Add 100 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude amine product from either protocol above in 100 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Isolation: Collect the resulting white solid by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether and dry under vacuum to yield this compound. Recrystallization from an ethanol/ether mixture can be performed for further purification.

Alternative Synthesis Pathway: Nucleophilic Alkylation

An alternative, though less common, approach is the direct alkylation of pyrrolidine. This strategy requires the synthesis of an electrophilic 1,3-diphenylpropane derivative.

Principle and Mechanism

This pathway involves a standard SN2 reaction where the nucleophilic nitrogen of pyrrolidine attacks the C2 carbon of a 1,3-diphenylpropane scaffold, displacing a leaving group (e.g., bromide, tosylate).

G cluster_1 Nucleophilic Alkylation Pathway Pyrrolidine Pyrrolidine Product 1-(1,3-diphenylpropan-2-yl)pyrrolidine Pyrrolidine->Product Sₙ2 Attack AlkylHalide + 1,3-Diphenyl-2-bromopropane Byproduct + HBr

Caption: General scheme for the nucleophilic alkylation route.

Challenges and Considerations
  • Precursor Synthesis: The primary challenge is the synthesis of the 1,3-diphenyl-2-halopropane precursor, which typically starts from 1,3-diphenylpropan-2-ol, itself derived from the reduction of the corresponding ketone. The alcohol must then be converted to the halide or tosylate.

  • Side Reactions: The reaction conditions must be carefully controlled to minimize E2 elimination, a potential side reaction that would yield 1,3-diphenylpropene.

  • Stoichiometry: A base is required to neutralize the H-X byproduct formed during the reaction. Often, an excess of pyrrolidine itself is used for this purpose.

Due to the multi-step nature of precursor synthesis and the potential for side reactions, this method is generally less efficient than reductive amination for this specific target molecule.

Comparative Data Summary

The choice of synthetic route can be guided by several key performance indicators. The following table summarizes the primary methods discussed.

FeatureCatalytic HydrogenationSodium Borohydride ReductionNucleophilic Alkylation
Reaction Type Reductive AminationReductive AminationNucleophilic Substitution
Key Reagents H₂, Pd/CNaBH₄1,3-Diphenyl-2-halopropane
Pressure Elevated (e.g., 50 psi)AtmosphericAtmospheric
Temperature Room Temperature0 °C to Room TemperatureElevated Temperature
Key Advantages High atom economy, cleanOperationally simple, no special pressure equipmentAvoids ketone intermediate
Key Disadvantages Requires pressure equipment, potential for debenzylationGenerates borate waste, requires quenchingMulti-step precursor synthesis, risk of elimination
Typical Yields Good to ExcellentGood to ExcellentModerate

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the reductive amination of 1,3-diphenylpropan-2-one with pyrrolidine. Both catalytic hydrogenation and chemical reduction with hydride agents like sodium borohydride represent robust and high-yielding methodologies. The final conversion to the hydrochloride salt is a standard and straightforward procedure that enhances the compound's stability and handling. While alternative routes such as nucleophilic alkylation are mechanistically plausible, they present greater synthetic challenges, making reductive amination the superior strategy for both laboratory and potential scale-up applications.

References

  • Benchchem. (n.d.). pyrrolidine hydrochloride | 25150-61-2.
  • ChemicalBook. (n.d.). 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis.
  • Google Patents. (2006). US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives.
  • Google Patents. (2020). US20200369608A1 - Processes for preparing pyrrolidine compounds.
  • Wikipedia. (n.d.). Dibenzyl ketone.
  • Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Wikipedia. (n.d.). Leuckart reaction.
  • ChemBK. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride).
  • National Institutes of Health. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.
  • PubChem. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine.
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Google Patents. (1960). US2952688A - Synthesis of pyrrolidine.
  • Piltz, J. (n.d.). Catalytic Transfer Hydrogenation of 1,3-diphenyl-2-propen-1-one with Palladium on Carbon and Formate Salts. IU Indianapolis ScholarWorks.
  • IU Indianapolis ScholarWorks. (n.d.). Catalytic Transfer Hydrogenation of 1,3-diphenyl-2-propen-1-one with Palladium on Carbon and Formate Salts.

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals.

Abstract

1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride is a synthetic compound featuring a core pyrrolidine ring with two phenylpropyl substituents. While specific pharmacological data for this exact molecule is not extensively available in peer-reviewed literature, its structural similarity to a well-established class of psychoactive compounds, namely the diphenylalkylpyrrolidines and related analogs, provides a strong basis for predicting its mechanism of action. This guide synthesizes information from studies on analogous compounds to propose a primary mechanism centered on the inhibition of monoamine transporters. It will detail the likely interactions with the dopamine and norepinephrine transporters, provide established experimental protocols for verifying these interactions, and present a conceptual framework for its action within the central nervous system.

Introduction and Chemical Profile

This compound is an analytical reference standard.[1] Its chemical structure, characterized by a central pyrrolidine ring and two flanking phenyl groups, is analogous to several potent central nervous system (CNS) active agents.[2] The pyrrolidine ring is a common scaffold in many biologically active compounds, valued for its ability to create a three-dimensional structure that can interact with complex biological targets.[2]

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₉H₂₃N · HCl[1]

  • Molecular Weight: 301.9 g/mol [1]

Predicted Primary Mechanism of Action: Monoamine Transporter Inhibition

Based on extensive research into structurally related compounds such as diphenylprolinol and pyrovalerone analogs, the primary mechanism of action of this compound is presumed to be the inhibition of monoamine transporters.[3][4] These transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[5] Inhibition of this process leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[6]

Preferential Inhibition of Dopamine and Norepinephrine Transporters

Structure-activity relationship (SAR) studies of similar diphenylalkylpyrrolidine and pyrovalerone derivatives consistently demonstrate a high affinity for and potent inhibition of DAT and NET, with significantly lower activity at SERT.[4][7] This selectivity is a hallmark of this chemical class. Therefore, it is highly probable that this compound acts as a potent dopamine-norepinephrine reuptake inhibitor (DNRI).

The enhanced dopaminergic and noradrenergic signaling resulting from this inhibition is associated with stimulant, and potentially dissociative, effects. The structural similarity to known dissociative anesthetics further supports this hypothesis.[8]

The following diagram illustrates the predicted primary mechanism of action at a synapse:

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE Vesicle->DA_NE Release DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) DA_NE->DAT_NET Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binding Compound 1-(1,3-diphenylpropan-2-yl)pyrrolidine HCl Compound->DAT_NET Inhibition

Caption: Predicted inhibition of DAT and NET by 1-(1,3-diphenylpropan-2-yl)pyrrolidine HCl.

Experimental Protocols for Mechanistic Elucidation

To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo assays would be necessary. The following are standard, field-proven protocols for characterizing monoamine transporter inhibitors.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific transporter.

Objective: To quantify the affinity of this compound for DAT, NET, and SERT.

Methodology:

  • Membrane Preparation: Cell membranes expressing high concentrations of human recombinant DAT, NET, or SERT are prepared.

  • Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters, or more selective radioligands like [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) and a range of concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of the compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a radioligand binding assay:

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes (Expressing DAT, NET, or SERT) Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound (Varying Concentrations) Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis: Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Caption: Workflow for determining transporter binding affinity via radioligand binding assay.

In Vitro Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells or synaptosomes.

Objective: To determine the potency (IC50) of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin.

Methodology:

  • Cell/Synaptosome Preparation: Use cell lines expressing the transporters or synaptosomes prepared from specific brain regions rich in the target transporters (e.g., striatum for DAT, hypothalamus for NET, and raphe nucleus for SERT).

  • Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

  • Neurotransmitter Addition: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Uptake and Termination: Allow uptake to occur for a defined period, then terminate the process by rapid filtration or washing with ice-cold buffer.

  • Quantification: Lyse the cells/synaptosomes and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.

Predicted Pharmacological Profile and Data Summary

While specific data for this compound is unavailable, the table below presents representative data for a structurally related compound, a pyrovalerone analog (4a), to illustrate the expected pharmacological profile.[6]

Assay TypeTargetPredicted Potency (based on analogs)
Binding Affinity (Ki) DATHigh (Low nM range)
NETModerate to High (Mid to Low nM range)
SERTLow (>1000 nM)
Uptake Inhibition (IC50) DopamineHigh (Low nM range)
NorepinephrineHigh (Low nM range)
SerotoninVery Low (>10,000 nM)

Conclusion

The structural features of this compound strongly suggest that its primary mechanism of action is the inhibition of the dopamine and norepinephrine transporters. This profile is consistent with a large body of evidence from structurally analogous compounds. Empirical validation through radioligand binding and neurotransmitter uptake inhibition assays is necessary to confirm this predicted mechanism and to precisely quantify its potency and selectivity. This in-depth understanding is critical for researchers and drug development professionals exploring the therapeutic or psychoactive potential of this and related compounds.

References

  • Anesthetics Derivative. (n.d.). This compound.
  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. PMC.
  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • GSRS. (n.d.). 1-(1,3-DIPHENYLPROPAN-2-YL)PYRROLIDINE.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed.
  • Wikipedia. (n.d.). Diphenylprolinol.
  • PubMed. (2008). Novel 3,3-disubstituted Pyrrolidines as Selective Triple serotonin/norepinephrine/dopamine Reuptake Inhibitors.
  • Semantic Scholar. (2003). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors.
  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • MDPI. (2022). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC.
  • Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents.
  • PubMed Central. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.
  • PubMed. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues.
  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubMed. (2009). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols.
  • MDPI. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.
  • PubMed. (2008). The effects of acute dopamine reuptake inhibition on performance.
  • PubMed. (1984). Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans.

Sources

An In-Depth Technical Guide to the Pharmacology and Toxicology of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride is a synthetic compound belonging to the 1,2-diarylethylamine class, which is structurally analogous to dissociative anesthetics like phencyclidine (PCP) and ketamine.[1][2] Primarily utilized as an analytical reference standard in forensic and research settings, its pharmacological and toxicological profiles are not extensively documented in peer-reviewed literature.[2][3] This guide synthesizes the available information on this compound and its structural class to provide a comprehensive technical overview for researchers and drug development professionals. The putative mechanism of action centers on the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1][3] Concurrently, interactions with monoamine transporters, particularly the dopamine transporter (DAT), are anticipated based on the pharmacology of related compounds.[1] This document will delve into the inferred pharmacodynamics, pharmacokinetics, and toxicological considerations of this compound, drawing necessary parallels with closely related 1,2-diarylethylamines.

Introduction and Chemical Identity

This compound is a synthetic molecule characterized by a central ethylamine backbone with two phenyl groups attached to adjacent carbons and a pyrrolidine ring substituting the amine.[1][4] This structural motif places it within the broader class of 1,2-diarylethylamines, a group of compounds that has garnered interest for both potential therapeutic applications and as novel psychoactive substances.[1][5]

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 1-(1,3-diphenylpropan-2-yl)pyrrolidine;hydrochloride[4]
CAS Number 102009-66-5[2]
Molecular Formula C₁₉H₂₄ClN[6]
Molecular Weight 301.9 g/mol [2]
Appearance Crystalline solid[3]
Solubility Soluble in DMF (12 mg/ml), Ethanol (30 mg/ml), PBS (pH 7.2) (10 mg/ml), DMSO (5 mg/ml), and Methanol (1 mg/ml).[2]

Inferred Pharmacology: A Focus on NMDA Receptor Antagonism and Dopamine Transporter Interaction

The primary pharmacological activity of 1,2-diarylethylamines is characterized by their uncompetitive antagonism of the NMDA receptor.[1] This action is believed to be the basis for their dissociative, anesthetic, and hallucinogenic properties.[1] Compounds such as diphenidine, a close structural analog, exhibit high to moderate affinity for the PCP-binding site within the NMDA receptor channel.[1]

NMDA Receptor Antagonism

The proposed mechanism involves the blockade of the NMDA receptor ion channel, which is crucial for glutamatergic neurotransmission. This modulation of excitatory signaling is a hallmark of dissociative anesthetics.

NMDA_Receptor_Antagonism cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx allows Cellular_Response Cellular Response Ca_Influx->Cellular_Response triggers Compound 1-(1,3-diphenylpropan-2-yl)pyrrolidine HCl Compound->Ion_Channel blocks

Caption: Inferred mechanism of NMDA receptor antagonism.

Dopamine Transporter (DAT) Inhibition

Many 1,2-diarylethylamines also demonstrate affinity for the dopamine transporter (DAT), which can contribute to stimulant-like effects.[1] The degree of DAT inhibition versus NMDA receptor antagonism can significantly influence the overall pharmacological profile of a given compound.

Dopamine_Transporter_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Dopamine Dopamine Synaptic_Dopamine Synaptic Dopamine Dopamine->Synaptic_Dopamine release DAT Dopamine Transporter (DAT) Synaptic_Dopamine->DAT reuptake Compound 1-(1,3-diphenylpropan-2-yl)pyrrolidine HCl Compound->DAT inhibits

Caption: Inferred mechanism of dopamine transporter inhibition.

Due to the lack of specific binding affinity data for this compound, researchers should exercise caution and consider empirical determination of these values.

Inferred Pharmacokinetics

The pharmacokinetic properties of 1,2-diarylethylamines are generally characterized by high lipophilicity, leading to extensive distribution into tissues, particularly adipose tissue.[1] Metabolism is expected to occur primarily in the liver via cytochrome P450 enzymes, with potential pathways including hydroxylation, dealkylation, and oxidation.[1]

Table 2: Inferred Pharmacokinetic Parameters (based on 1,2-diarylethylamine class)

ParameterInferred CharacteristicRationale/Supporting Evidence
Absorption Likely orally and parenterally activeGeneral characteristic of the 1,2-diarylethylamine class.[1]
Distribution Extensive tissue distribution, particularly in adipose tissueHigh lipophilicity of the chemical scaffold.[1]
Metabolism Hepatic via CYP450 enzymes (CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4)Common metabolic pathways for this class of compounds.[1]
Excretion Likely renal excretion of metabolitesTypical route of elimination for xenobiotics after hepatic metabolism.

Toxicology Profile (Inferred)

The toxicological profile of this compound has not been formally established. However, based on its structural similarity to other dissociative anesthetics and novel psychoactive substances, a number of potential toxicities can be inferred.

Acute Toxicity

Acute toxicity is likely to manifest as an extension of the compound's pharmacological effects.[7][8]

  • Central Nervous System: At high doses, dissociative effects can progress to agitation, hallucinations, paranoia, and in severe cases, seizures.[7][8]

  • Cardiovascular System: Sympathomimetic effects, such as tachycardia and hypertension, are possible due to the potential inhibition of norepinephrine reuptake and central nervous system stimulation.[7][8]

  • Respiratory System: While often considered "respiratory-sparing" at therapeutic doses, high doses of dissociative anesthetics can lead to respiratory depression, particularly when combined with other central nervous system depressants.[7]

Chronic Toxicity

The chronic toxicity of this compound is unknown. However, chronic recreational use of related compounds like ketamine has been associated with:

  • Urological Toxicity: Ketamine-induced cystitis is a well-documented complication of chronic use, leading to symptoms such as dysuria, frequency, and hematuria.[9]

  • Hepatotoxicity: Liver injury has been reported in chronic, high-dose ketamine users.[9]

  • Neuropsychiatric Effects: Long-term use can be associated with cognitive deficits and psychiatric disturbances.[8]

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of this compound. Studies on some pyrrolizidine alkaloids, which also contain a pyrrolidine ring, have shown genotoxic potential; however, the overall structures are significantly different, and direct comparisons should be made with caution.[10][11]

Experimental Protocols

Due to the limited specific data for this compound, the following are generalized protocols for key experiments that would be essential for characterizing its pharmacology and toxicology.

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Radioligand: Use a radiolabeled NMDA receptor antagonist, such as [³H]MK-801.

  • Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Dopamine Transporter Uptake Assay

Objective: To determine the potency (IC₅₀) of this compound to inhibit dopamine uptake.

Methodology:

  • Cell Culture: Use cells stably expressing the human dopamine transporter (hDAT).

  • Radiolabeled Substrate: Use [³H]dopamine as the substrate.

  • Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add [³H]dopamine to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.

Conclusion

This compound is a member of the 1,2-diarylethylamine class with a pharmacological profile that is likely dominated by NMDA receptor antagonism and dopamine transporter inhibition. While it serves as a valuable analytical standard, the lack of comprehensive pharmacological and toxicological data in the public domain necessitates a cautious approach in a research and development setting. The information presented in this guide, largely inferred from its structural class, provides a foundational understanding and highlights the critical need for empirical studies to fully characterize its properties. Researchers are strongly encouraged to conduct detailed in vitro and in vivo studies to establish a definitive pharmacological and toxicological profile for this compound.

References

  • 1,2-Diarylethylamine - Wikipedia. (URL: [Link])
  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues - PMC. (URL: [Link])
  • The Paradox of Ketamine and the Clinical Manifestations of Acute and Chronic Toxicity. (URL: [Link])
  • The epidemiology and patterns of acute and chronic toxicity associated with recreational ketamine use - PMC. (URL: [Link])
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine | C19H23N | CID 91032406 - PubChem. (URL: [Link])
  • 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. (URL: [Link])
  • 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. (URL: [Link])
  • Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6 - PubMed. (URL: [Link])
  • Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-aspartate Receptor Antagonists - ProQuest. (URL: [Link])
  • Ketamine Toxicity - St
  • Acute toxicity associated with the recreational use of the ketamine derivative methoxetamine | Request PDF. (URL: [Link])
  • Genotoxicity of pyrrolizidine alkaloids - PubMed. (URL: [Link])
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) | Ido proteins. (URL: [Link])
  • 1-(1,3-DIPHENYLPROPAN-2-YL)PYRROLIDINE - gsrs. (URL: [Link])
  • Genotoxicity and cytotoxicity of selected pyrrolizidine alkaloids, a possible alkenal metabolite of the alkaloids, and rel
  • Ketamine - Wikipedia. (URL: [Link])
  • Genotoxicity of pyrrolizidine alkaloids - PMC. (URL: [Link])
  • Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism | springermedicine.com. (URL: [Link])
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride)
  • Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism | Request PDF. (URL: [Link])
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (URL: [Link])
  • N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem. (URL: [Link])
  • US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google P
  • Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC. (URL: [Link])
  • WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google P
  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them - Google P
  • Use of 1,3-diphenylprop-2-en-1-one derivatives for treating liver disorders - Patent US-10350181-B2 - PubChem. (URL: [Link])
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) | Jackson Immuno Research. (URL: [Link])
  • EP0346791B1 - 1,2-diarylethylamines for treatment of neurotoxic injury - Google P
  • Anti-neuroinflammatory effects of DPTP, a novel synthetic clovamide derivative in in vitro and in vivo model of neuroinflamm
  • 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances - PubMed. (URL: [Link])
  • Pyrrolidine | C4H9N | CID 31268 - PubChem. (URL: [Link])
  • In Vivo Neuropharmacological Effects of Neophytadiene - MDPI. (URL: [Link])
  • Nirogacest
  • Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - ResearchG
  • S-(-)-1,1-Diphenylprolinol - the NIST WebBook. (URL: [Link])

Sources

An In-Depth Technical Guide to 1-(1,3-Diphenylpropan-2-yl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride is a research chemical and analytical reference standard.[1] Structurally, it belongs to the class of pyrrolidine derivatives and is noted for its similarity to known dissociative anesthetics.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, safety considerations, and potential research applications. The information presented herein is intended to support researchers and scientists in their work with this compound.

Chemical and Physical Properties

This compound is a crystalline solid with a molecular formula of C₁₉H₂₃N • HCl and a formula weight of 301.9 g/mol .[1] The free base form has a molecular formula of C₁₉H₂₃N and a molecular weight of 265.4 g/mol .[2]

PropertyValueSource
CAS Number 102009-66-5[1]
Molecular Formula C₁₉H₂₃N • HCl[1]
Formula Weight 301.9 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Melting Point 163 - 166 °C
Solubility DMF: 12 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml, Methanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml[1]
Storage -20°C[1]
Stability ≥ 5 years[1]

Synthesis and Purification

The synthesis of 1-(1,3-diphenylpropan-2-yl)pyrrolidine typically proceeds via a reductive amination reaction. This common and effective method in organic chemistry involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of this specific compound, the likely precursors are 1,3-diphenylpropan-2-one (also known as dibenzyl ketone) and pyrrolidine.

Proposed Synthesis Workflow: Reductive Amination

G A 1,3-Diphenylpropan-2-one (Dibenzyl Ketone) C Reaction Vessel (with suitable solvent, e.g., Methanol) A->C B Pyrrolidine B->C D Formation of Hemiaminal Intermediate C->D Mixing E Dehydration to Enamine/Iminium Ion Intermediate D->E Equilibrium G Reduction of Intermediate E->G F Reducing Agent (e.g., Sodium Borohydride, Sodium Cyanoborohydride) F->G Addition H 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (Free Base) G->H Formation of Product I Purification (e.g., Column Chromatography) H->I J Conversion to Hydrochloride Salt (Addition of HCl in a suitable solvent, e.g., ether) I->J K 1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl (Final Product) J->K

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1,3-Diphenylpropan-2-one (Dibenzyl Ketone)

  • Pyrrolidine

  • Methanol (or another suitable solvent)

  • Sodium borohydride (or another suitable reducing agent)

  • Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-diphenylpropan-2-one in methanol.

  • Amine Addition: To this solution, add a stoichiometric equivalent of pyrrolidine. Stir the mixture at room temperature for a designated period to allow for the formation of the enamine or iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. The reaction is exothermic, so maintain the temperature below 25°C.

  • Quenching: After the addition of the reducing agent is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC). Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in the same or another appropriate solvent dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The mass of the free base is observed.

TechniqueObserved Mass (m/z)Source
HPLC-TOF265.1832[3]
Mass Spec266.1 (M-HCl)

The fragmentation pattern in mass spectrometry can provide valuable structural information. For pyrrolidine-containing compounds, fragmentation often involves the loss of the pyrrolidine ring or cleavage at the bonds adjacent to the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. Although a detailed spectrum with peak assignments is not publicly available, a certificate of analysis confirms that the NMR data conforms to the expected structure.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the two phenyl rings.

  • Aliphatic Protons: Signals corresponding to the protons of the pyrrolidine ring and the propan-2-yl backbone. The methine proton on the propan-2-yl backbone would likely appear as a multiplet. The methylene protons of the benzyl groups and the pyrrolidine ring would also show characteristic signals.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Several signals in the aromatic region (typically δ 120-140 ppm).

  • Aliphatic Carbons: Signals for the carbons of the pyrrolidine ring and the propan-2-yl backbone.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in the molecule. A certificate of analysis indicates that the IR spectrum conforms to the expected structure.

Expected IR Spectral Features:

  • N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is expected for the hydrochloride salt of a secondary amine.

  • C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds will be present.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Research Applications and Potential Pharmacological Profile

This compound is described as an analytical reference standard that is structurally similar to known dissociative anesthetics.[1] Dissociative anesthetics, such as ketamine and phencyclidine (PCP), primarily act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.

Potential Mechanism of Action

G A 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (as a potential NMDA receptor antagonist) B NMDA Receptor A->B Binds to a site within the ion channel E Blockage of Ion Channel A->E Causes C Glutamate Binding Site B->C D Ion Channel B->D F Inhibition of Ca²⁺ Influx E->F G Alteration of Neuronal Excitability F->G H Dissociative Anesthetic Effects G->H

Caption: Conceptual diagram of the potential mechanism of action.

The structural similarity to dissociative anesthetics suggests that 1-(1,3-diphenylpropan-2-yl)pyrrolidine may also interact with the NMDA receptor. As a research chemical, it can be used in in vitro and in vivo studies to investigate its binding affinity, functional activity at the NMDA receptor, and its potential behavioral effects.[5] Such studies are crucial for understanding the structure-activity relationships of this class of compounds and for the development of new therapeutic agents or for forensic and toxicological analysis. The pyrrolidine moiety is a common scaffold in many biologically active compounds, and derivatives of this compound could be explored for a range of pharmacological activities.

References

  • PubChem. 1-(1,3-Diphenylpropan-2-yl)pyrrolidine. National Center for Biotechnology Information.
  • Wikipedia. Dibenzyl ketone.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2021;26(16):4946.
  • Analytical Report: 1-(1,3-diphenylpropan-2-yl)pyrrolidine. National Forensic Laboratory, Slovenia. 2017.
  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Eur J Med Chem. 2020 Jan 15;186:111861.

Sources

An In-depth Technical Guide to 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride is a synthetic compound with a structural framework akin to dissociative anesthetics such as phencyclidine (PCP) and ketamine. This guide provides a comprehensive review of the available scientific and technical information on this compound, covering its chemical properties, plausible synthetic routes, analytical characterization, and inferred pharmacological profile. Drawing on data from structurally related compounds, this document aims to equip researchers and drug development professionals with a foundational understanding of its potential mechanisms of action, structure-activity relationships, and avenues for future investigation.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active compounds, contributing to their therapeutic efficacy in diverse areas including cancer, central nervous system disorders, and infectious diseases. Its conformational flexibility allows for optimal binding to various biological targets. This compound, a molecule integrating this privileged pyrrolidine motif with a diphenylpropane backbone, has been identified primarily as an analytical reference standard. Its structural similarity to well-characterized dissociative anesthetics suggests a potential for activity within the central nervous system, warranting a thorough examination of its chemical and pharmacological attributes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(1,3-diphenylpropan-2-yl)pyrrolidine and its hydrochloride salt is presented in Table 1.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C19H24ClN[2]
Molecular Weight 301.85 g/mol [2]
CAS Number 102009-66-5 (HCl salt)[2]
Appearance Crystalline solid[2]
Solubility Soluble in Ethanol, DMF, DMSO, and PBS (pH 7.2)[2]

Synthesis and Structural Elucidation

While a specific, peer-reviewed synthesis for this compound has not been prominently documented in the scientific literature, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. A plausible and efficient method would involve the reductive amination of 1,3-diphenylacetone with pyrrolidine.

Proposed Synthetic Workflow

Synthesis_Workflow 1,3-Diphenylacetone 1,3-Diphenylacetone Reductive_Amination Reductive Amination 1,3-Diphenylacetone->Reductive_Amination Pyrrolidine Pyrrolidine Pyrrolidine->Reductive_Amination Intermediate_Imine Intermediate Imine/Enamine Reductive_Amination->Intermediate_Imine Reduction Reduction (e.g., NaBH4, H2/Pd-C) Intermediate_Imine->Reduction Base_Product 1-(1,3-diphenylpropan-2-yl)pyrrolidine Reduction->Base_Product HCl_Treatment Treatment with HCl Base_Product->HCl_Treatment Final_Product 1-(1,3-diphenylpropan-2-yl)pyrrolidine HCl HCl_Treatment->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Imine/Enamine Formation: To a solution of 1,3-diphenylacetone (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add pyrrolidine (1.1 equivalents). The reaction can be catalyzed by a mild acid.

  • Reduction: The resulting intermediate imine or enamine is then reduced in situ. For this, a reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up and Purification: Upon completion of the reaction, the mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt, which can then be collected by filtration and dried.

Analytical Characterization

The definitive identification and purity assessment of this compound are crucial for research purposes. An analytical report from the Slovenian National Forensic Laboratory provides key instrumental data for this compound[3].

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent GC-MS system.

  • Column: HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Observed Mass: 265.1832 m/z for the free base[3].

  • Expected Mass: 265.1830 m/z for the free base (C19H23N)[3].

High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF-MS)
  • Instrumentation: Agilent 6230B TOF LC-MS.

  • Ionization: Agilent Jet Stream technology (Dual AJS ESI), positive ion scan mode.

The combination of these techniques provides a high degree of confidence in the identity and purity of the analyte.

Inferred Pharmacological Profile

Due to the lack of specific pharmacological studies on this compound, its biological activity can be inferred from its structural similarity to known psychoactive compounds.

Mechanism of Action

The structural resemblance to dissociative anesthetics like PCP and ketamine strongly suggests that the primary mechanism of action involves the antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory synaptic transmission, is a known target for this class of compounds[4].

Furthermore, many psychoactive substances with a diphenylalkylamine scaffold exhibit significant affinity for monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). Inhibition of these transporters leads to an increase in the synaptic concentration of dopamine and norepinephrine, resulting in stimulant effects. It is therefore highly probable that this compound also interacts with these transporters.

Pharmacological_Mechanism Compound 1-(1,3-diphenylpropan-2-yl)pyrrolidine Antagonism Antagonism Compound->Antagonism Likely Inhibition Inhibition Compound->Inhibition Probable NMDA_Receptor NMDA Receptor Glutamate_Signaling Decreased Glutamatergic Signaling NMDA_Receptor->Glutamate_Signaling DAT Dopamine Transporter Dopamine_Uptake Decreased Dopamine Reuptake DAT->Dopamine_Uptake NET Norepinephrine Transporter Norepinephrine_Uptake Decreased Norepinephrine Reuptake NET->Norepinephrine_Uptake Antagonism->NMDA_Receptor Inhibition->DAT Inhibition->NET CNS_Effects Potential CNS Effects (Dissociative, Stimulant) Glutamate_Signaling->CNS_Effects Dopamine_Uptake->CNS_Effects Norepinephrine_Uptake->CNS_Effects

Caption: Inferred pharmacological mechanism of action.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies for this compound are unavailable, general principles from related classes of compounds can be applied:

  • The Pyrrolidine Ring: The nature of the amine is critical for activity at both NMDA receptors and monoamine transporters. Pyrrolidine is a common motif in potent dopamine reuptake inhibitors.

  • The Diphenylpropane Moiety: The distance and orientation of the two phenyl rings are likely key determinants of binding affinity to its biological targets. Modifications to the phenyl rings, such as substitution with electron-withdrawing or electron-donating groups, would be expected to significantly alter the pharmacological profile.

Potential Therapeutic Applications and Future Directions

Given its inferred mechanism of action, this compound and its analogs could be explored for a variety of therapeutic applications, including:

  • Antidepressants: Compounds that modulate both NMDA receptors and monoamine transporters are of interest for the development of rapid-acting antidepressants.

  • Neuroprotective Agents: NMDA receptor antagonists have been investigated for their potential to protect against excitotoxic neuronal damage in conditions such as stroke and traumatic brain injury.

  • Treatment of Substance Use Disorders: Modulators of the dopaminergic system are actively being researched for their potential to treat addiction.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic route.

  • In Vitro Pharmacological Profiling: Determination of binding affinities and functional activities at NMDA receptor subtypes and monoamine transporters.

  • In Vivo Studies: Evaluation of the compound's effects on animal models of depression, neurodegeneration, and addiction.

  • SAR Studies: Systematic modification of the chemical structure to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents an under-investigated chemical entity with a pharmacological profile that can be inferred from its structural relationship to known dissociative anesthetics and monoamine reuptake inhibitors. While currently utilized as an analytical standard, its potential as a lead compound for the development of novel CNS-active agents is evident. This guide provides a foundational framework to stimulate and inform future research into this intriguing molecule.

References

  • ANALYTICAL REPORT - Policija. (2017-11-21).
  • 1-(1,3-DIPHENYLPROPAN-2-YL)PYRROLIDINE - gsrs.
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine | C19H23N | CID 91032406 - PubChem.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • NMDA and Dopamine: Diverse Mechanisms Applied to Interacting Receptor Systems - NCBI.

Sources

In Vitro Characterization of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride, a novel psychoactive compound with structural similarities to known dissociative anesthetics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. The methodologies detailed herein are designed to elucidate the pharmacological profile, functional activity, and metabolic liabilities of the compound, thereby establishing a foundational understanding of its mechanism of action and potential for drug-drug interactions. The guide emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols for receptor binding, neurotransmitter transporter function, and metabolic stability assays. All quantitative data presented are representative examples to illustrate data analysis and interpretation.

Introduction: Unveiling the Pharmacological Landscape

The early-stage in vitro characterization of a novel compound such as this compound is a critical phase in the drug discovery pipeline. The primary objective is to build a comprehensive pharmacological and metabolic profile to inform decisions regarding further development. Given its structural resemblance to dissociative anesthetics, the initial characterization will focus on targets associated with this class of compounds, namely the N-methyl-D-aspartate (NMDA) receptor. Furthermore, to build a broader understanding of its neuropharmacological activity, its interaction with key monoamine transporters will be investigated. Finally, an early assessment of its metabolic stability and potential for cytochrome P450 (CYP450) inhibition is essential for predicting its pharmacokinetic behavior and potential for drug-drug interactions.

This guide will detail the following key in vitro assays:

  • Receptor Binding Affinity: Determination of the binding affinity of this compound for the NMDA receptor using a radioligand binding assay.

  • Monoamine Transporter Inhibition: Functional assessment of the compound's ability to inhibit the uptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

  • Metabolic Stability: Evaluation of the compound's susceptibility to metabolism in human liver microsomes.

  • CYP450 Inhibition Profile: Assessment of the compound's potential to inhibit major drug-metabolizing enzymes.

The following diagram illustrates the overall workflow for the in vitro characterization of this compound.

In_Vitro_Characterization_Workflow cluster_Pharmacology Pharmacological Profiling cluster_ADME ADME Profiling Receptor_Binding NMDA Receptor Binding Assay Pharmacodynamic_Profile Pharmacodynamic Profile Receptor_Binding->Pharmacodynamic_Profile Target Affinity Transporter_Assays Monoamine Transporter Uptake Assays (DAT, SERT, NET) Transporter_Assays->Pharmacodynamic_Profile Functional Potency Metabolic_Stability Microsomal Stability Assay Pharmacokinetic_Profile Pharmacokinetic Profile Metabolic_Stability->Pharmacokinetic_Profile Metabolic Liability CYP_Inhibition CYP450 Inhibition Assay CYP_Inhibition->Pharmacokinetic_Profile DDI Potential Compound 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride Compound->Receptor_Binding Determine Ki Compound->Transporter_Assays Determine IC50 Compound->Metabolic_Stability Determine t1/2, CLint Compound->CYP_Inhibition Determine IC50

Figure 1: Overall workflow for the in vitro characterization of the target compound.

Pharmacological Profiling: Target Engagement and Functional Consequences

NMDA Receptor Binding Affinity

Rationale: The structural similarity of this compound to dissociative anesthetics necessitates the evaluation of its binding affinity for the NMDA receptor.[1][2][3] A radioligand binding assay is a robust and sensitive method to quantify this interaction. This assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor.[4] The resulting data provides the inhibition constant (Ki), a measure of the compound's binding affinity.

Experimental Protocol: [3H]MK-801 Competitive Binding Assay

  • Membrane Preparation: Whole rat brain membranes are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay binding buffer.[5]

  • Assay Setup: In a 96-well plate, combine the prepared rat brain membranes (50-120 µg protein), a fixed concentration of [3H]MK-801 (a high-affinity NMDA receptor channel blocker), and varying concentrations of this compound.[5]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.[5]

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.[5]

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]

Hypothetical Data Presentation:

CompoundTargetRadioligandIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]
This compoundNMDA Receptor[3H]MK-80115075
Phencyclidine (PCP) (Reference Compound)NMDA Receptor[3H]MK-8015025
Monoamine Transporter Inhibition

Rationale: Many centrally acting compounds modulate monoaminergic systems by interacting with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. A functional uptake assay is employed to determine the potency of this compound in inhibiting the activity of these transporters.[6] This is crucial for understanding its potential effects on mood, cognition, and motor control.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture: Utilize cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters. Plate the cells in a 96-well microplate and allow them to adhere overnight.[7]

  • Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound for 10-20 minutes at 37°C.[1]

  • Initiation of Uptake: Initiate the uptake reaction by adding a radiolabeled or fluorescent substrate (e.g., [3H]dopamine, [3H]serotonin, or a fluorescent analog) at a concentration near its Km value.[1][8]

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.[1]

  • Termination of Uptake: Terminate the reaction by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate.[1]

  • Quantification: Lyse the cells and quantify the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.[1][7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.

Hypothetical Data Presentation:

CompoundDAT IC50 (nM) [Hypothetical]SERT IC50 (nM) [Hypothetical]NET IC50 (nM) [Hypothetical]
This compound500>10,0001200
Cocaine (Reference Compound)200300400

In Vitro ADME Profiling: A Glimpse into the Compound's Fate

Metabolic Stability in Human Liver Microsomes

Rationale: Assessing the metabolic stability of a compound in its early developmental stages is crucial for predicting its in vivo half-life and oral bioavailability. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, making them a cost-effective and reliable in vitro model for studying Phase I metabolism.[9][10]

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and a phosphate buffer (pH 7.4).[9][11]

  • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.[10]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[10]

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Hypothetical Data Presentation:

Compoundt1/2 (min) [Hypothetical]CLint (µL/min/mg protein) [Hypothetical]
This compound2527.7
Verapamil (High Clearance Control)5138.6
Warfarin (Low Clearance Control)>60<5.8
Cytochrome P450 Inhibition Profile

Rationale: Inhibition of CYP450 enzymes is a major cause of drug-drug interactions. Therefore, it is essential to evaluate the inhibitory potential of a new chemical entity against the major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[12] Fluorogenic assays provide a high-throughput and sensitive method for this assessment.[13]

Experimental Protocol: Fluorogenic CYP450 Inhibition Assay

  • Assay Setup: In a 96-well plate, combine recombinant human CYP450 enzymes, a fluorogenic probe substrate specific for each isoform, and varying concentrations of this compound in a phosphate buffer.[14]

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence production is proportional to the enzyme activity.[13]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.

Hypothetical Data Presentation:

CompoundCYP1A2 IC50 (µM) [Hypothetical]CYP2C9 IC50 (µM) [Hypothetical]CYP2C19 IC50 (µM) [Hypothetical]CYP2D6 IC50 (µM) [Hypothetical]CYP3A4 IC50 (µM) [Hypothetical]
This compound>50>502515>50
Ketoconazole (CYP3A4 Inhibitor)>50>50>50>500.1

digraph "Experimental_Logic" {
graph [fontname="Arial", fontsize=12, rankdir=LR];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Input" { label="Input"; style="rounded"; bgcolor="#FEF7E0"; "Test_Compound" [label="Test Compound\n(1-(1,3-diphenylpropan-2-yl)pyrrolidine HCl)", shape=ellipse, fillcolor="#FBBC05"]; }

subgraph "cluster_Assays" { label="In Vitro Assays"; style="rounded"; bgcolor="#FCE8E6"; "Binding" [label="Radioligand Binding\n(Target Affinity - Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Functional" [label="Functional Uptake\n(Functional Potency - IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metabolism" [label="Metabolic Stability\n(Metabolic Rate - t1/2, CLint)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DDI" [label="CYP450 Inhibition\n(DDI Potential - IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Output" { label="Output"; style="rounded"; bgcolor="#E8F0FE"; "Pharmacology_Profile" [label="Pharmacological Profile\n(Mechanism of Action)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ADME_Profile" [label="ADME Profile\n(Pharmacokinetic Prediction)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"Test_Compound" -> "Binding"; "Test_Compound" -> "Functional"; "Test_Compound" -> "Metabolism"; "Test_Compound" -> "DDI";

"Binding" -> "Pharmacology_Profile"; "Functional" -> "Pharmacology_Profile"; "Metabolism" -> "ADME_Profile"; "DDI" -> "ADME_Profile"; }

Figure 2: Logical flow from experimental assays to profile generation.

Conclusion and Future Directions

This guide has outlined a foundational suite of in vitro assays for the initial characterization of this compound. The hypothetical data presented suggests a compound with moderate affinity for the NMDA receptor and inhibitory activity at the dopamine transporter, with a moderate metabolic stability and a low to moderate potential for CYP450-mediated drug-drug interactions.

These initial findings provide a crucial, albeit preliminary, understanding of the compound's pharmacological and pharmacokinetic properties. Future in vitro studies could expand upon this foundation to include:

  • Functional Assays at the NMDA Receptor: To determine whether the compound acts as an agonist or antagonist.

  • Broader Receptor Screening: To identify potential off-target activities.

  • Metabolite Identification: To characterize the metabolic pathways and identify any potentially active or reactive metabolites.

  • Plasma Protein Binding: To determine the extent of binding to plasma proteins, which influences its distribution and clearance.

A thorough in vitro characterization, as detailed in this guide, is an indispensable step in the journey of a new chemical entity from the bench to the clinic, providing the essential data to make informed decisions and guide future research.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
  • ChemBK. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride).
  • Immunodiagnostic Laboratories. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride).
  • Javitt, D. C. (2004). 3HMK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.15. [Link]
  • Cyprotex. (n.d.). Microsomal Stability.
  • Guengerich, F. P., & Hanna, I. H. (2011). High-throughput fluorescence assay of cytochrome P450 3A4. Current protocols in toxicology, Chapter 4, Unit 4.6. [Link]
  • Behera, D., & Swain, P. (2015). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of Pharmacy Research, 9(8), 528-535. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • BioIVT. (n.d.). NET Transporter Assay.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • ACS Publications. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 60-67. [Link]
  • National Center for Biotechnology Information. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

Sources

An In-depth Technical Guide to the Dopamine Transporter Affinity of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the dopamine transporter (DAT) affinity of the novel compound 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride. The dopamine transporter is a critical regulator of dopaminergic neurotransmission, and compounds that interact with it have significant therapeutic potential and abuse liability.[1][2][3] This document outlines the essential theoretical background, chemical properties, and detailed experimental protocols necessary to elucidate the binding affinity and functional potency of this compound at the DAT. We will delve into the causality behind experimental design, ensuring a robust and self-validating approach to data generation and interpretation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the study of monoamine transporter ligands.

Introduction: The Dopamine Transporter as a Key Pharmacological Target

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein responsible for the reuptake of dopamine from the synaptic cleft into the neuron.[1][3][4] This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis. The DAT is a primary target for a variety of psychoactive substances, including therapeutic agents used to treat attention-deficit/hyperactivity disorder (ADHD) and depression, as well as drugs of abuse such as cocaine and amphetamines.[1][5] Therefore, characterizing the interaction of novel compounds with the DAT is a fundamental step in CNS drug discovery and development.

The compound this compound is an analogue of other pyrrolidine-containing compounds with known activity at monoamine transporters. Its structural features suggest a potential interaction with the DAT. This guide will provide the necessary protocols to quantify this interaction, specifically its binding affinity (Ki) and its functional inhibition of dopamine uptake (IC50).

Compound Profile: this compound

A thorough understanding of the physicochemical properties of the test compound is essential for accurate experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Formal Name 1-[2-phenyl-1-(phenylmethyl)ethyl]-pyrrolidine, monohydrochloride[6]
CAS Number 102009-66-5[6]
Molecular Formula C19H23N • HCl[6]
Formula Weight 301.9 g/mol [6]
SMILES C1CCN(C1)C(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl[7]
InChI Key ZCXZLHDHNZWONS-UHFFFAOYSA-N[6]

Solubility:

  • Ethanol: ~30 mg/ml[6]

  • DMSO: ~5 mg/ml[6]

  • PBS (pH 7.2): ~10 mg/ml[6]

Synthesis of this compound

While numerous methods exist for the synthesis of pyrrolidine derivatives, a common approach involves the reductive amination of a suitable ketone with pyrrolidine.[8][9] The following represents a plausible synthetic route for the title compound.

Proposed Synthetic Pathway:

cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation 1,3-diphenylacetone 1,3-Diphenylacetone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) 1,3-diphenylacetone->Reductive_Amination Reactant Pyrrolidine Pyrrolidine Pyrrolidine->Reductive_Amination Reactant Free_Base 1-(1,3-diphenylpropan-2-yl)pyrrolidine (Free Base) Reductive_Amination->Free_Base Product Salt_Formation Salt Formation Free_Base->Salt_Formation Reactant HCl HCl in Ether HCl->Salt_Formation Reactant Final_Product This compound Salt_Formation->Final_Product Product

Caption: Plausible synthetic route for this compound.

Experimental Protocols for DAT Affinity Determination

Two primary methodologies are employed to characterize the interaction of a test compound with the dopamine transporter: radioligand binding assays to determine binding affinity (Ki) and synaptosomal uptake assays to measure functional potency (IC50).

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the DAT.

Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]WIN 35,428) for the binding sites on the DAT. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value.[10]

Workflow for Radioligand Binding Assay:

Tissue_Prep Tissue/Cell Preparation (e.g., rat striatal homogenates or hDAT-expressing cells) Assay_Setup Assay Setup (96-well plate with buffer, radioligand, and test compound) Tissue_Prep->Assay_Setup Incubation Incubation (add membrane preparation, incubate to equilibrium) Assay_Setup->Incubation Filtration Filtration (separate bound from free radioligand) Incubation->Filtration Quantification Quantification (scintillation counting) Filtration->Quantification Data_Analysis Data Analysis (calculate IC50 and Ki) Quantification->Data_Analysis

Caption: Workflow for a DAT radioligand binding assay.[10]

Detailed Protocol:

  • Tissue/Cell Preparation:

    • Prepare membrane homogenates from rat striatal tissue or from cell lines stably expressing the human dopamine transporter (hDAT).[10]

    • Resuspend the membrane preparation in an appropriate assay buffer (e.g., Tris-HCl based buffer).[10]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the radioligand, [³H]WIN 35,428, at a concentration near its dissociation constant (Kd).[10]

    • Add varying concentrations of this compound.

    • For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., cocaine or GBR-12909) to a set of wells.[10]

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.[10]

  • Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[10]

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Total binding: Radioactivity measured in the absence of a competing ligand.

    • Non-specific binding: Radioactivity measured in the presence of a high concentration of a known DAT inhibitor.

    • Specific binding: Calculated as Total binding - Non-specific binding.[10]

    • The IC50 value is determined by non-linear regression analysis of the competition curve (specific binding vs. log of test compound concentration).

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

Principle: Synaptosomes are resealed nerve terminals that contain functional dopamine transporters. This assay measures the rate of [³H]dopamine uptake into synaptosomes and the inhibitory effect of the test compound on this process.[11][12][13]

Workflow for Synaptosomal Dopamine Uptake Assay:

Synaptosome_Prep Synaptosome Preparation (homogenize and centrifuge brain tissue, e.g., striatum) Pre-incubation Pre-incubation (incubate synaptosomes with test compound or vehicle) Synaptosome_Prep->Pre-incubation Uptake_Initiation Uptake Initiation (add [3H]dopamine) Pre-incubation->Uptake_Initiation Uptake_Termination Uptake Termination (add ice-cold buffer and filter) Uptake_Initiation->Uptake_Termination Quantification Quantification (scintillation counting) Uptake_Termination->Quantification Data_Analysis Data Analysis (calculate IC50) Quantification->Data_Analysis

Caption: Workflow for a synaptosomal dopamine uptake assay.[12][13]

Detailed Protocol:

  • Synaptosome Preparation:

    • Dissect and homogenize brain tissue rich in dopaminergic terminals (e.g., dorsal striatum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[12][13]

    • Perform differential centrifugation to isolate the synaptosomal fraction (pellet after high-speed centrifugation).[11][12]

    • Resuspend the synaptosomal pellet in uptake buffer.[12][13]

  • Pre-incubation:

    • In micro-centrifuge tubes, pre-incubate the synaptosomal suspension with varying concentrations of this compound or vehicle at 37°C for a short period (e.g., 10 minutes).[12]

  • Uptake Initiation:

    • Initiate dopamine uptake by adding a known concentration of [³H]dopamine.

    • Incubate at 37°C for a short, defined period (e.g., 5 minutes) with shaking.[12]

  • Uptake Termination:

    • Stop the reaction by adding a large volume of ice-cold uptake buffer, followed by rapid filtration through glass fiber filters to trap the synaptosomes.[12]

  • Quantification:

    • Wash the filters with ice-cold buffer.

    • Measure the trapped radioactivity via scintillation counting.

  • Data Analysis:

    • Determine the concentration of the test compound that produces 50% inhibition of [³H]dopamine uptake (IC50) by performing non-linear regression analysis on the dose-response curve.

Data Interpretation and Structure-Activity Relationships

The experimental data will provide key insights into the pharmacological profile of this compound.

Expected Data Summary:

ParameterDescriptionExpected Outcome for an Active Compound
Ki (nM) Inhibitory constant from binding assay. A measure of binding affinity.Low nanomolar range
IC50 (nM) Inhibitory concentration from uptake assay. A measure of functional potency.Low nanomolar range

A low Ki value indicates high binding affinity for the DAT. A low IC50 value indicates high functional potency in inhibiting dopamine reuptake. A strong correlation between these two values suggests that the compound's functional effect is directly mediated by its binding to the DAT.

Structure-Activity Relationship (SAR) Considerations:

The chemical structure of this compound contains key pharmacophoric elements that suggest potential for DAT interaction:

  • Pyrrolidine Ring: This nitrogen-containing heterocycle is a common feature in many DAT inhibitors.[8]

  • Diphenylpropyl Backbone: The presence of two phenyl rings provides lipophilic character, which is often important for crossing the blood-brain barrier and interacting with hydrophobic pockets within the DAT binding site.

  • Distance between Nitrogen and Phenyl Rings: The spatial arrangement of the amine and the aromatic rings is a critical determinant of binding affinity and selectivity for monoamine transporters.

Further studies could involve synthesizing and testing analogues of this compound to probe the SAR. For example, modifying the substitution on the phenyl rings or altering the structure of the pyrrolidine ring could significantly impact DAT affinity and selectivity over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[14]

Mechanism of Action in the Synapse:

cluster_pre cluster_post Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Release Dopamine Release DA_Vesicle->DA_Release DAT Dopamine Transporter (DAT) DA_Receptor Dopamine Receptors Increased_DA Increased Synaptic Dopamine DA_Release->DA_Receptor Binds DA_Reuptake Dopamine Reuptake DA_Release->DA_Reuptake DA_Release->Increased_DA Leads to DA_Reuptake->DAT Mediates Compound_Block This compound Compound_Block->DAT Blocks

Caption: Mechanism of action of a DAT inhibitor in the dopaminergic synapse.[10]

Conclusion

This guide has provided a detailed, step-by-step framework for the comprehensive evaluation of the dopamine transporter affinity of this compound. By following the outlined protocols for radioligand binding and synaptosomal uptake assays, researchers can reliably determine the Ki and IC50 values, thereby characterizing the binding affinity and functional potency of this and other novel compounds. A thorough understanding of a compound's interaction with the DAT is a cornerstone of neuropharmacology and is essential for the development of new central nervous system therapeutics.

References

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR.
  • BenchChem. (2025). An In-depth Technical Guide to the Dopamine Transporter (DAT) Binding Affinity of 5Me3F4AP.
  • National Center for Biotechnology Information. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience.
  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved from JoVE (Journal of Visualized Experiments).
  • JoVE. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Retrieved from JoVE (Journal of Visualized Experiments).
  • Heikkila, R. E., & Manzino, L. (1983). Rapid determination of dopamine uptake in synaptosomal preparations. Journal of Neuroscience Methods, 9(2), 157-162.
  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1641-1651.
  • Reith, M. E., et al. (1997). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(4), 459-468.
  • Gober, J. R., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au.
  • Anesthetics Derivative. (n.d.). This compound.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.22.
  • Sakloth, F., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2212288120.
  • Cayman Chemical. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride).
  • BioIVT. (n.d.). DAT Transporter Assay.
  • National Center for Biotechnology Information. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine. PubChem Compound Database.
  • Global Substance Registration System. (n.d.). 1-(1,3-DIPHENYLPROPAN-2-YL)PYRROLIDINE.
  • Vaughan, R. A., et al. (2005). Affinity labeling the dopamine transporter ligand binding site. Journal of Neuroscience Methods, 143(2), 157-165.
  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6539.
  • Royal Society of Chemistry. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744.
  • Boja, J. W., et al. (1995). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Molecular Pharmacology, 47(4), 779-786.
  • National Center for Biotechnology Information. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling.
  • Niello, M., et al. (2021). Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter. International Journal of Molecular Sciences, 22(23), 12984.
  • National Center for Biotechnology Information. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 66(1), 16-46.

Sources

The Neurochemical Profile of Novel Psychoactive Pyrrolidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrrolidine-Based Novel Psychoactive Substances

The landscape of psychoactive substances is in a constant state of flux, with the emergence of novel psychoactive substances (NPS) presenting significant challenges to public health and regulatory bodies. Among the myriad of chemical scaffolds exploited in the design of NPS, the pyrrolidine ring has proven to be a remarkably versatile and potent pharmacophore. This structural motif is a cornerstone of a class of synthetic cathinones, often referred to as pyrovalerone derivatives, which have gained notoriety for their powerful psychostimulant effects. Compounds such as α-pyrrolidinovalerophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV) have been at the forefront of this trend, exhibiting pharmacological profiles that often surpass traditional stimulants like cocaine and methamphetamine in both potency and efficacy.[1][2]

The high lipophilicity conferred by the pyrrolidine ring facilitates greater permeability across the blood-brain barrier, leading to a rapid onset of action and potent central nervous system effects.[3][4] The abuse of these substances is associated with a range of adverse effects, including tachycardia, hypertension, agitation, hallucinations, and delirium.[4][5] Understanding the intricate neurochemical mechanisms underlying the action of these pyrrolidine derivatives is paramount for the development of effective treatment strategies for intoxication and addiction, as well as for informing forensic analysis and drug development efforts.

This in-depth technical guide provides a comprehensive overview of the neurochemical profile of novel psychoactive pyrrolidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of the current state of knowledge but also detailed, field-proven experimental protocols for the characterization of these compounds. We will delve into the core methodologies for assessing their interactions with monoamine transporters, explore their structure-activity relationships, and provide a foundational understanding of their chemical synthesis.

Part 1: Core Neuropharmacological Mechanisms - Monoamine Transporter Inhibition

The primary mechanism of action for most psychoactive pyrrolidine derivatives, particularly the synthetic cathinones, is the inhibition of monoamine transporters.[6] These transporter proteins—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling process. By blocking these transporters, pyrrolidine derivatives increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced monoaminergic neurotransmission and the characteristic stimulant effects.[6][7]

Unlike other classes of synthetic cathinones, such as mephedrone, which act as transporter substrates and induce neurotransmitter release (i.e., "releasers"), pyrrolidine-containing cathinones like MDPV and α-PVP are potent transporter inhibitors (i.e., "blockers").[6][7] This distinction is crucial as it dictates their specific neurochemical and behavioral profiles. The potent inhibition of DAT, in particular, is strongly correlated with the high abuse potential of these substances.[1][2]

Structure-Activity Relationships: The Influence of Chemical Modifications

The pharmacological activity of psychoactive pyrrolidine derivatives is exquisitely sensitive to structural modifications. The key structural features that govern their potency and selectivity for monoamine transporters include:

  • The Pyrrolidine Ring: The presence of the pyrrolidine ring is a defining characteristic that generally confers high potency at DAT and NET.[4]

  • Alkyl Side-Chain Length: The length of the alkyl chain extending from the α-carbon significantly influences potency at DAT. For instance, truncating the n-propyl side chain of α-PVP to an ethyl or methyl group results in reduced potency.[8]

  • Aromatic Ring Substitutions: Modifications to the aromatic ring, such as the addition of a methylenedioxy group in MDPV, can alter the selectivity profile, often increasing affinity for SERT, though the DAT/SERT selectivity remains high for most psychoactive pyrrolidines.[1]

Part 2: In Vitro Characterization of Pyrrolidine Derivatives

A thorough in vitro characterization is the foundational step in elucidating the neurochemical profile of any novel psychoactive compound. The following protocols describe two of the most critical assays for assessing the interaction of pyrrolidine derivatives with monoamine transporters.

Radioligand Binding Assays: Determining Transporter Affinity

Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific transporter. This is achieved by measuring the ability of the compound to displace a known radiolabeled ligand that has a high affinity for the transporter of interest.

Objective: To determine the inhibitory constant (Ki) of a novel pyrrolidine derivative for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Biological Source: Rat striatal tissue homogenates or a cell line stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Test Compound: The novel pyrrolidine derivative, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: A known DAT inhibitor such as cocaine or GBR-12909 to define non-specific binding.

  • Assay Buffer: Typically a Tris-HCl based buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For the quantification of radioactivity.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue or harvest cells expressing hDAT and prepare a membrane suspension in the assay buffer.[9]

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]WIN 35,428) at a concentration close to its dissociation constant (Kd), and a range of concentrations of the test compound.[9]

  • Incubation: Initiate the binding reaction by adding the membrane preparation to the wells. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow the binding to reach equilibrium.[7][9]

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[7][9]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[9]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Total binding is determined in the absence of any competing ligand.

    • Non-specific binding is measured in the presence of a high concentration of a reference DAT inhibitor (e.g., cocaine).

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.[9]

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis of the resulting competition curve.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Monoamine Uptake Inhibition Assays: Assessing Functional Potency

While binding assays provide information on the affinity of a compound for a transporter, uptake inhibition assays measure the functional consequence of this binding—the inhibition of neurotransmitter reuptake.

Objective: To determine the functional inhibitory potency (IC₅₀) of a novel pyrrolidine derivative on dopamine uptake.

Materials:

  • Cell Line: A cell line (e.g., HEK293) stably or transiently expressing the human dopamine transporter (hDAT).

  • Radiolabeled Substrate: [³H]Dopamine.

  • Test Compound: The novel pyrrolidine derivative.

  • Reference Inhibitor: A known potent DAT inhibitor (e.g., nomifensine) for determining non-specific uptake.

  • Uptake Buffer: A buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS).

  • Scintillation Counter.

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells in a 96-well plate and allow them to adhere and grow to an appropriate confluency.[10]

  • Assay Preparation: On the day of the experiment, wash the cells with pre-warmed (37°C) uptake buffer.[7]

  • Pre-incubation: Add uptake buffer containing varying concentrations of the test compound to the wells. For control wells (representing 100% uptake), add buffer without the test compound. For determining non-specific uptake, add a high concentration of a known DAT inhibitor. Pre-incubate the plate at 37°C for a short period (10-20 minutes).[7]

  • Initiation of Uptake: Initiate dopamine uptake by adding uptake buffer containing [³H]Dopamine to each well.[7][10]

  • Incubation: Incubate the plate at 37°C for a brief period (e.g., 5-10 minutes) to measure the initial rate of uptake.[7][10]

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[7][10]

  • Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound's concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake) using non-linear regression analysis.[7]

A fluorescent-based, high-throughput alternative to radiometric assays is also available, which utilizes a fluorescent monoamine-mimicking substrate.[11][12] This method offers the advantages of being less labor-intensive, allowing for kinetic measurements, and not requiring specialized facilities for handling radioactive materials.[11]

Data Presentation: In Vitro Neurochemical Profile of Selected Pyrrolidine Derivatives

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity Ratio
α-PVP 13 - 8014 - 70>10,000~12.9~28.5~3,388~263
MDPV ~4.1~26~3,349~3.4~22.3~2,267~667
α-PBP ~26.4~45.1~2,154---~82
4'-MePPP ~133~215>10,000--->75
Cocaine 100 - 300200 - 500200 - 400~250~400~350~1.4

Note: Ki and IC₅₀ values are approximate and can vary depending on the specific experimental conditions and biological source used. Data compiled from various public sources.[1][2][9][13][14]

Part 3: In Vivo Neurochemical Profiling using Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters and their metabolites in the brains of freely moving animals.[15][16][17] This methodology provides crucial insights into the real-time neurochemical effects of psychoactive substances in a physiological context.

Experimental Protocol: In Vivo Microdialysis for Measuring Monoamine Levels in the Rat Brain

Objective: To measure the effects of a novel pyrrolidine derivative on extracellular levels of dopamine and serotonin in the striatum of a freely moving rat.

Materials:

  • Animal Model: Adult male rat.

  • Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

  • Microdialysis Probe: A small, semi-permeable membrane that is inserted into the brain region of interest.

  • Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe.

  • Fraction Collector: To collect the dialysate samples at regular intervals.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): For the separation and quantification of monoamines in the dialysate.[15]

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula into the target brain region (e.g., the striatum).[5]

  • Probe Insertion and Perfusion: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[15]

  • Baseline Sample Collection: Collect several baseline dialysate samples to establish the basal extracellular concentrations of the monoamines.

  • Drug Administration: Administer the novel pyrrolidine derivative to the animal (e.g., via intraperitoneal injection).

  • Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined period to monitor the changes in extracellular monoamine levels.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.[15]

  • Data Analysis: Express the post-drug monoamine concentrations as a percentage of the baseline levels and plot the data over time to visualize the neurochemical response to the compound.

Part 4: Chemical Synthesis of Psychoactive Pyrrolidine Derivatives

A fundamental understanding of the synthesis of these compounds is essential for both forensic chemists and researchers involved in developing new chemical entities. The synthesis of α-PVP, a representative psychoactive pyrrolidine derivative, typically involves a two-step process.

Synthetic Pathway for α-PVP

One common synthetic route for α-PVP begins with the α-halogenation of valerophenone (1-phenylpentan-1-one).[18] The resulting α-bromo-valerophenone is then reacted with pyrrolidine to yield α-PVP.[8][18]

Part 5: Expanding the Scope - Other Psychoactive Pyrrolidine Derivatives

While synthetic cathinones are the most prominent class of psychoactive compounds featuring a pyrrolidine ring, this versatile scaffold is also found in other neurologically active agents. For instance, certain pyrrolidine derivatives have been investigated as potential therapeutic agents targeting various receptors and enzymes in the central nervous system. Further research into the neurochemical profiles of these non-cathinone pyrrolidine derivatives could reveal novel pharmacological properties and potential therapeutic applications.

Conclusion and Future Directions

The neurochemical profile of novel psychoactive pyrrolidine derivatives is characterized by their potent inhibition of monoamine transporters, particularly the dopamine transporter. This mechanism of action underpins their powerful psychostimulant effects and high abuse liability. The in-depth technical guide presented here provides a framework for the comprehensive evaluation of these compounds, from their fundamental interactions with monoamine transporters to their in vivo neurochemical effects.

Future research in this area should focus on:

  • Characterizing the neurochemical profiles of the ever-increasing number of new pyrrolidine derivatives emerging on the illicit market.

  • Investigating the long-term neuroadaptations resulting from chronic exposure to these substances.

  • Exploring the therapeutic potential of novel pyrrolidine-based compounds with more selective and nuanced pharmacological profiles.

  • Developing more rapid and field-deployable analytical techniques for the detection of these compounds.

By employing the rigorous scientific methodologies outlined in this guide, the research community can continue to unravel the complex neuropharmacology of psychoactive pyrrolidine derivatives, paving the way for a more informed response to the challenges they present.

Visualizations

Diagram 1: General Mechanism of Monoamine Transporter Inhibition by Pyrrolidine Derivatives

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) release Release dat Dopamine Transporter (DAT) dopamine Dopamine release->dopamine Neurotransmission dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor Binding pyrrolidine Pyrrolidine Derivative (e.g., α-PVP) pyrrolidine->dat Inhibition

Caption: Mechanism of action of a pyrrolidine derivative at the dopaminergic synapse.

Diagram 2: Experimental Workflow for In Vitro Monoamine Transporter Inhibition Assays

G start Start cell_culture Cell Culture (hDAT-expressing cells) start->cell_culture plating Plate Cells (96-well plate) cell_culture->plating pre_incubation Pre-incubation with Test Compound plating->pre_incubation add_substrate Add Radiolabeled Substrate ([³H]Dopamine) pre_incubation->add_substrate incubation Incubation (37°C, 5-10 min) add_substrate->incubation terminate Terminate Uptake (Wash with cold buffer) incubation->terminate lysis Cell Lysis terminate->lysis quantification Quantification (Scintillation Counting) lysis->quantification analysis Data Analysis (IC₅₀ Determination) quantification->analysis end End analysis->end

Caption: A generalized workflow for determining the IC₅₀ of a compound for DAT.

References

  • Ajima, A., & Kato, T. (n.d.). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japan Journal of Alcohol Studies and Drug Dependence, 24(4), 271-279. [Link]
  • European Monitoring Centre for Drugs and Drug Addiction. (2014). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). [Link]
  • Zaitsu, K., et al. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. Forensic Toxicology, 32(1), 1-8. [Link]
  • Linsenbardt, D. N., & Horton, D. B. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 85(17), 8236–8242. [Link]
  • Request PDF. (n.d.). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. [Link]
  • Gannon, B. M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of pharmacology and experimental therapeutics, 354(1), 60–68. [Link]
  • Chaurasiya, N. D., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 7(8), 735–751. [Link]
  • ResearchGate. (n.d.). -Synthetic route for α-pyrrolidinopentiophenone. [Link]
  • Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS chemical neuroscience, 6(10), 1736–1741. [Link]
  • Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399–2407. [Link]
  • Peters, J. L., & Smith, A. M. (2009). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of neuroscience methods, 183(1), 19–29. [Link]
  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 66, 12.16.1–12.16.16. [Link]
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
  • Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399–2407. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
  • Mayer, F. P., et al. (2019). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 10, 1618. [Link]
  • ResearchGate. (n.d.). Flakka (α-pyrrolidinovalerophenone, α-PVP) synthesis. [Link]
  • Santos, C., et al. (2019). Brain Microdialysis in Freely Moving Animals. In: Methods in Molecular Biology. Humana Press, New York, NY. [Link]
  • Zwartsen, A., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro, 45(Pt 1), 148-156. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
  • Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. [Link]

Sources

Methodological & Application

Application Notes and Experimental Protocols: 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scientific Context

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride is an analytical reference standard classified as a research chemical.[1] Its molecular structure shares significant similarities with known dissociative anesthetics, a class of compounds known for their ability to distort perceptions of sight and sound and produce feelings of detachment from the environment and self.[1][2][3] This structural analogy suggests that its primary mechanism of action may involve antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and experimental use of this compound. The protocols outlined herein are designed for the in vitro characterization of its putative bioactivity. Given the compound's uncharacterized nature, all procedures must be conducted with rigorous safety precautions in a controlled laboratory setting. This compound is strictly for research and forensic applications and is not intended for human or veterinary use.[1]

Section 2: Compound Properties, Handling, and Storage

Prior to any experimental work, it is crucial to understand the fundamental properties and safety requirements for handling this compound.

Physicochemical and Handling Data

The following table summarizes the key properties of the compound.

PropertyValueSource
Formal Name 1-[2-phenyl-1-(phenylmethyl)ethyl]-pyrrolidine, monohydrochloride[1]
CAS Number 102009-66-5[1]
Molecular Formula C₁₉H₂₃N • HCl[1]
Formula Weight 301.9 g/mol [1]
Appearance A crystalline solid[1]
Purity Typically ≥98%[1]
Recommended Storage -20°C[1]
Stability ≥ 5 years under recommended storage conditions[1]
Solubility Profile

Accurate preparation of stock solutions is fundamental to experimental reproducibility. The solubility of this compound varies across common laboratory solvents.[1]

SolventSolubility
Ethanol~30 mg/mL
DMF~12 mg/mL
PBS (pH 7.2)~10 mg/mL
DMSO~5 mg/mL
Methanol~1 mg/mL

Expert Insight: The high solubility in ethanol makes it an excellent choice for preparing a primary, high-concentration stock solution. For cell-based assays where ethanol may be cytotoxic, a secondary stock in PBS or DMSO is recommended, ensuring the final solvent concentration in the assay medium is minimal (typically <0.1%).

Critical Safety Precautions

As a novel compound with potential psychoactive properties, extreme caution is warranted.

  • Consult Supplier SDS: Always obtain and review the Safety Data Sheet (SDS) from your specific supplier before use.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid compound and concentrated solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Controlled Access: Store the compound in a secure, locked location (-20°C) with access restricted to authorized personnel.

  • Waste Disposal: Dispose of all waste materials containing the compound in accordance with local, state, and federal regulations for chemical waste.

Section 3: Protocol 1 - Preparation of Stock and Working Solutions

This protocol details the preparation of a 10 mM primary stock solution in ethanol and subsequent dilution to a 1 mM aqueous working solution.

Rationale

Creating a concentrated primary stock in a highly soluble organic solvent maximizes stability and minimizes the volume needed for dilutions. Serial dilution into an aqueous buffer like PBS is standard practice for creating working solutions compatible with most biological assays. Aliquoting prevents degradation from repeated freeze-thaw cycles.

Materials
  • This compound (solid)

  • 200-proof Ethanol (ACS grade or higher)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes and conical tubes

  • Vortex mixer and sonicator

Step-by-Step Methodology
  • Weighing: In a chemical fume hood, carefully weigh 3.02 mg of the compound and place it into a sterile 1.5 mL microcentrifuge tube. (Calculation: 301.9 g/mol * 0.010 mol/L * 0.001 L = 3.019 mg).

  • Primary Stock (10 mM): Add 1.0 mL of 200-proof ethanol to the tube.

  • Solubilization: Cap the tube tightly and vortex for 30 seconds. If any solid remains, sonicate the tube in a water bath for 2-5 minutes until the solution is clear. This is your 10 mM Primary Stock .

  • Aliquoting: Dispense the Primary Stock into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Storage: Clearly label all aliquots and store them at -20°C.

  • Working Solution (1 mM): To prepare a working solution, thaw one aliquot of the 10 mM Primary Stock. Dilute it 1:10 by adding 10 µL of the primary stock to 90 µL of PBS (pH 7.2). This creates a 1 mM Working Solution for immediate use in assays.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh 3.02 mg of solid compound add_etoh 2. Add 1.0 mL of Ethanol weigh->add_etoh dissolve 3. Vortex / Sonicate to dissolve add_etoh->dissolve stock 4. Result: 10 mM Primary Stock dissolve->stock aliquot 5. Create 20 µL aliquots stock->aliquot store 6. Store at -20°C aliquot->store

Caption: Workflow for preparing a 10 mM primary stock solution.

Section 4: Protocol 2 - In Vitro Characterization: NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the compound's affinity for the NMDA receptor ion channel site.

Rationale and Principle

This experiment directly tests the hypothesis that this compound interacts with the NMDA receptor. The assay measures the ability of the unlabeled test compound to compete with a known radiolabeled ligand, [³H]MK-801, for its binding site within the NMDA receptor channel. A high affinity of the test compound will result in a lower concentration required to displace the radioligand.

G cluster_binding Competitive Binding Assay Principle cluster_control Control (No Competitor) cluster_experiment Experiment (With Competitor) receptor NMDA Receptor MK-801 Site radioligand_c [³H]MK-801 receptor_c NMDA Receptor MK-801 Site radioligand_c->receptor_c:f0 Binds radioligand_e [³H]MK-801 receptor_e NMDA Receptor MK-801 Site radioligand_e->receptor_e:f0 Displaced competitor Test Compound competitor->receptor_e:f0 Competes

Caption: Principle of competitive radioligand displacement.

Materials
  • Rat cortical membranes (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Unlabeled MK-801 or Phencyclidine (PCP) for defining non-specific binding

  • This compound (test compound)

  • 96-well plates, cell harvester, glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Step-by-Step Methodology
  • Plate Setup: Design a 96-well plate map for total binding, non-specific binding, and a range of concentrations for the test compound (e.g., 0.1 nM to 100 µM).

  • Reagent Preparation: Prepare serial dilutions of the test compound from the 1 mM working stock in Assay Buffer.

  • Incubation: To each well, add:

    • 50 µL of Assay Buffer.

    • 50 µL of test compound dilution (or buffer for total binding, or 10 µM unlabeled MK-801 for non-specific binding).

    • 50 µL of [³H]MK-801 (at a final concentration near its Kd, e.g., 1-5 nM).

    • 50 µL of rat cortical membranes (e.g., 100-200 µg protein/well).

  • Reaction: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove residual unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.

  • Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from all other wells.

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the total specific binding (where %Binding = (CPM_sample / CPM_total_binding) * 100).

  • Generate Curve: Plot the %Binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand.

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Section 5: Concluding Remarks and Future Directions

The protocols provided establish a foundational framework for the initial characterization of this compound. The data generated from the NMDA receptor binding assay will provide the first empirical evidence to support or refute its putative mechanism of action.

Should the compound demonstrate high affinity for the NMDA receptor, logical next steps would include:

  • Functional Assays: Validating antagonism using electrophysiology (e.g., patch-clamp) or functional cell-based assays (e.g., calcium influx assays).

  • Selectivity Profiling: Screening the compound against a panel of other CNS receptors to determine its specificity.

  • In Vivo Studies: If in vitro data are compelling, carefully designed behavioral studies in animal models could investigate its dissociative or other CNS effects.

These systematic investigations are essential for transforming an uncharacterized research chemical into a valuable tool for neuropharmacological discovery.

Section 6: References

  • This compound | Anesthetics Derivative. (n.d.). Google Cloud. Retrieved January 7, 2026, from

  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) | illuminated Cell. (n.d.). Illuminated Cell. Retrieved January 7, 2026, from [Link]

  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

Sources

Application Notes and Protocols for 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride is an analytical reference standard whose chemical structure suggests potential applications in neuroscience research.[1][2] With a molecular formula of C₁₉H₂₄ClN and a molecular weight of 301.86 g/mol , its core structure, featuring a pyrrolidine ring attached to a diphenylpropane backbone, is analogous to several classes of neuroactive compounds.[1][3] Notably, it shares structural similarities with dissociative anesthetics and various phenylalkylamine derivatives known to interact with monoamine transporters.[4][5][6]

While direct pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural characteristics provide a strong basis for hypothesizing its mechanism of action and guiding its application in neuroscience research. This document outlines potential research applications and provides detailed protocols based on the activities of structurally related compounds.

Hypothesized Mechanism of Action

The chemical architecture of this compound strongly suggests that its primary neuropharmacological activity may involve the modulation of monoamine transporters. The pyrrolidine ring is a key pharmacophore in a class of potent dopamine transporter (DAT) inhibitors.[7][8][9] The diphenylalkylamine framework is also a common feature in compounds targeting monoamine reuptake systems.[10][11] Therefore, it is hypothesized that this compound acts as an inhibitor of the dopamine transporter, and potentially the serotonin and norepinephrine transporters as well.

Inhibition of the dopamine transporter by this compound would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This mechanism is central to the action of many psychostimulants and is a key area of investigation in the study of reward, motivation, and various neurological and psychiatric disorders.

Potential Applications in Neuroscience Research

Based on its hypothesized mechanism of action as a monoamine transporter inhibitor, this compound can be a valuable tool in the following areas of neuroscience research:

  • Characterization of Dopamine Transporter Function: As a putative DAT inhibitor, this compound can be used to probe the structure and function of the dopamine transporter.

  • Studies of Reward and Reinforcement: By modulating dopamine levels in key brain regions like the nucleus accumbens, this compound could be used in behavioral paradigms to study the neural circuits of reward and addiction.

  • Investigation of Neurological and Psychiatric Disorders: Altered dopaminergic signaling is implicated in Parkinson's disease, ADHD, and schizophrenia. This compound could be used in animal models of these disorders to explore the therapeutic potential of DAT inhibition.

  • Drug Discovery and Development: As a reference compound, it can be used in the screening and development of novel DAT inhibitors with improved potency and selectivity.

Experimental Protocols

The following protocols are provided as a guide for the initial characterization and application of this compound in neuroscience research. These are based on standard methodologies used for similar compounds and should be optimized for specific experimental conditions.

Protocol 1: In Vitro Characterization of Monoamine Transporter Inhibition

This protocol describes the use of radioligand binding and uptake inhibition assays to determine the affinity and potency of this compound at the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • This compound

  • Cell lines expressing human DAT, SERT, and NET (e.g., HEK293 cells)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Citalopram for SERT, Desipramine for NET)

  • Scintillation counter and vials

  • Cell harvesting equipment

  • Appropriate buffers and culture media

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the transporter of interest to confluency.

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Radioligand Binding Assay:

    • In a 96-well plate, add increasing concentrations of this compound.

    • Add a fixed concentration of the appropriate radioligand to each well.

    • For non-specific binding, add a high concentration of a known non-labeled inhibitor.

    • Add the cell membrane preparation to each well.

    • Incubate at the appropriate temperature and duration to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the affinity (Ki) using the Cheng-Prusoff equation.

Expected Outcome:

This assay will determine the binding affinity (Ki) of this compound for DAT, SERT, and NET, providing insights into its potency and selectivity.

Protocol 2: In Vivo Microdialysis to Assess Dopamine Efflux

This protocol describes the use of in vivo microdialysis in rodents to measure the effect of this compound on extracellular dopamine levels in a specific brain region, such as the nucleus accumbens.

Materials:

  • This compound

  • Stereotaxic apparatus for small animals

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis

  • Anesthetics and surgical equipment

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate.

    • Collect baseline dialysate samples for a set period.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the baseline levels.

    • Plot the change in dopamine concentration over time.

    • Perform statistical analysis to determine the significance of the drug-induced changes in dopamine levels.

Expected Outcome:

This experiment will reveal whether systemic administration of this compound increases extracellular dopamine concentrations in the targeted brain region, providing in vivo evidence of its action as a dopamine reuptake inhibitor.

Protocol 3: Behavioral Assessment using Locomotor Activity

This protocol describes the use of an open-field test to assess the psychostimulant effects of this compound in rodents.

Materials:

  • This compound

  • Open-field arena equipped with automated activity monitoring (e.g., infrared beams)

  • Rodents (mice or rats)

Procedure:

  • Habituation:

    • Habituate the animals to the open-field arena for a set period on the day before the experiment.

  • Drug Administration and Testing:

    • On the test day, administer either vehicle or a specific dose of this compound to the animals.

    • Immediately place the animal in the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins to observe the time course of the drug's effect.

    • Compare the total locomotor activity between the vehicle-treated and drug-treated groups.

    • Perform statistical analysis to determine the dose-dependent effects of the compound on locomotor activity.

Expected Outcome:

An increase in locomotor activity following administration of this compound would be consistent with a psychostimulant effect mediated by the enhancement of dopaminergic signaling.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 102009-66-5[1][3]
Molecular Formula C₁₉H₂₄ClN[1][3]
Molecular Weight 301.86 g/mol [1]
IUPAC Name 1-(1,3-diphenylpropan-2-yl)pyrrolidine;hydrochloride[1]
Synonyms 1-[2-phenyl-1-(phenylmethyl)ethyl]-pyrrolidine, monohydrochloride[2]
Solubility Soluble in Ethanol, DMF, DMSO, and PBS (pH 7.2)[2]

Visualizations

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Exocytosis DA_synthesis Dopamine Synthesis DA_synthesis->DA_vesicle Packaging DAT Dopamine Transporter (DAT) DA_synapse Dopamine (DA) DA_release->DA_synapse DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Postsynaptic_signal Postsynaptic Signaling DA_receptor->Postsynaptic_signal Activation Compound 1-(1,3-diphenylpropan-2-yl)pyrrolidine HCl Compound->DAT Inhibition

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

Experimental_Workflow_Microdialysis start Animal with Implanted Guide Cannula probe_insertion Insert Microdialysis Probe start->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline administration Administer Compound or Vehicle baseline->administration post_admin_collection Collect Post-Administration Samples administration->post_admin_collection analysis Analyze Dopamine Levels (HPLC-ED) post_admin_collection->analysis data_analysis Data Analysis (% Baseline) analysis->data_analysis end Determine Effect on Extracellular Dopamine data_analysis->end

Caption: Workflow for in vivo microdialysis experiment.

References

  • Synthesis and pharmacological study of diphenylalkylamines with cycloaliphatic residues. New coronary vasodilators. PubMed.
  • Novel 3,3-disubstituted Pyrrolidines as Selective Triple serotonin/norepinephrine/dopamine Reuptake Inhibitors. PubMed.
  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. National Institutes of Health.
  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PubMed.
  • The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)pyrrolidine] Attenuates Methamphetamine Self-Administration and Reinstatement of Methamphetamine-Seeking Behavior. The American Society for Pharmacology and Experimental Therapeutics.
  • Phenylalkylamine stimulants, hallucinogens, and designer drugs. PubMed.
  • Discovery and Development of Calcium Channel Blockers. National Institutes of Health.
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). Vitaceae.
  • The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site. PubMed.
  • Seeking the exclusive binding region of phenylalkylamine derivatives on human T‐type calcium channels via homology modeling and molecular dynamics simulation approach. National Institutes of Health.
  • Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. PubMed.
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). Ido proteins.
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). Jackson Immuno Research.
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine. PubChem.
  • 1-(1,3-DIPHENYLPROPAN-2-YL)PYRROLIDINE. FDA.gov.
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). ChemBK.

Sources

Analytical methods for detecting 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Detection of 1-(1,3-diphenylpropan-2-yl)pyrrolidine Hydrochloride

Introduction

This compound is an analytical reference standard structurally related to known dissociative anesthetics.[1][2] As a compound of interest in forensic and research settings, the development of robust and validated analytical methods for its detection and quantification is paramount. This guide provides a detailed overview of several instrumental methods, offering insights into the principles of each technique and step-by-step protocols for their application. The methodologies are designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and reliable results.

Compound Profile

A foundational understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource
Systematic Name 1-[2-phenyl-1-(phenylmethyl)ethyl]-pyrrolidine, monohydrochloride[1]
CAS Number 102009-66-5[1]
Molecular Formula C₁₉H₂₃N • HCl[1][3]
Formula Weight 301.9 g/mol [1]
Formulation Crystalline Solid[1]
Solubility Ethanol: 30 mg/mL, DMF: 12 mg/mL, PBS (pH 7.2): 10 mg/mL, DMSO: 5 mg/mL[1]
Structure (Base)

Structure information sourced from PubChem.[4]

Chromatographic-Mass Spectrometric Methods

Chromatography coupled with mass spectrometry offers the highest degree of sensitivity and specificity, making it the gold standard for the identification and quantification of novel psychoactive substances (NPS) in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a cornerstone technique in forensic analysis, ideal for volatile and thermally stable compounds. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. Upon elution, it enters a mass spectrometer where it is ionized, typically by electron ionization (EI). EI is a high-energy process that causes predictable fragmentation of the molecule. The resulting mass spectrum, or fragmentation pattern, serves as a chemical "fingerprint" that can be compared against spectral libraries for confident identification. For some complex molecules, thermal degradation in the hot GC injection port can occur, which is an important diagnostic consideration.[5][6]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis PREP Dissolve ~1 mg of sample in 1 mL Methanol INJ Inject 1 µL into GC PREP->INJ SEP Chromatographic Separation (HP-1MS Column) INJ->SEP ION Electron Ionization (70 eV) SEP->ION ANA Mass Analysis (Quadrupole) ION->ANA DET Detection ANA->DET DATA Compare Spectrum to Spectral Library (e.g., Cayman) DET->DATA cluster_prep Sample Preparation (e.g., Blood) cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis PREP Protein Precipitation (e.g., with Acetonitrile) CENT Centrifuge & Collect Supernatant PREP->CENT INJ Inject Extract into LC CENT->INJ SEP Reversed-Phase Separation (C18 Column) INJ->SEP ION Electrospray Ionization (ESI+) SEP->ION Q1 Precursor Ion Selection (Q1) ION->Q1 Q2 Collision-Induced Dissociation (q2) Q1->Q2 Q3 Product Ion Analysis (Q3) Q2->Q3 DATA Quantification using MRM Transitions Q3->DATA

Sources

Application Note: GC-MS Protocol for the Identification and Quantification of 1-(1,3-diphenylpropan-2-yl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the analysis of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride, a novel psychoactive substance (NPS), using Gas Chromatography-Mass Spectrometry (GC-MS). As new synthetic drugs emerge, robust and reliable analytical methods are critical for their identification and control in both forensic and clinical settings[1]. This guide is designed for researchers, forensic scientists, and drug development professionals, offering a step-by-step methodology grounded in established analytical principles. We will detail every phase of the workflow, from sample preparation of the hydrochloride salt to instrumental analysis and data interpretation, explaining the scientific rationale behind each procedural choice to ensure a self-validating and reproducible system.

Introduction and Analytical Rationale

1-(1,3-diphenylpropan-2-yl)pyrrolidine is a synthetic compound structurally related to other psychoactive substances. Its detection in seized materials or biological samples requires a sensitive and specific analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard methodology for this application due to its exceptional separating power and definitive identification capabilities[2][3].

The core principle involves vaporizing the analyte, separating it from other components on a chromatographic column, and then bombarding it with electrons to produce a unique and reproducible fragmentation pattern (mass spectrum). This mass spectrum serves as a chemical "fingerprint" for identification. The hydrochloride salt form of the target compound is non-volatile; therefore, a critical sample preparation step is required to convert it to its more volatile free base form prior to injection into the GC system.

Materials and Reagents

  • Solvents: Methanol (HPLC Grade), Ethyl Acetate (GC Grade), Deionized Water

  • Reagents: Sodium Bicarbonate (NaHCO₃) or other suitable weak base, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glassware: Volumetric flasks, test tubes, Pasteur pipettes, autosampler vials with inserts.

  • Equipment: Analytical balance, vortex mixer, centrifuge, pH meter or pH strips.

Experimental Workflow Diagram

The overall analytical process, from sample receipt to final report generation, is outlined in the workflow diagram below. This systematic approach ensures sample integrity and data traceability throughout the analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Receipt (HCl Salt Powder) dissolve Dissolution (Methanol) sample->dissolve neutralize Neutralization (pH > 8) (e.g., aq. NaHCO₃) dissolve->neutralize extract Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extract dry Drying of Organic Phase (Anhydrous Na₂SO₄) extract->dry transfer Transfer to Autosampler Vial dry->transfer injection GC Injection transfer->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 50-550) ionization->detection tic Total Ion Chromatogram (TIC) Analysis detection->tic ms Mass Spectrum Interpretation tic->ms library Library Matching & Manual Confirmation ms->library report Final Report Generation library->report

Caption: Workflow for GC-MS analysis of 1-(1,3-diphenylpropan-2-yl)pyrrolidine HCl.

Detailed Experimental Protocol

Part 4.1: Sample Preparation (Salt to Free Base Conversion)

The conversion to the free base is essential because the high polarity and low volatility of the hydrochloride salt make it unsuitable for direct GC analysis. A robust liquid-liquid extraction (LLE) procedure ensures a clean injection and optimal chromatographic performance[4].

  • Weighing & Dissolution: Accurately weigh approximately 1 mg of the this compound standard or sample powder and transfer it to a glass test tube. Dissolve the sample in 1 mL of methanol. Vortex for 30 seconds to ensure complete dissolution.

  • Basification/Neutralization: Add 1 mL of deionized water, followed by a saturated sodium bicarbonate solution dropwise until the pH of the aqueous phase is greater than 8. This deprotonates the pyrrolidine nitrogen, converting the salt into its more organic-soluble free base.

  • Extraction: Add 2 mL of ethyl acetate to the tube. Cap and vortex vigorously for 1 minute to extract the free base into the organic layer.

  • Phase Separation: Centrifuge the sample at 2000 rpm for 5 minutes to achieve clear separation between the aqueous and organic layers.

  • Drying: Carefully transfer the upper organic (ethyl acetate) layer to a clean test tube containing a small amount of anhydrous sodium sulfate. This step removes residual water, which can interfere with the GC column chemistry.

  • Final Transfer: Transfer the dried organic extract into a 2 mL autosampler vial for GC-MS analysis.

Part 4.2: GC-MS Instrumentation and Parameters

The following parameters are based on a validated method for the specific identification of this compound and represent a robust starting point for analysis. The use of a non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) is standard for broad-spectrum drug screening due to its excellent inertness and thermal stability[5].

Parameter Setting Rationale
Gas Chromatograph Agilent GC System or equivalentProvides reliable and reproducible chromatographic separation.
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessIndustry-standard non-polar column offering excellent resolution for a wide range of semi-volatile compounds, including novel psychoactive substances[4].
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Injector Split mode (50:1), Temperature: 280 °CA high split ratio prevents column overloading with concentrated samples. The high temperature ensures rapid and complete vaporization of the analyte.
Injection Volume 1 µLStandard volume for sensitive detection without causing peak distortion.
Oven Program Initial 170°C for 1 min, ramp 8°C/min to 190°C, then 18°C/min to 293°C (hold 7.1 min), then 50°C/min to 325°C (hold 6.1 min)The multi-step temperature ramp allows for separation from potential cutting agents and isomers while ensuring the target analyte elutes as a sharp peak in a reasonable time.
Mass Spectrometer Agilent MSD or equivalent single quadrupole/ion trapProvides mass analysis with sufficient sensitivity and resolution for identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces extensive, reproducible fragmentation, creating a characteristic mass spectrum that is comparable to established libraries[1].
MS Source Temperature 280 °CPrevents condensation of the analyte within the ion source.
MS Quad Temperature 180 °CEnsures stable mass filtering.
Transfer Line Temp 235 °CMaintains the analyte in the gas phase as it moves from the GC to the MS.
Scan Range m/z 50–550 amuCovers the expected molecular ion and all significant fragment ions of the target compound.

Data Analysis and Expected Results

Chromatographic Data

Under the conditions specified, 1-(1,3-diphenylpropan-2-yl)pyrrolidine should elute as a sharp, symmetric peak. The retention time serves as the primary qualitative parameter. While the exact retention time may vary slightly between instruments, it should be highly consistent within a validated system.

Mass Spectrum Interpretation

The molecular weight of the free base form (C₁₉H₂₃N) is 265.18 g/mol . The 70 eV EI mass spectrum is not expected to show a strong molecular ion (M⁺) peak due to the compound's structure, which favors immediate fragmentation. The fragmentation pattern is dictated by the most stable carbocations that can be formed.

Predicted Key Fragment Ions:

  • m/z 91 (Tropylium ion): This is predicted to be the base peak . It arises from the cleavage of the bond between the propane backbone and one of the benzyl groups (C₇H₇⁺). This is a highly stable aromatic cation and a hallmark fragment for compounds containing a benzyl moiety.

  • m/z 174: This fragment likely results from the benzylic cleavage of the C-C bond on the other side of the pyrrolidine substitution, leading to the [Ph-CH₂-CH(N(C₄H₈))]⁺ ion.

  • m/z 117/118: These ions can be formed through various rearrangements and secondary fragmentations involving the diphenylpropane backbone.

  • m/z 70: Represents the pyrrolidinyl radical cation [C₄H₈N]⁺, formed by alpha-cleavage at the C-N bond.

The identification of the compound should be confirmed by comparing the acquired mass spectrum against a reference standard or a validated spectral library. The fragmentation of related pyrrolidinophenone cathinones often involves the loss of the pyrrolidine ring and the formation of characteristic immonium ions, providing a basis for structural elucidation[6][7][8].

Method Validation Principles

For use in regulated environments, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or SWGDRUG[9][10]. Key validation parameters include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components. This is demonstrated by a unique retention time and mass spectrum.

  • Linearity: Establishing a proportional relationship between analyte concentration and instrument response over a defined range. Calibration curves should have a correlation coefficient (R²) ≥ 0.99[9].

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Accuracy & Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the results (typically as %RSD), which should be below 15%[9].

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters (e.g., injector temperature, flow rate), ensuring its reliability in routine use[9].

Conclusion

This application note provides a detailed and scientifically grounded GC-MS protocol for the analysis of this compound. By implementing the described sample preparation, instrumental parameters, and data analysis framework, laboratories can achieve reliable and defensible identification of this novel psychoactive substance. The causality-driven approach ensures that analysts not only follow the steps but also understand the critical principles that underpin a robust analytical method.

References

  • Forensic RTI. (2023). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing.
  • MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization.
  • Journal of Pharmaceutical and Allied Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • NIST. (2023). Development & Validation of A Rapid GC-MS Method for Seized Drug Screening.
  • American Academy of Forensic Sciences. (n.d.). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid.
  • Frontiers in Chemistry. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation.
  • Spectroscopy Online. (n.d.). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques.
  • Forensic Science International. (2019). Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure.
  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
  • Policija. (2017). ANALYTICAL REPORT 1-(1,3-diphenylpropan-2-yl)pyrrolidine (C19H23N).
  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
  • PubMed. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry.
  • YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone.
  • West Virginia University Research Repository. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
  • ResearchGate. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
  • ResearchGate. (2020). (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
  • PubMed Central. (n.d.). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol.
  • Office of Justice Programs. (n.d.). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
  • West Virginia University Research Repository. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives.
  • Annex Publishers. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.

Sources

Application Note & Protocol: Preparation of 1-(1,3-diphenylpropan-2-yl)pyrrolidine Hydrochloride Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the preparation of solutions of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride, a compound of interest in neuroscience and forensic research due to its structural similarity to dissociative anesthetics.[1][2][3] Adherence to these guidelines is critical for ensuring the accuracy, reproducibility, and validity of experimental results in a research setting. This document outlines the essential chemical properties, safety precautions, and step-by-step procedures for creating stock and working solutions suitable for a variety of in vitro assays.

Introduction: Understanding the Compound

This compound is an analytical reference standard.[1] Its hydrochloride salt form generally confers improved solubility and stability in aqueous solutions compared to the free base. A thorough understanding of its physicochemical properties is the foundation for the successful preparation of experimental solutions.

Chemical and Physical Properties
PropertyValueSource
Formal Name 1-[2-phenyl-1-(phenylmethyl)ethyl]-pyrrolidine, monohydrochlorideCayman Chemical[1]
Molecular Formula C₁₉H₂₃N • HClCayman Chemical[1]
Formula Weight 301.9 g/mol Cayman Chemical[1]
Purity ≥98%Cayman Chemical[1]
Formulation A crystalline solidCayman Chemical[1]
Storage -20°CCayman Chemical[1]
Stability ≥ 5 years (at -20°C)Cayman Chemical[1]

Safety Precautions: A Self-Validating System

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Spill Management: In case of a spill, immediately alert personnel and follow institutional procedures. Use appropriate absorbent materials for liquid spills.

  • Waste Disposal: Dispose of all waste materials (including contaminated tips, tubes, and solutions) in accordance with institutional and local regulations for chemical waste.

Solubility and Solvent Selection: The Causality of Choice

The choice of solvent is a critical first step and is dictated by the experimental requirements of the downstream assay. The solubility of this compound has been determined in several common laboratory solvents.[1]

SolventSolubilityMolar Concentration (Max)Suitability & Rationale
Ethanol 30 mg/mL~99.37 mMPrimary Choice for Stock Solutions: High solubility allows for concentrated, non-aqueous stock solutions. Ethanol is compatible with many cell culture media at low final concentrations (<0.5%).
Dimethylformamide (DMF) 12 mg/mL~39.75 mMAlternative for Stock Solutions: Good solubility, but DMF can have higher cellular toxicity than ethanol. Use with caution and ensure the final concentration in the assay is minimal.
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL~33.12 mMAqueous Stock/Working Solutions: Direct dissolution in a physiologically relevant buffer is possible. This is advantageous for assays sensitive to organic solvents. However, the lower solubility may limit the maximum achievable stock concentration.
Dimethyl Sulfoxide (DMSO) 5 mg/mL~16.56 mMCommon Choice, but with Caveats: While a common solvent for drug discovery, the solubility is lower than in other organic solvents. DMSO can also have direct effects on cell physiology.
Methanol 1 mg/mL~3.31 mMNot Recommended for Stock Solutions: The low solubility makes it impractical for preparing concentrated stock solutions.

Experimental Protocols: From Solid to Assay-Ready

This section provides detailed, step-by-step methodologies for the preparation of stock and working solutions.

Protocol for Preparation of a 10 mM Stock Solution in Ethanol

This protocol is designed to create a high-concentration, stable stock solution that can be stored for future use.

Materials:

  • This compound (solid)

  • Anhydrous Ethanol (≥99.5%)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Before opening the vial of the compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing the Compound: In a chemical fume hood, carefully weigh out a precise amount of the solid compound. For example, to prepare 1 mL of a 10 mM stock solution:

    • Calculation: 301.9 g/mol * 0.010 mol/L * 0.001 L = 0.003019 g = 3.02 mg

  • Dissolution: Transfer the weighed solid into a sterile tube. Add the calculated volume of anhydrous ethanol (in this example, 1 mL).

  • Solubilization: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound over time. Store the aliquots at -20°C.

Workflow for Preparation of Working Solutions

The following diagram illustrates the logical flow from the concentrated stock solution to the final, assay-ready working solutions.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation solid Solid Compound weigh Weigh Compound (e.g., 3.02 mg) solid->weigh dissolve Dissolve in Ethanol (e.g., 1 mL) weigh->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock intermediate Intermediate Dilution (e.g., 1 mM in Ethanol) stock->intermediate 1:10 Dilution serial Serial Dilutions in Assay Buffer intermediate->serial working Final Working Solutions (e.g., 1 nM to 10 µM) serial->working assay Add to Assay (e.g., Cell Culture Plate) working->assay caption Figure 1. Workflow for Solution Preparation

Sources

Dopamine transporter binding assay using 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Characterization of Novel Ligands at the Human Dopamine Transporter using a Radioligand Binding Assay with 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride as a Test Compound

Introduction: The Critical Role of the Dopamine Transporter in Neuroscience Research

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein that governs dopamine (DA) homeostasis in the brain.[1][2] By mediating the reuptake of DA from the synaptic cleft back into the neuron, DAT terminates dopaminergic signaling and replenishes vesicular stores.[1][2] This regulatory function makes DAT a primary target for a wide range of therapeutic agents and substances of abuse, including treatments for Attention-Deficit/Hyperactivity Disorder (ADHD) like methylphenidate, as well as psychostimulants such as cocaine and amphetamines.[3][4]

Consequently, the accurate characterization of how novel compounds interact with DAT is a cornerstone of neuropharmacology and drug development. Radioligand binding assays provide a robust, sensitive, and quantitative method to determine the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor or transporter.[5]

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound, using this compound as an example. This compound is structurally related to known dissociative anesthetics and monoamine uptake inhibitors, making its characterization at DAT a valuable endeavor.[6][7] The protocol is designed for researchers using membranes from cell lines stably expressing the human dopamine transporter (hDAT).

Principle of the Competitive Binding Assay

The assay operates on the principle of competition between a radiolabeled ligand (the "radioligand") and an unlabeled test compound (the "competitor") for a finite number of binding sites on the DAT protein. A known concentration of a high-affinity radioligand, such as [³H]WIN 35,428, is incubated with membranes containing DAT. In the absence of a competitor, the radioligand will occupy a maximal number of sites (Total Binding).

When increasing concentrations of a test compound like this compound are introduced, it will compete with the radioligand for the same binding site. A potent competitor will displace the radioligand at low concentrations. By measuring the reduction in bound radioactivity, a competition curve can be generated, from which the IC₅₀ (the concentration of competitor that displaces 50% of the specific radioligand binding) is determined. The IC₅₀ is then used to calculate the Kᵢ, a true measure of the compound's binding affinity.[8]

A crucial component of this assay is the determination of Non-Specific Binding (NSB). This is the fraction of the radioligand that binds to components other than DAT (e.g., lipids, filter paper). NSB is measured in the presence of a saturating concentration of a known, high-potency DAT inhibitor (e.g., mazindol or cocaine), which occupies all specific DAT sites, leaving only non-specific interactions.[9][10]

Specific Binding = Total Binding - Non-Specific Binding

G cluster_0 Assay Principle cluster_1 Binding Conditions DAT Dopamine Transporter (DAT) Total Total Binding (DAT + [³H]Radioligand) Radioligand [³H]Radioligand Radioligand->DAT Binds to DAT (Signal Measured) Competitor Test Compound (e.g., 1-(1,3-diphenylpropan-2-yl)pyrrolidine) Competitor->DAT Competes for Binding Site NSB Non-Specific Binding (NSB) (DAT + [³H]Radioligand + Saturating Inhibitor) Specific Specific Binding = Total - NSB

Figure 1: Conceptual diagram of competitive radioligand binding at the dopamine transporter.

Materials and Reagents

Equipment
  • Microplate Scintillation and Luminescence Counter (e.g., PerkinElmer MicroBeta²)

  • Cell Harvester with vacuum manifold for 96-well plates

  • Glass fiber filters (e.g., GF/B or GF/C filter mats)

  • Polypropylene 96-well deep-well plates and standard 96-well plates

  • Centrifuge capable of handling microplates and tubes at >15,000 x g, refrigerated

  • Homogenizer (e.g., Dounce or Polytron)

  • Incubator or water bath (37°C and room temperature)

  • pH meter

  • Standard laboratory glassware and calibrated pipettes

Reagents and Buffers
  • Test Compound: this compound

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).

  • NSB Agent: Mazindol or (-)-Cocaine.

  • Cell Line: HEK-293 or COS-7 cells stably expressing hDAT.[1][11]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at room temperature.

    • Scientist's Note: The presence of NaCl is critical, as the dopamine transporter is a Na⁺-dependent symporter, and Na⁺ ions are required for maintaining the transporter conformation that facilitates high-affinity inhibitor binding.[11][12]

  • Wash Buffer: Ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation Cocktail: A high-efficiency cocktail suitable for microplate counting (e.g., Ultima Gold™).

  • Protein Assay Kit: BCA or Bradford protein assay kit.

Experimental Protocols

Preparation of Cell Membranes

This protocol assumes starting with confluent flasks or plates of hDAT-expressing cells.

  • Wash cell monolayers twice with ice-cold Phosphate Buffered Saline (PBS).

  • Scrape cells into ice-cold PBS and pellet by centrifugation at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant. Resuspend the cell pellet in 10 volumes of ice-cold Assay Buffer.

  • Homogenize the cell suspension with a Polytron or Dounce homogenizer (10-15 strokes) on ice.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

  • Repeat the centrifugation and resuspension steps (steps 5-6) one more time to wash the membranes.

  • After the final centrifugation, resuspend the pellet in a small volume of Assay Buffer.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Radioligand Binding Assay Workflow (96-Well Plate Format)

Figure 2: Step-by-step workflow for the DAT competitive binding assay.

Step-by-Step Assay Protocol
  • Prepare Reagents: Thaw the hDAT membrane aliquot on ice. Dilute the membranes in Assay Buffer to a final concentration of 10-20 µg of protein per well. Prepare serial dilutions of the test compound (this compound) in Assay Buffer. Prepare working solutions of the radioligand and the NSB agent.

    • Scientist's Note: The final concentration of the radioligand ([³H]WIN 35,428) should be approximately equal to its Kₑ value for DAT (typically 1-3 nM) to ensure adequate specific binding without being wasteful. The NSB agent (mazindol) should be at a concentration at least 100-fold higher than its Kᵢ (e.g., 10 µM).

  • Plate Setup: In a 96-well polypropylene plate, add the components in the following order (for a final assay volume of 200 µL):

    • Total Binding (n=3 wells): 100 µL Assay Buffer + 50 µL diluted membranes + 50 µL [³H]WIN 35,428.

    • Non-Specific Binding (n=3 wells): 50 µL Assay Buffer + 50 µL Mazindol (to final conc. of 10 µM) + 50 µL diluted membranes + 50 µL [³H]WIN 35,428.

    • Test Compound (n=3 wells per concentration): 50 µL Assay Buffer + 50 µL of test compound serial dilution + 50 µL diluted membranes + 50 µL [³H]WIN 35,428.

  • Incubation: Gently mix the plate and incubate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Termination and Filtration: Pre-soak the glass fiber filter mat in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter. Terminate the assay by rapidly filtering the contents of the plate through the filter mat using a cell harvester.

  • Washing: Immediately wash each well 3 times with 300 µL of ice-cold Wash Buffer.

    • Scientist's Note: The washing step is rapid and uses ice-cold buffer to minimize the dissociation of the radioligand from the transporter, thereby preserving the bound state at the moment of filtration.[13]

  • Counting: Remove the filter mat from the harvester and allow it to dry completely. Place the mat in a 96-well sample bag, add ~40 µL of scintillation cocktail to each filter spot, and seal. Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding: Average the CPM values for each triplicate. Calculate the specific binding for the total binding wells: Specific Binding = Average Total CPM - Average NSB CPM.

  • Generate Competition Curve: For each concentration of the test compound, calculate the percentage of specific binding remaining: % Specific Binding = [(Average Competitor CPM - Average NSB CPM) / (Specific Binding)] * 100.

  • Determine IC₅₀: Plot % Specific Binding versus the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[8][14]

    Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

    Where:

    • IC₅₀ is the experimentally determined concentration of the competitor that inhibits 50% of specific binding.

    • [L] is the molar concentration of the radioligand used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for DAT (must be determined separately via a saturation binding experiment or obtained from literature for the specific batch and conditions).

Expected Results & Reference Data

The outcome of this assay will be a Kᵢ value for this compound at the human dopamine transporter. This value represents the affinity of the compound for the transporter; a lower Kᵢ value indicates a higher binding affinity. For context, the binding affinities of several well-characterized DAT inhibitors are provided below.

CompoundTypical Kᵢ at hDAT (nM)Primary Mechanism
Cocaine~200 - 300Inhibitor[1]
GBR 12909~5Inhibitor[3]
Nomifensine~15Inhibitor[3]
Methylphenidate~100 - 150Inhibitor[15]

Note: These values are approximate and can vary based on experimental conditions such as tissue/cell source, radioligand, and buffer composition.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Insufficient filter pre-soaking.Ensure filter mat is soaked in 0.5% PEI for at least 30 min.
Radioligand degradation.Use fresh radioligand; store aliquots at -20°C or below.
Too much membrane protein.Reduce the amount of protein per well.
Low Specific Binding Signal Too little membrane protein.Increase protein concentration per well.
Inactive membranes.Prepare fresh membranes; ensure proper storage at -80°C.
Incorrect buffer pH or composition.Verify pH and composition of Assay Buffer.
High Well-to-Well Variability Inaccurate pipetting.Calibrate pipettes; use reverse pipetting for viscous solutions.
Incomplete filtration or washing.Ensure harvester vacuum is strong and consistent across the plate.

Safety Precautions

This protocol involves the use of radioactive materials ([³H]). All work with radiochemicals must be performed in designated areas by trained personnel, following all institutional and national regulations for radiation safety. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All radioactive waste must be disposed of according to established safety protocols.

References

  • Eurofins Scientific. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR.
  • Koldso, H., et al. (2000). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neurochemistry, 74(5), 2136-44.
  • Generon. (n.d.). This compound | Anesthetics Derivative.
  • Niello, M., et al. (2019). Identification by proximity labeling of novel lipidic and proteinaceous potential partners of the dopamine transporter. Scientific Reports, 9(1), 19688.
  • Saha, K., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2214930120.
  • Salah-Uddin, H., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5).
  • Cervantes, G., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 527-536.
  • Meltzer, P. C., et al. (2003). Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. Journal of Medicinal Chemistry, 46(14), 2923-34.
  • Milligan, G. (2003). Dopamine D1 receptor coupling to Gs/olf and Gq in rat striatum and cortex: a scintillation proximity assay (SPA)/antibody-capture characterization of benzazepine agonists. Journal of Neurochemistry, 87(2), 395-405.
  • Logan, J., et al. (2012). In Vivo Dopamine Transporter Imaging in a Unilateral 6-Hydroxydopamine Rat Model of Parkinson Disease Using 11C-Methylphenidate. Journal of Nuclear Medicine, 53(6), 956-963.
  • Saha, K., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 83(1), e46.
  • Andersen, J. L., et al. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International Journal of Molecular Sciences, 23(23), 14946.
  • Let's talk science. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube.
  • Bezard, E., et al. (2008). Dopamine Transporter Binding Is Unaffected by L-DOPA Administration in Normal and MPTP-Treated Monkeys. PLoS ONE, 3(9), e3160.
  • BioIVT. (n.d.). DAT Transporter Assay.
  • Miller, G. W., et al. (2008). No Differential Regulation of Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) Binding in a Primate Model of Parkinson Disease. PLoS ONE, 3(5), e2289.
  • Fleckenstein, A. E., et al. (2012). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry Letters, 22(1), 713-716.
  • Stepanov, V. (2023). Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. Acta Pharmaceutica, 73(3), 417-427.
  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(5), 1547-55.
  • Aggarwal, S., et al. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 64(3), 885-901.
  • Henry, L. K., et al. (2015). Inhibitor mechanisms in the S1 binding site of the dopamine transporter defined by multi-site molecular tethering of photoactive cocaine analogs. Neuropharmacology, 98, 65-75.
  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(5), 1547-55.

Sources

Navigating Preclinical Trials: A Guide to In Vivo Administration of 1-(1,3-diphenylpropan-2-yl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate in vivo administration routes for the novel compound 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride in animal models. Given its structural similarities to known dissociative anesthetics, careful consideration of its delivery method is paramount for obtaining reliable and reproducible preclinical data.[1] This guide synthesizes established protocols for common administration routes with insights into the formulation of pyrrolidine and diphenylalkylamine derivatives to ensure scientific integrity and promote animal welfare.

Understanding the Compound: Physicochemical Properties and Formulation Causality

This compound is a hydrochloride salt, which generally enhances aqueous solubility. However, the parent molecule possesses a significant lipophilic character due to the two phenyl rings. This dual nature necessitates a careful selection of a vehicle to ensure bioavailability and minimize local irritation at the administration site.

Solubility Profile:

SolventSolubilityReference
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[1]
Ethanol30 mg/mL[1]
Dimethylformamide (DMF)12 mg/mL[1]
Dimethyl sulfoxide (DMSO)5 mg/mL[1]

This data from Cayman Chemical provides a foundational understanding of the compound's solubility, which is critical for vehicle selection.[1]

The choice of administration route is intrinsically linked to the experimental goals, such as determining acute toxicity, assessing pharmacokinetics, or evaluating therapeutic efficacy in a specific disease model. The high lipophilicity of related diphenylalkylamines can lead to strong plasma protein binding, potentially reducing the efficacy of orally administered doses.[2] This makes parenteral routes like intravenous or intraperitoneal injections critical for initial characterization.

Strategic Selection of Administration Route: A Decision Workflow

The following workflow provides a logical approach to selecting the most appropriate administration route for your study.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Efficacy & Chronic Studies A Pharmacokinetic (PK) & Bioavailability Studies IV Intravenous (IV) A->IV Direct systemic exposure (avoids first-pass metabolism) PO Oral Gavage (PO) A->PO Assess oral bioavailability B Acute Toxicity Assessment B->IV Determine intravenous LD50 B->PO Evaluate oral toxicity IP Intraperitoneal (IP) B->IP Rapid absorption, less technical than IV for screening C Efficacy in Disease Models C->PO Clinically relevant route C->IP Systemic effect, rapid onset SC Subcutaneous (SC) C->SC Sustained release, reduced stress D Chronic Dosing / Toxicology D->PO Mimics clinical use, ease of administration D->SC Long-term sustained delivery

Caption: Decision workflow for selecting an in vivo administration route.

Parenteral Administration Protocols

Parenteral routes are often preferred for initial in vivo studies to ensure precise dosing and bypass the complexities of gastrointestinal absorption and first-pass metabolism.

Intravenous (IV) Injection

This route provides 100% bioavailability and is ideal for pharmacokinetic studies. However, it requires a high degree of technical skill.

Causality Behind Experimental Choices:

  • Vehicle Selection: For intravenous administration, the compound must be fully solubilized to prevent embolism. Given the solubility profile, a co-solvent system may be necessary for higher concentrations. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been shown to be effective for solubilizing poorly soluble compounds for intravenous administration in rats.[3] However, for initial studies with this compound, sterile PBS should be sufficient up to 10 mg/mL.

  • Injection Rate: A slow bolus injection over 1-2 minutes is recommended to avoid acute cardiovascular responses.

Protocol for IV Administration in Mice (Lateral Tail Vein):

  • Preparation: Prepare the dosing solution in sterile PBS (up to 10 mg/mL) and filter through a 0.22 µm syringe filter. Warm the solution to room temperature.

  • Animal Restraint: Place the mouse in a suitable restraint device, allowing access to the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a 27-30 gauge needle, insert the needle into the vein at a shallow angle. Administer the dose slowly, with a maximum bolus volume of 5 mL/kg.[4]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions for at least 15 minutes.

Intraperitoneal (IP) Injection

IP injection is a common route for administering substances to rodents, offering rapid absorption into the systemic circulation. It is technically less demanding than IV injection.

Causality Behind Experimental Choices:

  • Injection Site: Injections should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5]

  • Volume: The maximum recommended injection volume for mice is 10 mL/kg.[6]

  • Vehicle: While PBS is a suitable vehicle, for compounds with potential for irritation, a suspension in 0.5% carboxymethylcellulose (CMC) can be considered.

Protocol for IP Administration in Mice:

  • Preparation: Dissolve or suspend the compound in the chosen vehicle. Ensure suspensions are homogenous by vortexing before drawing each dose.

  • Animal Restraint: Manually restrain the mouse, ensuring control of the head and body.

  • Injection: Using a 25-27 gauge needle, insert the needle into the lower right abdominal quadrant at a 30-45 degree angle.[5]

  • Aspiration: Gently pull back the plunger to ensure no fluid (urine or intestinal contents) is aspirated. If fluid is present, discard the syringe and prepare a new injection.

  • Administration: Inject the solution smoothly and withdraw the needle.

  • Monitoring: Return the animal to its cage and monitor for signs of distress.

Oral Administration Protocol (Gavage)

Oral gavage is essential for evaluating the oral bioavailability and efficacy of a compound intended for oral administration in humans.

Causality Behind Experimental Choices:

  • Vehicle Selection: For poorly soluble compounds, a suspension is often necessary. A common vehicle is 0.5% carboxymethylcellulose (CMC) with 0.1% Polysorbate 80 (Tween® 80) in water to aid in suspending the compound.[7]

  • Gavage Needle: Use a flexible or soft gavage tube to minimize the risk of esophageal or gastric injury, which has been shown to reduce stress responses in rats compared to stainless steel needles.[8]

  • Fasting: A short fasting period (4-6 hours) can help standardize gastric emptying and absorption.

Protocol for Oral Gavage in Mice:

  • Preparation: Prepare a homogenous suspension of the compound in the chosen vehicle.

  • Animal Restraint: Gently restrain the mouse, ensuring the head and neck are in a straight line with the body.

  • Gavage: Measure the distance from the mouse's nose to the last rib to estimate the length of tubing to be inserted. Gently insert the gavage needle into the esophagus and advance it into the stomach.

  • Administration: Administer the suspension smoothly. The typical maximum volume for mice is 10 mL/kg.

  • Post-Gavage: Carefully remove the gavage needle and return the mouse to its cage. Provide access to food and water and monitor for any signs of distress.

Subcutaneous (SC) Administration Protocol

Subcutaneous injection provides a slower, more sustained release of the compound compared to IV or IP routes, which can be advantageous for chronic dosing studies.

Causality Behind Experimental Choices:

  • Injection Site: The loose skin over the back, between the shoulder blades, is the preferred site for SC injections in rodents.

  • Volume and Concentration: To avoid local irritation and ensure proper absorption, injection volumes should be kept low (typically 5-10 mL/kg in mice), and the pH of the solution should be near neutral.

Protocol for SC Administration in Mice:

  • Preparation: Prepare the dosing solution, ensuring it is sterile and at a physiological pH.

  • Animal Restraint: Manually restrain the mouse.

  • Injection: Lift the loose skin over the scruff of the neck to form a "tent." Insert a 25-27 gauge needle into the base of the tented skin.

  • Administration: Inject the solution into the subcutaneous space.

  • Post-Injection: Withdraw the needle and gently massage the area to aid in dispersal of the solution. Monitor the animal for any signs of local irritation or discomfort.

Recommended Dosing and Volume Guidelines

The following table summarizes key parameters for each administration route in common animal models.

RouteAnimal ModelNeedle GaugeMax Volume (bolus)Max Volume (infusion)Notes
Intravenous (IV) Mouse27-30G5 mL/kg4 mL/kg/hrRequires high technical skill.[4]
Rat24-27G5 mL/kg4 mL/kg/hrAnesthesia may be required for some sites.[4]
Intraperitoneal (IP) Mouse25-27G10 mL/kgN/AInject in the lower right quadrant.[6]
Rat23-25G10 mL/kgN/AInject in the lower right quadrant.
Oral Gavage (PO) Mouse20-22G (flexible)10 mL/kgN/AEnsure proper tube placement to avoid aspiration.
Rat16-18G (flexible)10 mL/kgN/ASoft tubing is recommended to reduce stress.[8]
Subcutaneous (SC) Mouse25-27G5-10 mL/kgN/AUse the scruff of the neck.
Rat23-25G5-10 mL/kgN/AUse the scruff of the neck.

Conclusion and Future Directions

The selection of an appropriate in vivo administration route for this compound is a critical step in its preclinical development. This guide provides a framework for making an informed decision based on the scientific objectives and the physicochemical properties of the compound. For initial pharmacokinetic and acute toxicity studies, intravenous and intraperitoneal routes are recommended to ensure accurate systemic exposure. For efficacy and chronic toxicity studies that aim to model clinical use, oral gavage and subcutaneous administration are more appropriate. It is imperative that all procedures are performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines to ensure animal welfare and the generation of high-quality, reproducible data. Further studies to determine the oral bioavailability and pharmacokinetic profile of this compound will be essential in guiding the design of future preclinical efficacy and toxicology studies.

References

  • Rybka, S., et al. (2017). Synthesis and anticonvulsant activity of new 1,3-disubstituted pyrrolidine-2,5-diones. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 834-845.
  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from Boston University Office of Research website.
  • van der Mey, D., et al. (1997). In vitro and in vivo characterization of a calcium modulator of the diphenylalkylamine type with selective coronary dilatory properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(5), 554-562.
  • Creative Animodel. (n.d.). In vivo Efficacy Testing.
  • Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies.
  • Lau, B., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 228-236.
  • Sariev, A. K., et al. (2003). [Characteristics of pyrrolidone pharmacokinetics in rats]. Eksperimental'naia i klinicheskaia farmakologiia, 66(6), 50-2.
  • Wolfensohn, S., & Lloyd, M. (2013). Handbook of Laboratory Animal Management and Welfare (4th ed.). Wiley-Blackwell.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Góra, M., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • Virginia Tech IACUC. (2017). Standard Operating Procedure: Intraperitoneal Injections in the Rat.
  • Saline as a vehicle control does not alter ventilation in male CD‐1 mice. (2019). Physiological Reports, 7(12), e14138.
  • Thackaberry, C. (2013). Vehicle selection for nonclinical oral safety studies. Toxicology, 312, 107-113.
  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Retrieved from Pharmacology Discovery Services website.
  • Hattori, K., et al. (2005). Discovery of new diphenyloxazole derivatives containing a pyrrolidine ring: orally active prostacyclin mimetics. Part 2. Bioorganic & Medicinal Chemistry Letters, 15(13), 3279-83.
  • Thackaberry, C. (2015). Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. American Chemical Society.
  • Góra, M., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • Lee, J. Y., et al. (2011). Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies. Cancer Biotherapy & Radiopharmaceuticals, 26(3), 329-336.
  • Chabicovsky, M., et al. (2010). Pre-clinical safety evaluation of pyrrolidine dithiocarbamate. Basic & Clinical Pharmacology & Toxicology, 107(3), 758-67.
  • Pifferi, G., & Gomeni, R. (1987). Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899) in the rat and the dog. Arzneimittel-Forschung, 37(10), 1117-21.
  • Vandenbroucke, V., et al. (2008). Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration. Journal of Veterinary Pharmacology and Therapeutics, 31(5), 437-445.
  • Van Norman, G. A. (2019). The evolving role of investigative toxicology in the pharmaceutical industry.
  • Barker-Haliski, M., et al. (2021). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceutics, 13(11), 1916.
  • Basilico, N., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 28(10), 4110.

Sources

Application Notes & Protocols: Behavioral Assays for Pyrrolidine Psychostimulants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrrolidine Compounds and the Need for Robust Behavioral Assessment

In recent years, the landscape of novel psychoactive substances (NPS) has been dominated by the emergence of synthetic cathinones, many of which feature a pyrrolidine ring structure. Compounds such as 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP, "flakka") have demonstrated potent psychostimulant effects, often exceeding those of traditional stimulants like cocaine and methamphetamine.[1][2] From a drug development and public health perspective, it is critical to have a robust, validated framework for characterizing the behavioral effects and abuse liability of these compounds.

The primary mechanism of action for most pyrrolidine-containing psychostimulants is the potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters.[2][3] This blockade leads to a rapid and sustained increase in synaptic concentrations of these catecholamines, particularly within the brain's reward circuitry, such as the mesolimbic dopamine system.[4][5] The high affinity and selectivity for DAT over the serotonin transporter (SERT) is strongly correlated with their reinforcing effectiveness and, consequently, their high abuse potential.[1][2]

This guide provides an in-depth overview and detailed protocols for three core behavioral assays essential for quantifying the psychostimulant effects of novel pyrrolidine compounds in rodent models: Locomotor Activity, Conditioned Place Preference (CPP), and Intravenous Self-Administration (IVSA). An ancillary protocol for assessing stereotypy, a key indicator of high-dose stimulant effects, is also included. These assays, when used in concert, provide a comprehensive preclinical profile of a compound's stimulant, rewarding, and reinforcing properties, aligning with regulatory guidance for abuse potential assessment.[6][7][8]

Core Neurobiological Mechanism: Dopamine Transporter Blockade

The psychostimulant effects of pyrrolidine compounds are primarily driven by their interaction with the dopamine transporter (DAT). By binding to and inhibiting DAT, these compounds prevent the reuptake of dopamine from the synaptic cleft, leading to enhanced dopaminergic signaling. This action is particularly pronounced in the nucleus accumbens, a critical hub for reward and motivation.

DAT_Blockade_Pathway DA Dopamine (DA) VMAT2 VMAT2 DA->VMAT2 DA_vesicle DA Vesicle VMAT2->DA_vesicle DA_synapse DA DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (D1/D2) DA_synapse->DA_receptor Binding & Activation Pyrrolidine Pyrrolidine Compound Pyrrolidine->DAT Blockade CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-9) cluster_phase3 Phase 3: Post-Conditioning Test (Day 10) P1 Place animal in center chamber. Allow free access to all chambers for 15 min. Record baseline preference. P2_Drug Day 2, 4, 6, 8: Administer Drug. Confine to one outer chamber for 30 min. P1->P2_Drug Unbiased Design P2_Veh Day 3, 5, 7, 9: Administer Vehicle. Confine to opposite chamber for 30 min. P3 Place drug-free animal in center chamber. Allow free access to all chambers for 15 min. Record time spent in each chamber. P2_Veh->P3 Counterbalanced

Caption: The three-phase workflow for a Conditioned Place Preference experiment.

  • Phase 1: Pre-Conditioning Test (Baseline Preference):

    • On Day 1, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each of the two large chambers. This establishes any innate preference for one context over the other. An unbiased design, where drug-pairings are counterbalanced across both chamber types, is crucial for valid results. [9]2. Phase 2: Conditioning (e.g., 8 days):

    • This phase consists of alternating drug and vehicle pairings.

    • Drug Days (e.g., 2, 4, 6, 8): Administer the pyrrolidine compound and immediately confine the animal to one of the large chambers for 30 minutes.

    • Vehicle Days (e.g., 3, 5, 7, 9): Administer the vehicle and confine the animal to the opposite large chamber for 30 minutes.

    • Expert Insight: The order of conditioning (drug or vehicle first) and the specific chamber paired with the drug should be counterbalanced across subjects to control for order and context effects.

  • Phase 3: Post-Conditioning Test (Preference Test):

    • On Day 10 (at least 24 hours after the last conditioning session), place the animal (in a drug-free state) into the central chamber and allow free access to all chambers for 15-20 minutes. [10] * Record the time spent in each of the two large chambers.

Data Analysis and Interpretation
  • The primary endpoint is the Preference Score , calculated as: (Time spent in drug-paired chamber on test day) - (Time spent in drug-paired chamber on pre-test day).

  • Alternatively, analyze the raw time spent in the drug-paired vs. vehicle-paired chambers on the test day.

  • Use a paired t-test (within a group) or an ANOVA (between groups) to determine if there is a statistically significant increase in time spent in the drug-paired chamber.

  • A significant positive preference score indicates the compound has rewarding properties. [4]Conversely, a significant negative score indicates conditioned place aversion (CPA).

Expert Insights & Troubleshooting
  • Self-Validation: A robust CPP study must include a positive control (e.g., cocaine) that reliably produces a preference and a vehicle control that produces no preference. Failure of the positive control to induce CPP invalidates the study. [6]* Dose Selection: Doses should be based on the locomotor assay. Use doses that are behaviorally active but sub-maximal to avoid potential aversive effects (e.g., anxiety, malaise) that can confound the measurement of reward.

  • Troubleshooting: A lack of preference could mean the drug is not rewarding, the dose was too low or too high (aversive), or there were insufficient conditioning trials.

Assay 3: Intravenous Self-Administration (IVSA)

Principle and Objective

IVSA is considered the "gold standard" for preclinical assessment of a drug's abuse liability because it directly measures the reinforcing efficacy of a compound. [6][11]In this operant conditioning paradigm, an animal performs a specific action (e.g., pressing a lever) to receive an intravenous infusion of a drug. [12]The rate and pattern of responding provide a robust measure of how motivated the animal is to obtain the drug, which has high predictive validity for human drug abuse. [13][14]

Apparatus and Materials
  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, an infusion pump, and a liquid swivel to allow the animal free movement.

  • Surgical Preparation: Animals must be surgically implanted with a chronic indwelling catheter into the jugular vein. The catheter is externalized on the back between the scapulae for connection to the infusion line.

  • Subjects, Compound, and Controls: As previously described. Dose is typically expressed as mg/kg/infusion.

Detailed Protocol
  • Catheter Implantation Surgery & Recovery: Perform surgery under aseptic conditions. Allow at least 5-7 days for post-operative recovery. Catheter patency must be checked daily with a heparinized saline flush and periodically with a short-acting anesthetic (e.g., propofol) to confirm proper function.

  • Acquisition (Training):

    • Place the animal in the operant chamber for daily sessions (e.g., 2 hours/day).

    • A response on the "active" lever results in a brief intravenous infusion of the drug, paired with a discrete cue (e.g., illumination of the stimulus light).

    • A response on the "inactive" lever is recorded but has no programmed consequence.

    • Training typically occurs under a Fixed-Ratio 1 (FR1) schedule, where every active lever press delivers one infusion.

    • Acquisition is considered stable when the animal shows a clear preference for the active lever over the inactive lever and maintains a consistent pattern of intake over several days.

  • Dose-Response Determination: Once responding is stable, the unit dose of the drug can be varied across sessions to determine the relationship between dose and reinforcing effect. This typically yields an inverted "U"-shaped curve.

  • Progressive Ratio (PR) Schedule:

    • To measure the motivation or "breaking point" for a drug, a PR schedule is used. The number of lever presses required for each subsequent infusion increases systematically (e.g., 1, 2, 4, 6, 9...).

    • The session ends when the animal fails to earn an infusion within a set time (e.g., 1 hour). The final ratio completed is the breaking point, a direct measure of the drug's reinforcing strength.

Data Analysis and Interpretation
  • Acquisition: The primary measure is the number of infusions earned per session and the discrimination between the active and inactive levers. A significantly higher number of presses on the active lever indicates the drug is acting as a reinforcer.

  • Dose-Response: Plot the number of infusions earned as a function of the dose.

  • Progressive Ratio: The breaking point is the key dependent variable. Higher breaking points indicate greater reinforcing efficacy.

  • Compare the breaking points for the pyrrolidine compound against those for cocaine or methamphetamine to gauge relative abuse potential. [1][2]

Expert Insights & Troubleshooting
  • Trustworthiness: The inactive lever is a critical internal control. Drug-seeking behavior must be directed specifically at the active lever. High levels of inactive lever pressing may indicate a non-specific increase in motor activity rather than directed, goal-oriented behavior.

  • Technical Rigor: IVSA is technically demanding. Catheter failure is the most common reason for subject loss. Meticulous surgical and daily maintenance procedures are paramount for success. [12]* Interpretation: Pyrrolidine cathinones like MDPV and α-PVP often produce higher breaking points than cocaine, suggesting they are more potent reinforcers. [1][2]This highlights the critical importance of this assay in identifying compounds with exceptionally high abuse liability.

Ancillary Assay: Assessment of Stereotypy

Principle and Objective

At high doses, psychostimulants can induce stereotypy—repetitive, invariant, and seemingly purposeless motor behaviors. [15][16]These can include focused sniffing, head weaving, gnawing, or intense grooming. [17]Quantifying stereotypy is important as it reflects intense over-activation of the dopaminergic system and can interfere with other behaviors, such as locomotion or operant responding. [18]

Protocol
  • Observation: Following administration of high doses of a pyrrolidine compound (often identified during locomotor dose-response studies), place the animal in a clear, empty cage.

  • Time-Sampling Procedure: Observe the animal for 1 minute at set intervals (e.g., every 5 or 10 minutes) for a period of 1-2 hours.

  • Rating Scale: During each observation period, score the intensity of stereotypy using a validated rating scale. A common scale is:

    • 0: Asleep or inactive

    • 1: Active, normal grooming and rearing

    • 2: Hyperactive, running in circles

    • 3: Continuous sniffing, rearing, or head movements along a fixed path

    • 4: Discontinuous sniffing, licking, or gnawing of the cage

    • 5: Continuous licking, biting, or gnawing of a specific spot

    • 6: Dyskinetic movements of the head, limbs, or mouth

  • Blinding: The observer must be blind to the treatment condition to prevent bias.

Data Analysis and Interpretation
  • Calculate the mean stereotypy score for each animal at each time point.

  • Analyze the data using a two-way ANOVA (Treatment x Time) to compare dose effects.

  • A high stereotypy score (≥ 4) indicates a profound stimulant effect characteristic of potent dopamine releasers or reuptake inhibitors.

Integrated Data Summary and Interpretation

A comprehensive assessment requires synthesizing the results from all assays. The table below provides a framework for summarizing and comparing expected outcomes for a potent pyrrolidine psychostimulant.

Behavioral AssayKey Parameter(s)Expected Outcome for Potent Pyrrolidine CompoundInterpretation
Locomotor Activity Total Distance TraveledDose-dependent increase; may show decrease at highest doses.Indicates stimulant properties and helps define the active dose-range.
Conditioned Place Preference (CPP) Preference Score (Time in Drug-Paired Chamber)Significant positive score (increased time in drug-paired side).Demonstrates rewarding properties and psychological dependence potential.
Intravenous Self-Administration (IVSA) Active vs. Inactive Lever Presses; Breaking Point (PR)High rate of active lever pressing; high breaking point (often > cocaine).Confirms reinforcing efficacy; quantifies motivation and abuse liability.
Stereotypy Assessment Stereotypy Rating ScoreHigh scores (≥4) at high doses.Indicates intense dopaminergic overstimulation.

Conclusion

The behavioral assays outlined in this guide—locomotor activity, conditioned place preference, and intravenous self-administration—form the cornerstone of a rigorous preclinical evaluation of novel pyrrolidine psychostimulants. When initiated with a robust locomotor screen to define the dose-response relationship, followed by CPP to confirm rewarding properties, and culminating in IVSA to quantify reinforcing strength, this testing battery provides a comprehensive and reliable profile of a compound's abuse liability. The inclusion of stereotypy assessment adds crucial information about the effects of high-dose administration. This integrated approach is essential for informing drug development decisions, regulatory scheduling, and public health risk assessment.

References

  • A. Taffe, M., Nguyen, J. D., Vandewater, S. A., Grant, Y., & Dickerson, T. J. (n.d.). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats.
  • Gannon, B. M., Baumann, M. H., Walther, D., Jimenez-Morigosa, C., Sulima, A., Rice, K. C., & Collins, G. T. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399–2407. [Link]
  • Carlezon, W. A., & Beguin, C. (2009). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience. (2nd ed.). CRC Press/Taylor & Francis. [Link]
  • Carter, L. P., & Griffiths, R. R. (2009). Principles of laboratory assessment of drug abuse liability and implications for clinical development. Drug and alcohol dependence, 105 Suppl 1, S14–S25. [Link]
  • Kelley, A. E. (2001). Measurement of rodent stereotyped behavior. Current protocols in neuroscience, Chapter 8, Unit 8.8. [Link]
  • Cervo, L., & Scheggi, S. (2020). Conditioned Place Preference as a Preclinical Model for Screening Pharmacotherapies for Drug Abuse. Methods in molecular biology (Clifton, N.J.), 2140, 155–169. [Link]
  • Sanchis-Segura, C., & Spanagel, R. (2006). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of visualized experiments : JoVE, (1). [Link]
  • Creative Biolabs. (n.d.). Intravenous Self-Administration.
  • Taffe, M. A., Nguyen, J. D., Vandewater, S. A., Grant, Y., & Dickerson, T. J. (2022). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Neuropharmacology, 205, 108915. [Link]
  • Kelley, A. E. (2001). Measurement of Rodent Stereotyped Behavior.
  • Wikipedia contributors. (2024, April 1). Conditioned place preference. Wikipedia. [Link]
  • Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter.
  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Journal of pharmacology and experimental therapeutics, 360(2), 362–370. [Link]
  • Fortrea. (n.d.). Developing comprehensive strategies to assess abuse liability/potential of brain-penetrant compounds.
  • Gannon, B. M., Baumann, M. H., Walther, D., Jimenez-Morigosa, C., Sulima, A., Rice, K. C., & Collins, G. T. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399–2407. [Link]
  • Reis, F. C., et al. (2020). Conditioned place preference (CPP) protocol design across experimental days (D).
  • Thomsen, M., & Caine, S. B. (2012). Methods for Intravenous Self Administration in a Mouse Model.
  • Taffe, M. A., Nguyen, J. D., Vandewater, S. A., Grant, Y., & Dickerson, T. J. (2022). (PDF) Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats.
  • Gipson, C. D., et al. (2021).
  • PsychoGenics. (n.d.). Preclinical Models of Abuse Liability.
  • Society of Toxicology. (n.d.). Challenges of Abuse Liability Evaluation During Drug Development and Approval Of New Compounds.
  • Smith, R. J., et al. (2021). A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice. Frontiers in Behavioral Neuroscience, 15, 650393. [Link]
  • Nader, M. A., & Woolverton, W. L. (2009). Intravenous Drug Self-Administration in Nonhuman Primates. In Methods of Behavior Analysis in Neuroscience. (2nd ed.). CRC Press/Taylor & Francis. [Link]
  • U.S. Food and Drug Administration. (2017). Assessment of Abuse Potential of Drugs: Guidance for Industry. [Link]
  • de la Peña, I., et al. (2015). Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. European journal of pharmacology, 764, 593–600. [Link]
  • de la Peña, I., et al. (2015). Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. European journal of pharmacology, 764, 593–600. [Link]
  • V. V. Belmeguenai, et al. (2015).
  • Micioni Di Bonaventura, M. V., et al. (2024). Psychostimulants and social behaviors. Frontiers in behavioral neuroscience, 18, 1381387. [Link]
  • Powell, S. B., et al. (2011). Amphetamine-induced sensitization and spontaneous stereotypy in deer mice. Pharmacology, biochemistry, and behavior, 98(3), 443–449. [Link]
  • Devilbiss, D. M., & Berridge, C. W. (2009). Experimental Strategies for Investigating Psychostimulant Drug Actions and Prefrontal Cortical Function in ADHD and Related Attention Disorders.
  • Sahakian, B. J., et al. (1975). The effects of psychomotor stimulants on stereotypy and locomotor activity in socially-deprived and control rats. Brain research, 84(2), 195–205. [Link]
  • T. Burne, et al. (2016). Effect of Cage-Induced Stereotypies on Measures of Affective State and Recurrent Perseveration in CD-1 and C57BL/6 Mice. PloS one, 11(5), e0153203. [Link]
  • Prieto, J. P., et al. (2024). Cannabidiol may prevent sensitization to cocaine and caffeine by influencing brain structure genes. PsyPost. [Link]
  • Greenhill, L. L. (2001). Using Psychostimulants to Treat Behavioral Disorders of Children and Adolescents. Semanticscholar.org. [Link]
  • Washington University School of Medicine. (2024). Brain imaging reveals how stimulant drugs improve performance in ADHD. News-Medical.net. [Link]

Sources

Troubleshooting & Optimization

Improving the solubility of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered during experimental work. Our goal is to empower you with the scientific principles and validated protocols necessary to achieve stable and soluble formulations in your buffer systems.

Frequently Asked Questions (FAQs)

Q1: I've observed a white precipitate after adding this compound to my buffer. What is happening?

A1: The white precipitate is most likely the free base form of your compound. This compound is the salt of a weak base (the pyrrolidine nitrogen is basic) and a strong acid (HCl).[1] The hydrochloride salt form is generally chosen to enhance aqueous solubility. However, its solubility is highly dependent on the pH of the solution. If the pH of your buffer is near or above the pKa of the compound, the protonated, charged (and thus more soluble) form will convert to the deprotonated, neutral free base, which is significantly less soluble in water and precipitates out.[2][3]

Q2: What are the key physicochemical properties I should be aware of for this compound?

A2: Understanding the compound's properties is the first step in troubleshooting. While specific experimental data for this exact molecule can be limited, we can infer key characteristics from its structure and available data for similar compounds.

Table 1: Physicochemical Properties of this compound

Property Value / Information Source
Molecular Formula C₁₉H₂₃N • HCl [4]
Formula Weight 301.9 g/mol [4]
Structure Contains a basic pyrrolidine nitrogen and two phenyl groups, indicating a hydrophobic character. [5]
Form Hydrochloride salt of a weak base. [4]
pKa Not explicitly published, but the pyrrolidine moiety suggests it is a weak base. The pKa of the conjugate acid is likely in the range of 8-10, typical for cyclic secondary amines. Precise determination is recommended. [1]

| General Solubility | Soluble in organic solvents like Ethanol (30 mg/ml), DMSO (5 mg/ml), and DMF (12 mg/ml). Limited but present solubility in PBS (pH 7.2) at 10 mg/ml, though this can be buffer-dependent. |[4] |

Q3: How can I predict the pH at which my compound will precipitate?

A3: You can use the Henderson-Hasselbalch equation to estimate the ratio of the ionized (soluble) to the un-ionized (less soluble) form of the drug at a given pH.[6][7] For a weak base, the equation is:

pH = pKa + log([Base] / [Salt])

Where:

  • [Base] is the concentration of the neutral, un-ionized form.

  • [Salt] is the concentration of the protonated, ionized form.

As the pH of the solution approaches and exceeds the pKa, the concentration of the free base [Base] increases, raising the risk of precipitation once its intrinsic solubility is exceeded.[8] A general rule of thumb is to maintain the buffer pH at least 1-2 units below the compound's pKa to ensure it remains predominantly in its soluble, ionized salt form.[3]

Troubleshooting Guide: Resolving Precipitation

This section provides a systematic approach to diagnosing and solving precipitation issues.

Issue: Compound precipitates immediately upon addition to a buffer (e.g., PBS pH 7.4).

This is the most common failure mode, typically caused by pH, concentration, or mixing issues. The following workflow can help identify the root cause.

G cluster_0 Troubleshooting Workflow A Precipitation Observed B Check Buffer pH Is pH > (pKa - 2)? A->B Step 1 C Check Final Concentration Is it above known solubility limit? B->C No E Lower Buffer pH B->E Yes D Review Preparation Method Was stock added too quickly? C->D No F Lower Final Concentration C->F Yes H Optimize Mixing (e.g., dropwise addition) D->H Yes I Solution Stable E->I G Use Solubility Enhancers F->G If still insoluble F->I G->I H->I G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug Drug Molecule (Guest) (Hydrophobic) Drug->Complex Encapsulation Water Aqueous Buffer Complex->Water Disperses in

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol 4: Cyclodextrin Complexation

  • Select Cyclodextrin: HP-β-CD is a common starting point for neutral and basic compounds.

  • Prepare Solutions: Prepare solutions of HP-β-CD in your pH-optimized buffer at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Determine Solubility (Phase Solubility Study): Add excess drug to each cyclodextrin solution and equilibrate as described in Protocol 1.

  • Analyze: Plot the drug solubility against the cyclodextrin concentration. A linear relationship (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex.

  • Select Optimal Concentration: Choose the lowest cyclodextrin concentration that achieves your target drug concentration.

Summary & Strategy Selection

Choosing the right strategy depends on your experimental context, especially the intended application (e.g., in vitro vs. in vivo) and potential for excipient interference.

Table 3: Comparison of Solubility Enhancement Techniques

Strategy Pros Cons Best For...
pH Adjustment Simple, minimal additives. Only effective for ionizable drugs; may not be compatible with physiological pH. Initial screening; experiments where pH can be controlled away from neutral.
Co-solvents Effective, well-understood, relatively inexpensive. Can cause toxicity in cell-based assays or in vivo; may alter protein conformation. In vitro screening, early-stage PK studies where solvent effects are tolerable.
Surfactants High solubilization capacity. Can interfere with biological assays (e.g., membrane disruption); potential for toxicity. Formulations for oral or parenteral administration; terminal in vitro assays.

| Cyclodextrins | Very effective, generally low toxicity (especially HP-β-CD, SBE-β-CD). | Can be expensive; may alter drug pharmacology by affecting free drug concentration. | Cell-based assays (with appropriate controls), in vivo pharmacokinetic studies. |

G cluster_0 Decision Flowchart for Formulation Strategy A Target Concentration & Buffer Defined B Is compound soluble with only pH adjustment? A->B C Is the assay sensitive to organic solvents/surfactants? (e.g., cell-based) B->C No F Use pH-optimized buffer alone B->F Yes D Screen Co-solvents (e.g., PEG 400, PG) C->D No E Screen Cyclodextrins (e.g., HP-β-CD) C->E Yes G Final Formulation D->G H Screen Surfactants (e.g., Polysorbate 80) D->H If more power needed E->G F->G H->G

Sources

Technical Support Center: Optimization of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide provides in-depth troubleshooting and optimization strategies for the synthesis of 1-(1,3-diphenylpropan-2-yl)pyrrolidine, followed by its conversion to the hydrochloride salt. The primary synthetic route discussed is the reductive amination between 1,3-diphenylacetone and pyrrolidine. This reaction is a cornerstone of amine synthesis, valued for its efficiency in forming carbon-nitrogen bonds.[1] However, like any chemical transformation, it is susceptible to challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis.

Section 1: Understanding the Core Reaction: Reductive Amination

Reductive amination is a versatile method that converts a carbonyl group (in this case, a ketone) and an amine into a more substituted amine via an imine or iminium ion intermediate.[2][3] The overall process can be performed in a single pot ("direct") or in a stepwise fashion ("indirect").[2]

The reaction proceeds in two key stages:

  • Imine/Iminium Ion Formation: Pyrrolidine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 1,3-diphenylacetone. This is followed by the elimination of a water molecule to form a transient iminium ion. This step is typically reversible and often catalyzed by mild acid.[3]

  • Reduction: A reducing agent selectively reduces the iminium ion to the final tertiary amine product, 1-(1,3-diphenylpropan-2-yl)pyrrolidine.

The choice of reducing agent is critical. It must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone, which is a common side reaction.[2][4]

Visualizing the Reaction Pathway

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Final Step: Salt Formation A 1,3-Diphenylacetone (Ketone) C Hemiaminal Intermediate A->C + Pyrrolidine B Pyrrolidine (Secondary Amine) B->C D Iminium Ion C->D - H2O (Acid Catalyzed) E 1-(1,3-diphenylpropan-2-yl)pyrrolidine (Final Product) D->E + Reducing Agent (e.g., NaBH(OAc)3) F Product Hydrochloride Salt E->F + HCl

Caption: General workflow for the synthesis of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am seeing a low yield of my target amine, with a significant amount of unreacted 1,3-diphenylacetone remaining. What could be the cause?

Answer: This is a common issue that typically points to problems with the first step of the reaction: imine/iminium ion formation.

Possible Causes & Solutions:

  • Inefficient Water Removal: The formation of the iminium ion is an equilibrium process that produces water.[2] If water is not effectively removed, the equilibrium will not favor the product.

    • Solution: While not always necessary for modern reductive aminations, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial, especially if the solvent is not scrupulously dry.

  • Incorrect pH: The reaction is often catalyzed by mild acid.[1][3] If the reaction medium is too basic, the formation of the iminium ion will be slow. If it is too acidic, the starting amine (pyrrolidine) will be protonated and become non-nucleophilic.

    • Solution: The optimal pH for many reductive aminations is between 4 and 6.[1] Adding a small amount of acetic acid (typically 0.5-1.0 equivalent) can catalyze iminium ion formation without deactivating the amine.[5]

  • Insufficient Reaction Time for Imine Formation: If the reducing agent is added too soon (in a stepwise process), the iminium ion may not have had sufficient time to form.

    • Solution: For a stepwise approach, allow the ketone and amine to stir together (with catalyst, if used) for 1-4 hours before adding the reducing agent. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone.

FAQ 2: Formation of 1,3-Diphenylpropan-2-ol as a Major Byproduct

Question: My main impurity is 1,3-diphenylpropan-2-ol. How can I prevent the reduction of my starting ketone?

Answer: The formation of the corresponding alcohol is a classic example of a competing side reaction in reductive amination.[4] It occurs when the reducing agent reacts with the starting ketone before it can form the iminium ion.

Possible Causes & Solutions:

  • Reducing Agent is Too Reactive: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and iminium ions.[6]

    • Solution: Switch to a more selective (milder) reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is particularly effective at reducing iminium ions while being less reactive towards ketones.[5] Sodium cyanoborohydride (NaBH₃CN) is also a good option, especially under mildly acidic conditions.[1][2]

  • One-Pot Reaction Conditions: In a direct (one-pot) reductive amination, all components are mixed at once. This requires a reducing agent that is inherently selective for the iminium ion over the ketone.

    • Solution: If using a less selective reagent like NaBH₄, a stepwise procedure is preferable. First, form the imine, and only then add the reducing agent.[5] This ensures the concentration of the iminium intermediate is high when the reductant is introduced.

Table 1: Comparison of Common Reducing Agents
Reducing AgentTypical Solvent(s)Selectivity for Iminium vs. KetoneKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Dichloromethane (DCM), THFHighOften the reagent of choice; moisture-sensitive.[5][6]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)High (at pH 4-6)Stable in protic solvents; generates toxic cyanide waste.[1][2]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)LowWill readily reduce ketones; best used in a stepwise procedure after imine formation is complete.[5][6]
Catalytic Hydrogenation (H₂, Pd/C) Ethanol (EtOH), Methanol (MeOH)HighGreener alternative; requires specialized pressure equipment.[7]
FAQ 3: Difficulty in Product Purification

Question: The crude product is an oil that is difficult to purify by column chromatography, and I have trouble removing residual pyrrolidine. What are my options?

Answer: Purification challenges often arise from the basic nature of the amine product and the volatility of the starting amine.

Possible Causes & Solutions:

  • Residual Pyrrolidine: Pyrrolidine is relatively volatile (boiling point: 87 °C) but can be persistent in the crude product.

    • Solution 1 (Acid Wash): During the aqueous workup, perform an extraction with a dilute acid solution (e.g., 1M HCl). The desired tertiary amine product and the unreacted secondary amine (pyrrolidine) will both be protonated and move into the aqueous layer. Then, basify the aqueous layer with NaOH and extract the free amines back into an organic solvent. This process helps remove non-basic impurities.

    • Solution 2 (Salt Formation): Convert the crude product directly to its hydrochloride salt. This often results in a crystalline solid that is much easier to purify by recrystallization than the freebase oil is by chromatography.[8]

  • Chromatography Issues: Basic amines can streak on silica gel columns, leading to poor separation.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 1-2% in the eluent). This minimizes interactions between the basic product and the acidic silica surface.

FAQ 4: Low Yield During Hydrochloride Salt Formation

Question: After obtaining the freebase product, I am getting a low yield or an oily precipitate when I try to form the hydrochloride salt. How can I improve this step?

Answer: Proper salt formation requires careful control of solvent and stoichiometry.

Possible Causes & Solutions:

  • Inappropriate Solvent: The choice of solvent is critical for inducing crystallization.

    • Solution: The ideal solvent is one in which the freebase is soluble, but the hydrochloride salt is insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of an alcohol (like isopropanol) with an ether. Dissolve the purified freebase in a minimal amount of a suitable solvent and then add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).

  • Excess HCl or Water: Adding a large excess of aqueous HCl can lead to an oily or hygroscopic product.

    • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of anhydrous HCl. Commercially available solutions of HCl in non-aqueous solvents (like 2M HCl in diethyl ether) are highly recommended for this purpose.

Section 3: Optimized Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis, incorporating the optimization principles discussed above.

Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-diphenylacetone (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M concentration).

  • Amine Addition: Add pyrrolidine (1.2 eq) to the solution.

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Reductant Addition: In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the stirring mixture. The addition may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase product.

  • Purification & Salt Formation:

    • Purify the crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 1% triethylamine) if necessary.

    • Dissolve the purified freebase in a minimal amount of MTBE or diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether (1.05 eq) while stirring.

    • Collect the resulting precipitate by vacuum filtration, wash with cold ether, and dry under vacuum to obtain this compound as a solid.[8]

Visualizing the Troubleshooting Logic

G Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Issues? CheckYield->CheckPurity No UnreactedSM Unreacted Starting Material? CheckYield->UnreactedSM Yes AlcoholByproduct Alcohol Byproduct Present? CheckPurity->AlcoholByproduct Yes End High Yield, Pure Product CheckPurity->End No Sol_pH Optimize pH (add Acetic Acid) UnreactedSM->Sol_pH Yes Sol_Time Increase Imine Formation Time UnreactedSM->Sol_Time Yes PurificationDifficulty Purification Difficulty? AlcoholByproduct->PurificationDifficulty No Sol_Reagent Use Milder Reductant (e.g., NaBH(OAc)3) AlcoholByproduct->Sol_Reagent Yes Sol_Stepwise Switch to Stepwise Procedure AlcoholByproduct->Sol_Stepwise Yes Sol_Chrom Use Base-Treated Silica Gel PurificationDifficulty->Sol_Chrom Yes Sol_Salt Purify via Salt Recrystallization PurificationDifficulty->Sol_Salt Yes Sol_pH->Start Sol_Time->Start Sol_Reagent->Start Sol_Stepwise->Start Sol_Chrom->End Sol_Salt->End

Caption: A troubleshooting decision tree for optimizing the synthesis.

References
  • Vertex AI Search. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • BenchChem. (2025). Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
  • DiVA portal. (2017). Synthesis of substituted pyrrolidines.
  • Wikipedia. (n.d.). Reductive amination.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions.

Sources

Stability and degradation profile of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve potential challenges in your experimental workflows.

Introduction

This compound is an analytical reference standard structurally similar to known dissociative anesthetics, intended for research and forensic applications.[1][2][3][4][5] Understanding its stability and degradation profile is crucial for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of potential stability issues and practical solutions based on established principles of pharmaceutical forced degradation studies.[6][7][8][9]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: General Stability and Storage

Question: What are the recommended storage conditions for this compound, and what is its expected shelf life?

Answer: For long-term storage, it is recommended to keep this compound as a crystalline solid at -20°C.[1] Under these conditions, the compound is expected to be stable for at least five years.[1] For short-term use, the compound can be shipped at room temperature in the continental US, though this may vary for other locations.[1] Once in solution, the stability will be dependent on the solvent and pH, as discussed in the following sections.

Troubleshooting Guide 1: Unexpected Degradation in Aqueous Solutions

Scenario: I prepared an aqueous solution of this compound for my experiments, and I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC-UV, LC-MS). What could be the cause?

Underlying Principles: Amine hydrochlorides in aqueous solutions can be susceptible to degradation, primarily through hydrolysis, especially under acidic or basic conditions.[10] The pyrrolidine ring, a cyclic secondary amine, is generally stable, but the overall molecular structure can influence its reactivity. Forced degradation studies are essential to identify likely degradation products and establish degradation pathways.[7]

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your aqueous solution. The hydrochloride salt of a weak base like a secondary amine can create a slightly acidic environment, which might catalyze degradation over time.[10]

  • Control Experiment: Prepare a fresh solution and analyze it immediately to establish a baseline chromatogram. Compare this to the chromatogram of the solution that has been stored for some time.

  • Forced Degradation Simulation: To identify the potential degradants, you can perform a mini-forced degradation study. This involves intentionally subjecting your compound to more severe conditions to accelerate the degradation that might be occurring slowly under your experimental conditions.[6][11]

    • Acid Hydrolysis: Treat a small sample of your solution with a dilute acid (e.g., 0.1 N HCl) and heat gently (e.g., 50-60°C) for a defined period.[11]

    • Base Hydrolysis: Treat another sample with a dilute base (e.g., 0.1 N NaOH) under the same temperature conditions.[11]

    • Neutral Hydrolysis: Reflux a sample in water.[12]

  • Analytical Method Validation: Ensure your analytical method is "stability-indicating." This means the method should be able to separate the intact drug from its degradation products without interference.[7][13]

Potential Degradation Pathway: Hydrolysis

While the core structure is relatively stable, prolonged exposure to strong acidic or basic conditions could potentially lead to the opening of the pyrrolidine ring, although this is less common for saturated rings. A more likely, yet still minor, degradation pathway in aqueous solution could involve reactions influenced by impurities or dissolved gases.

Troubleshooting Guide 2: Instability Under Thermal Stress

Scenario: I am conducting an experiment that requires heating a solution of this compound, and I am concerned about thermal degradation. At what temperatures should I be cautious?

Underlying Principles: Thermal degradation of amines can occur, particularly at elevated temperatures.[14][15] The stability is influenced by factors such as the presence of oxygen and the chemical environment (e.g., solvent, presence of other reactive species).[16] Secondary amines, like the one in the target molecule, can be less thermally stable than primary or tertiary amines in some contexts.[14]

Troubleshooting Steps:

  • Literature Review: While specific data for this molecule is limited, general knowledge of amine stability suggests that degradation is more likely at temperatures exceeding 100-120°C, especially during prolonged heating.[17]

  • Thermogravimetric Analysis (TGA): If precise thermal stability data is critical for your application, performing a TGA can determine the onset temperature of decomposition.

  • Controlled Heating Experiment:

    • Prepare several aliquots of your sample in sealed vials.

    • Expose them to different temperatures (e.g., 60°C, 80°C, 100°C) for a set duration.

    • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any new peaks corresponding to degradation products.

Expected Observations:

Stress ConditionTemperatureExpected Outcome
Dry Heat (Solid)Up to 80°CLikely stable
Dry Heat (Solid)> 100°CPotential for slow decomposition
In SolutionUp to 60°CGenerally stable in neutral, buffered solutions
In Solution> 80°CIncreased risk of degradation, solvent-dependent

Potential Thermal Degradation Products: When heated to decomposition, nitrogen-containing organic compounds can produce toxic fumes of nitrogen oxides.[18] The specific organic degradants would likely result from fragmentation of the molecule.

Troubleshooting Guide 3: Suspected Oxidative Degradation

Scenario: My solution of this compound has changed color (e.g., turned slightly yellow) after being stored for a while, especially when exposed to air. Is this a sign of degradation?

Underlying Principles: Amines, including cyclic amines like pyrrolidine, can be susceptible to oxidation.[19] This process can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents.[20] Oxidative degradation can lead to the formation of colored byproducts.

Troubleshooting Steps:

  • Inert Atmosphere: If possible, prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[20]

  • Forced Oxidation Study:

    • Treat a sample of your solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[11]

    • Analyze the sample at different time points to observe the formation of degradation products. This can help confirm if the discoloration is due to oxidation and identify the resulting impurities.

  • Antioxidant Addition: For long-term solution stability where compatible with your experimental design, consider the addition of a small amount of an antioxidant.

  • Solvent Purity: Ensure the use of high-purity solvents, as impurities can sometimes catalyze oxidative processes.

Potential Oxidative Degradation Pathway:

Oxidation of the pyrrolidine ring is a potential degradation pathway. The attack of hydroxyl radicals or other reactive oxygen species could lead to the formation of various oxidized products.[19][20]

Visualizing Degradation Pathways and Workflows

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for investigating the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare Stock Solution of Compound hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis Expose to Stress oxidation Oxidation (e.g., H2O2) prep->oxidation Expose to Stress thermal Thermal Stress (Dry Heat, Solution) prep->thermal Expose to Stress photo Photostability (UV/Vis Light) prep->photo Expose to Stress hplc Stability-Indicating HPLC hydrolysis->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Degradants nmr NMR for Structure Elucidation lcms->nmr Confirm Structure pathway Identify Degradation Pathways lcms->pathway nmr->pathway profile Establish Stability Profile pathway->profile

Caption: Workflow for Forced Degradation Studies.

Predicted Oxidative Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for the pyrrolidine moiety.

G cluster_main Oxidative Degradation parent 1-(1,3-diphenylpropan-2-yl)pyrrolidine C₁₉H₂₃N intermediate Pyrrolidinium Radical Cation parent->intermediate [O] product1 Ring-Opened Products intermediate->product1 Further Oxidation product2 Hydroxylated Derivatives intermediate->product2 Further Oxidation

Caption: Potential Oxidative Degradation of the Pyrrolidine Ring.

Summary of Stability Profile

The following table summarizes the expected stability of this compound under various stress conditions, based on general principles of amine and pyrrolidine chemistry. These are predictive and should be confirmed by experimental data.

Stress ConditionReagents/ConditionsExpected StabilityPotential Degradation Products
Acid Hydrolysis 0.1 N - 1 N HCl, RT to 60°CGenerally stable, potential for slow degradation under harsh conditions.Minor, potential for ring-opening products with prolonged heating.
Base Hydrolysis 0.1 N - 1 N NaOH, RT to 60°CGenerally stable, potential for slow degradation under harsh conditions.Minor, potential for ring-opening products with prolonged heating.
Oxidation 3-30% H₂O₂, RTSusceptible to oxidation.Ring-opened products, hydroxylated derivatives, N-oxides.
Thermal (Solid) 60-100°CStable at lower temperatures, potential for decomposition at higher temperatures.Fragmentation products, oxides of nitrogen upon combustion.
Photostability UV/Visible lightPotentially susceptible to photodegradation.Photo-oxidation or rearrangement products.

References

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass - Eastern Kentucky University. [Link]
  • Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and p
  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]
  • Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research.
  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic. Oxford Academic. [Link]
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. [Link]
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed. [Link]
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) | Immunodiagnostic Laboratories.
  • Forced Degrad
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) | Jackson Immuno Research. Jackson Immuno Research. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline. [Link]
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar. Semantic Scholar. [Link]
  • Pyrrolidine | C4H9N | CID 31268. PubChem - NIH. [Link]
  • (PDF) Stability of drugs and medicines Hydrolysis.
  • Properties of Amines and their Hydrochloride Salt.
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) - Ido proteins. Ido proteins. [Link]
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) - Ankit Scientific. Ankit Scientific. [Link]
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine | C19H23N | CID 91032406. PubChem. [Link]
  • 15.17: Chemical Properties of Amides: Hydrolysis. Chemistry LibreTexts. [Link]
  • 15.16: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. [Link]
  • Photostability of Indium Phthalocyanines in Organic Solvents. MDPI. [Link]
  • Elucidating the pathways of degrad
  • Suppression of TLRs Signaling Pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine. PubMed. [Link]
  • Forced degradation and impurity profiling. ScienceDirect. [Link]
  • Degradation of 1,3-Dichloropropene (1,3-D) in soils with different histories of field applications of 1,3-D.
  • Identification of the major degradation p
  • Hydrochloride salt of amine : r/OrganicChemistry. Reddit. [Link]
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]
  • Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applic
  • (PDF) Photostability of Phenoxazine Derivatives.
  • Stability Indicating HPLC MS Method for Determination of Degradation Products in Vildagliptin.
  • Photostability of Phenoxazine Deriv
  • Photostability of pentacene and 6,13-disubstituted pentacene derivatives: a theoretical and experimental mechanistic study | Nokia.com. Nokia Bell Labs. [Link]

Sources

Technical Support Center: A Guide to Preventing Thermal Degradation of Analytes in the GC-MS Injection Port

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of thermal degradation of analytes in the Gas Chromatography-Mass Spectrometry (GC-MS) injection port. Our goal is to equip you with the knowledge to not only solve existing problems but to prevent them from occurring in your future analyses.

Understanding the Problem: Why Do Analytes Degrade?

Thermal degradation is a chemical decomposition process initiated by heat. In the context of GC-MS, the injection port is a primary area of concern where thermally labile compounds—those susceptible to heat-induced breakdown—can degrade before they even reach the analytical column.[1][2] This degradation can lead to a host of analytical problems, including poor peak shapes, loss of analyte response, and the appearance of unexpected "ghost" peaks, ultimately compromising the accuracy and reliability of your results.[2][3]

The primary culprits behind thermal degradation in the GC inlet are:

  • Excessive Inlet Temperature: While high temperatures are necessary to vaporize the sample, they can also provide the energy needed to break chemical bonds in sensitive analytes.[1][4]

  • Active Sites: The surfaces within the injection port, including the liner, seals, and any accumulated non-volatile residue, can contain active sites (e.g., silanol groups) that catalyze degradation reactions.[3][5][6]

  • Prolonged Residence Time: The longer an analyte remains in the hot injection port, the greater the opportunity for thermal degradation to occur. This is a particular concern with splitless injections.[2][7][8]

Troubleshooting Guide: Diagnosing and Resolving Thermal Degradation

This section provides a systematic approach to identifying and mitigating thermal degradation in your GC-MS analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are tailing, and I suspect thermal degradation. What should I do?

Answer: Peak tailing can indeed be a symptom of analyte degradation, often exacerbated by active sites within the system.[5][9] Here’s a workflow to troubleshoot this issue:

Troubleshooting Workflow for Peak Tailing

G A Observe Peak Tailing B Inject an Inert Compound Standard (e.g., a hydrocarbon) A->B C Does the inert compound tail? B->C D YES: Indicates a flow path issue. Check for leaks, improper column installation, or blockages. C->D Yes E NO: Suggests active sites are the primary cause. C->E No F 1. Replace Inlet Liner with a new, deactivated liner. E->F G 2. Replace Septum and Gold Seal. F->G H 3. Trim 10-20 cm from the front of the analytical column. G->H I Re-inject Analyte Standard H->I J Is peak shape improved? I->J K YES: Problem solved. J->K Yes L NO: Consider further optimization of inlet temperature or derivatization. J->L No

Caption: A step-by-step guide to troubleshooting peak tailing.

Experimental Protocol: Inlet Maintenance for Reducing Activity

  • Cool Down: Safely cool the GC inlet and oven.

  • Vent the MS (if applicable): Follow your instrument's procedure to vent the mass spectrometer.

  • Remove the Column: Carefully disconnect the analytical column from the inlet.

  • Replace Consumables:

    • Septum: Using clean forceps, remove the old septum and replace it with a new, high-temperature, low-bleed septum. Avoid overtightening the septum nut.[5]

    • Liner: Remove the old inlet liner. Inspect it for residue or discoloration. Replace it with a new, deactivated liner of the appropriate geometry for your application. Using a liner with deactivated glass wool can aid in vaporization and trap non-volatile residues, but may not be suitable for highly sensitive compounds like certain pesticides.[3][8]

    • Gold Seal: Inspect the gold seal at the base of the inlet. If it is discolored or has visible deposits, replace it with a new, inert-coated seal.[10][11]

  • Column Maintenance: Trim 10-20 cm from the front of the column to remove any accumulated non-volatile residue or active sites.[12]

  • Reassemble: Reinstall the column, ensuring the correct insertion depth. Leak-check the system before heating.

Issue 2: Low or No Analyte Response

Question: My target analyte peak is much smaller than expected, or it's completely gone. Could this be thermal degradation?

Answer: Yes, a significant loss of response is a classic indicator of severe thermal degradation or adsorption.[6] The analyte may be breaking down into smaller, undetected fragments or irreversibly binding to active sites in the inlet.[5][6]

Troubleshooting Workflow for Low Analyte Response

G cluster_0 Initial Checks cluster_1 Temperature Optimization cluster_2 Advanced Techniques A Confirm sample preparation and autosampler/syringe functionality. B Perform routine inlet maintenance (replace liner, septum, seal). A->B C Systematically lower the inlet temperature in 25°C increments (e.g., 250°C -> 225°C -> 200°C). B->C D Analyze a standard at each temperature. C->D E Plot analyte response vs. inlet temperature. D->E F Select the temperature that provides the best response without compromising the chromatography of other compounds. E->F G If response is still low, consider alternative injection techniques. F->G If necessary H Programmed Temperature Vaporization (PTV) G->H I Cool On-Column (COC) Injection G->I J Derivatization G->J

Caption: A logical flow for troubleshooting low analyte response.

Data Presentation: Impact of Inlet Temperature

The optimal inlet temperature is often a compromise between efficient vaporization of high-boiling compounds and the stability of thermally labile ones.[1]

Analyte TypeTypical Inlet Temperature Range (°C)Key Considerations
Thermally Labile (e.g., some pesticides, carbamates) 200 - 250Start at the lower end and increase incrementally. Monitor for degradation products.[13]
High-Boiling (e.g., PAHs, long-chain alkanes) 250 - 300+Higher temperatures improve vaporization and transfer to the column.[12]
Mixed Analytes 250 (Good starting point)Requires empirical optimization to find the best balance for all compounds of interest.[7]

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor in preventing thermal degradation?

A1: While several factors are crucial, optimizing the inlet temperature is arguably the most critical first step.[13] Using the lowest possible temperature that still ensures efficient and reproducible vaporization of your analytes is key. A good starting point is often 250°C, but this should always be optimized for your specific method.[7]

Q2: How does the choice of inlet liner affect thermal degradation?

A2: The inlet liner is a critical component as it constitutes the primary surface your sample contacts upon injection.[6][10] A liner's material, geometry, and deactivation are all vital.

  • Deactivation: Always use a deactivated (silanized) liner to minimize the presence of active silanol groups that can catalyze degradation.[5][8] Over time and with exposure to samples, this deactivation wears off, necessitating regular replacement.

  • Geometry: Tapered liners can help focus the sample onto the column and minimize contact with the metal seal at the bottom of the inlet.[14][15]

  • Glass Wool: Deactivated glass wool can aid in vaporization and trap non-volatile matrix components, but it also increases the surface area for potential interactions. For extremely labile compounds, a liner without wool may be preferable.[5][8]

Q3: Should I use a split or splitless injection for thermally sensitive compounds?

A3: The choice depends on your analyte concentration.

  • Splitless Injection: This technique is necessary for trace analysis to maximize sensitivity. However, the slower sample transfer and longer residence time in the hot inlet increase the risk of thermal degradation.[16][17]

  • Split Injection: For higher concentration samples, a split injection is preferable. The high split flow rapidly sweeps the sample through the inlet, minimizing residence time and reducing the opportunity for degradation.[16][17]

Q4: What are advanced injection techniques that can prevent degradation?

A4: For highly sensitive compounds, conventional hot split/splitless injection may not be suitable. In these cases, consider:

  • Programmed Temperature Vaporization (PTV): This technique introduces the sample into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends at high temperatures.[16][17][18]

  • Cool On-Column (COC) Injection: This is the gentlest injection technique. The sample is deposited directly onto the analytical column at a low oven temperature, completely avoiding a hot injection port. This virtually eliminates the possibility of inlet-induced thermal degradation.[13][16][17]

Q5: Can chemical modification of my analyte help?

A5: Absolutely. This process, known as derivatization , chemically modifies the analyte to make it more suitable for GC analysis.[19][20] Derivatization can:

  • Increase Thermal Stability: By replacing active hydrogens (e.g., in -OH, -NH, -SH groups) with more stable chemical groups, the molecule becomes less prone to degradation.[20][21]

  • Improve Volatility: Derivatization often makes polar compounds less polar and more volatile, allowing them to be analyzed at lower temperatures.[19][22]

  • Common Techniques: Silylation, acylation, and alkylation are the most common derivatization methods.[19][21]

Decision Tree for Derivatization

G A Analyte shows poor peak shape or low response after optimizing inlet conditions. B Does the analyte contain active hydrogens (e.g., -OH, -COOH, -NH2)? A->B C YES: Derivatization is a strong candidate. B->C Yes D NO: Degradation may be occurring at a different part of the molecule. Focus on advanced injection techniques (PTV, Cool On-Column). B->D No E Select Derivatization Reagent based on functional group. C->E F Silylation (for -OH, -COOH, -NH2) E->F G Acylation (for -OH, -NH2) E->G H Alkylation (for -COOH, phenols) E->H I Perform derivatization reaction on sample prior to injection. F->I G->I H->I J Analyze derivatized sample. I->J

Caption: A workflow to decide if derivatization is appropriate.

By systematically addressing these factors—temperature, inlet activity, injection technique, and analyte chemistry—you can significantly improve the integrity of your chromatographic data for thermally labile compounds.

References

  • Optimizing Splitless Injections: Inlet Temper
  • GC Inlets An Introduction. Agilent. [Link]
  • GC Inlet Maintenance. Element Lab Solutions. [Link]
  • Derivatiz
  • How Do I Troubleshoot a Problem on My GC-MS? Royal Society of Chemistry. [Link]
  • GC Column Degradation.
  • Evaluating Inert Flow Path Components and Entire Flow Path for GC/MS/MS Pesticide Analysis. Agilent. [Link]
  • GC Derivatiz
  • GC liners. CHROMSERVIS. [Link]
  • Overview Of GC-MS Injection Techniques. News-Medical.Net. [Link]
  • GC Injection Techniques for Accurate Chrom
  • Detect Every Peak and Minimize Degradative Buildup in Your GC Flow P
  • Inlet Liners for Gas Chrom
  • Precautions for in-injection port thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) as applied to aerosol filter. ScienceDirect. [Link]
  • Activity and Decomposition.
  • Temperature Programming for Better GC Results. Phenomenex. [Link]
  • Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. ScienceDirect. [Link]
  • Derivatization and Temperature Programming of Gas Chrom
  • GC-MS Application Note.
  • Investigation of the derivatization conditions for GC–MS metabolomics of biological samples.
  • Inlet Liners – Part 1.
  • Splitless liners in gas chromatography.
  • GC & GC-MS Fundamentals – Injection Technique: Hot vs Cold Needle Injection in 2 Minutes. YouTube. [Link]
  • Peak Perfection: A Guide to GC Troubleshooting. Agilent. [Link]
  • GC Column Killers!
  • GC Troubleshooting Guide Poster. Agilent. [Link]
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
  • GC Troubleshooting Tips and Tricks from Inlet through to Detection. YouTube. [Link]
  • Precautions for in-injection port thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) as applied to aerosol filter samples.

Sources

Optimizing LC-MS parameters for sensitive detection of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pyrrolidine derivatives by LC-MS. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies. Pyrrolidine derivatives, which include many pharmacologically active compounds and natural toxins like pyrrolizidine alkaloids (PAs), present unique analytical challenges due to their basicity and often low concentrations in complex biological matrices.[1][2][3] This resource provides a structured approach to method development and troubleshooting to help you achieve robust and sensitive detection.

Section 1: Troubleshooting & FAQs

This section addresses common issues encountered during the analysis of pyrrolidine derivatives in a direct question-and-answer format.

Part A: Liquid Chromatography (LC) Issues

Question 1: I'm seeing poor peak shape (tailing or fronting) for my pyrrolidine analytes. What is the likely cause and how can I fix it?

Answer: Poor peak shape for basic compounds like pyrrolidine derivatives is often caused by secondary interactions with the stationary phase or issues with the sample solvent.

  • Cause - Silanol Interactions: Most C18 columns have residual, un-capped silanol groups on the silica surface.[4] These acidic silanols can interact strongly with the basic nitrogen on the pyrrolidine ring, leading to peak tailing.

  • Solution 1 - Mobile Phase Acidification: The most common solution is to add a small amount of a volatile acid, such as 0.1% formic acid, to your mobile phase.[5] The acid protonates the analyte to form a positive ion ([M+H]⁺) and also protonates the silanol groups, minimizing unwanted secondary interactions.[4]

  • Solution 2 - Column Selection: Consider using a column with advanced end-capping or a different stationary phase chemistry (e.g., a C18 with a positive surface charge) designed to repel basic compounds and improve peak shape.

  • Solution 3 - Injection Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the initial mobile phase conditions, it can cause peak distortion.[4] Ensure your sample diluent is as weak as, or weaker than, your starting mobile phase. For example, if your gradient starts at 5% acetonitrile, your sample should be dissolved in a similar or lower concentration.

Question 2: My analyte has very little or no retention on a C18 column. What are my options?

Answer: Poor retention of polar, basic compounds is a common challenge in reversed-phase chromatography.

  • Cause: Highly polar pyrrolidine derivatives may not interact sufficiently with the non-polar C18 stationary phase, causing them to elute very early, often with the solvent front. This can lead to significant ion suppression from matrix components.[6][7]

  • Solution 1 - Use 100% Aqueous Mobile Phase: Ensure your gradient starts at a very low organic percentage (e.g., 1-5%). Some modern C18 columns are designed to be stable in 100% aqueous conditions.

  • Solution 2 - Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar analytes, HILIC is an excellent alternative.[8] HILIC columns use a polar stationary phase with a high-organic mobile phase, promoting retention of polar compounds.

  • Solution 3 - Adjust Mobile Phase pH: Using a mobile phase with a higher pH (e.g., using 5-10 mM ammonium bicarbonate or ammonium hydroxide, pH 8-10) can neutralize the charge on the basic analyte, making it less polar and increasing its retention on a C18 column. However, ensure your column is stable at elevated pH.

Part B: Mass Spectrometry (MS) & Sensitivity Issues

Question 3: I have low signal intensity for my pyrrolidine derivative. How can I improve sensitivity?

Answer: Low signal intensity can stem from inefficient ionization, poor ion transmission, or matrix effects.[9] A systematic approach is required to diagnose the problem.

  • Step 1: Verify Ionization Mode: Pyrrolidine derivatives are basic and readily accept a proton. Therefore, Electrospray Ionization (ESI) in positive ion mode is almost always the best choice for generating the protonated molecule [M+H]⁺.[10]

  • Step 2: Optimize Mobile Phase Additives: The mobile phase composition is critical for ionization efficiency.[11][12]

    • Acids: Formic acid (0.1-0.2%) is excellent for promoting protonation in positive mode.[1][5]

    • Buffers: Ammonium formate or ammonium acetate (5-10 mM) can also be used. They help maintain a stable spray and can sometimes improve signal-to-noise by reducing background.[5][13]

  • Step 3: Optimize Ion Source Parameters: Default instrument settings are rarely optimal.[14] Key parameters to tune include:

    • Capillary/Spray Voltage: Too low results in poor ionization; too high can cause instability or in-source fragmentation. A typical starting point is 3-5 kV.[15]

    • Gas Flows (Nebulizer & Drying Gas): These are critical for desolvation. Higher aqueous content in the mobile phase requires higher gas flows and temperatures.[10][16]

    • Source/Drying Gas Temperature: This aids solvent evaporation. A typical range is 250–450°C, but be cautious of thermal degradation for labile compounds.[15]

  • Step 4: Optimize MS/MS Transition (for Triple Quadrupole): For targeted analysis, optimizing the Multiple Reaction Monitoring (MRM) transition is essential.

    • Precursor Ion: This is typically the [M+H]⁺ ion.

    • Product Ion: Infuse the analyte and perform a product ion scan to identify the most stable and abundant fragment ions.

    • Collision Energy (CE): The CE value that produces the most intense product ion signal should be determined experimentally for each transition, as this maximizes sensitivity.[17][18]

Question 4: My signal is inconsistent and my calibration curve is not linear, especially at higher concentrations. What's happening?

Answer: This is a classic symptom of either matrix effects or detector saturation.

  • Cause - Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can interfere with the ionization of your analyte in the ESI source, a phenomenon known as ion suppression or enhancement.[6][19][20] This is a major concern in complex biological samples and can severely impact accuracy and reproducibility.[21]

  • Solution 1 - Improve Chromatography: The best way to combat matrix effects is to chromatographically separate your analyte from the interfering components. Adjust your gradient to move the analyte away from the solvent front and other major matrix peaks.

  • Solution 2 - Enhance Sample Cleanup: Use a more rigorous sample preparation method, such as Solid Phase Extraction (SPE), to remove matrix components before injection.[1][22]

  • Solution 3 - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[21] Since it has nearly identical chemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.

  • Cause - Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a non-linear response.

  • Solution: If saturation is suspected, simply dilute your sample to bring it within the linear dynamic range of the instrument. If the issue persists after dilution, it is more likely a matrix effect.[17]

Section 2: Optimization & Troubleshooting Workflows

Visual workflows provide a logical path for method development and troubleshooting.

General LC-MS Optimization Workflow

LCMS_Optimization_Workflow cluster_prep 1. Analyte & Sample Prep cluster_ms 2. MS Optimization (Infusion) cluster_lc 3. LC Optimization cluster_validation 4. Method Validation A Define Analyte Properties (pKa, Polarity) B Select Internal Standard (SIL-IS Preferred) A->B C Develop Sample Prep (LLE, SPE, Dilution) B->C D Select Ionization Mode (Positive ESI) C->D Inject into MS E Optimize Source Parameters (Voltage, Gas, Temp) D->E F Select Precursor & Product Ions E->F G Optimize Collision Energy (CE) F->G H Select Column (C18, HILIC) G->H Couple LC to MS I Optimize Mobile Phase (Solvents & Additives) H->I J Develop Gradient Profile I->J K Assess Matrix Effects J->K Run Full Method L Evaluate Linearity, Accuracy, Precision & Sensitivity (LOD/LOQ) K->L M System Suitability Test L->M

Caption: A systematic workflow for LC-MS method development.

Troubleshooting Low Sensitivity

Low_Sensitivity_Troubleshooting action_node action_node end_node end_node start Low Signal / Sensitivity check_infusion Signal OK via Direct Infusion? start->check_infusion check_peak Good Peak Shape? check_infusion->check_peak Yes action_ms Optimize MS Parameters: - Ion Source (Voltage, Gas, Temp) - MRM Transition (CE) check_infusion->action_ms No check_matrix Suspect Matrix Effects? check_peak->check_matrix Yes action_lc Optimize LC: - Add 0.1% Formic Acid - Check Injection Solvent - Change Column check_peak->action_lc No action_sample_prep Improve Sample Cleanup: - Use SPE - Dilute Sample check_matrix->action_sample_prep Yes end Sensitivity Improved check_matrix->end No, problem solved action_ms->start Re-test action_lc->start Re-test action_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) action_sample_prep->action_is action_is->end

Caption: A decision tree for troubleshooting low sensitivity issues.

Section 3: Quantitative Data & Starting Parameters

The following tables provide recommended starting points for method development. These are not absolute values but are effective initial parameters that should be further optimized for your specific analyte and instrument.[14][23]

Table 1: Recommended Starting LC Conditions
ParameterRecommendation for Pyrrolidine DerivativesRationale
Column C18, 2.1 or 3.0 mm ID, <3 µm particle sizeGood starting point for general-purpose separations. Smaller ID improves sensitivity.
Mobile Phase A Water + 0.1% Formic AcidFormic acid protonates the analyte, improving peak shape and ionization efficiency.[5]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides better peak shape and lower backpressure.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Balances analysis time with sensitivity.
Column Temp. 30 - 40 °CImproves peak shape and reproducibility by stabilizing viscosity and retention times.
Initial Gradient 2-5% BStart low to retain polar analytes and separate them from the void volume.
Table 2: Typical ESI Source Parameter Ranges & Their Effects
ParameterTypical Range (Positive Mode)Effect of Increasing the Value
Capillary Voltage 3000 - 5000 VIncreases signal up to a point, then can cause spray instability or fragmentation.[15]
Nebulizer Gas 20 - 60 psiImproves droplet formation, but excessive pressure can suppress the signal.[15]
Drying Gas Flow 5 - 12 L/minEnhances solvent evaporation (desolvation). Crucial for high aqueous flows.[24]
Drying Gas Temp. 250 - 450 °CImproves desolvation efficiency, but can cause thermal degradation of analytes.[15]

Section 4: Experimental Protocols

Protocol 1: Systematic Collision Energy (CE) Optimization for MRM

This protocol describes how to experimentally determine the optimal collision energy for a specific MRM transition on a triple quadrupole mass spectrometer. The goal is to find the voltage that produces the maximum product ion intensity.[17]

Objective: Maximize sensitivity for a target analyte in MRM mode.

Materials:

  • Standard solution of the pyrrolidine derivative (~100-500 ng/mL) in a suitable solvent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS system with infusion pump or loop injection setup.

Procedure:

  • Infuse the Analyte: Infuse the standard solution at a constant flow rate (e.g., 10 µL/min) directly into the mass spectrometer.

  • Confirm Precursor Ion: In Q1 scan mode, confirm the m/z of the protonated precursor ion ([M+H]⁺).

  • Identify Product Ions: Set the instrument to product ion scan mode. Select the confirmed precursor ion in Q1 and scan a relevant mass range in Q3 to identify the most abundant and stable fragment (product) ions. Select at least two product ions for monitoring (one for quantification, one for confirmation).

  • Set up CE Ramp Experiment:

    • Create an MRM method monitoring the transition from your selected precursor ion to your chosen product ion.

    • Instead of a single CE value, program the instrument to ramp the collision energy over a range. A good starting range is from 5 V to 50 V in 2 V or 3 V increments. Most software allows for this automated "CE optimization" function.[25][26]

  • Acquire Data: Run the CE ramp experiment. The instrument will acquire data for the same MRM transition at each specified collision energy step.

  • Analyze Results:

    • Plot the product ion intensity (Y-axis) against the collision energy (X-axis).

    • The optimal collision energy is the value at the peak of this curve, where the product ion signal is maximal.

    • Set this optimized CE value in your final analytical method for that specific MRM transition.

  • Repeat: Repeat steps 4-6 for each MRM transition in your method.

References

  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. (n.d.).
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. (n.d.).
  • LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. (2014). Agilent Technologies.
  • LC-MS/MS analytical settings used for detection and quantification of pyrrolizidine alkaloids (PAs). (n.d.).
  • Automatic Optimization of Transitions and Collision Energies. (n.d.). Shimadzu.
  • Skyline Small Molecule Method Development and CE Optimiz
  • Optimizing the Agilent Multimode Source. (n.d.). Agilent Technologies.
  • HPLC solvents and mobile phase additives. (n.d.). University College London.
  • Tips for Optimizing Key Parameters in LC–MS. (n.d.).
  • How to choose optimal collision energy (CE) for MRM transition? (2023).
  • Important Qualities of Mobile Phase Additives for LC-MS Applic
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). Sigma-Aldrich.
  • Mobile phases compatible for LC/MS. (n.d.).
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014).
  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks.
  • Basics of LC/MS. (n.d.). Agilent Technologies.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018).
  • How to Maximize Sensitivity in LC-MS. (n.d.). Sigma-Aldrich.
  • LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. (n.d.). Shimadzu.
  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022).
  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. (2025).

Sources

Troubleshooting low signal in dopamine uptake inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dopamine uptake inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical experimental technique. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during dopamine uptake inhibition assays, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Q1: My overall signal is very low or indistinguishable from the background. What are the likely causes?

A low signal-to-noise ratio is a common hurdle. The issue can typically be traced back to one of three areas: the cells, the reagents, or the assay procedure itself.

  • Cellular Health and Transporter Expression: The foundation of a successful uptake assay is a healthy, confluent monolayer of cells robustly expressing the dopamine transporter (DAT).

    • Low Cell Viability: Dead or unhealthy cells will not actively transport dopamine. Always check cell viability prior to the assay. High passage numbers can also lead to decreased transporter expression.

    • Insufficient DAT Expression: If using a transient transfection system, optimize your transfection efficiency. For stable cell lines, verify the expression level of DAT, as it can diminish over time.[1] Consider performing a saturation binding experiment to quantify the number of transporters (Bmax).

    • Cell Seeding Density: Cells should be seeded to be 80-90% confluent on the day of the assay.[2] Overly confluent or sparse cultures can lead to inconsistent transporter expression and uptake.

  • Reagent Integrity:

    • Dopamine Oxidation: Dopamine is highly susceptible to oxidation.[1] Always prepare fresh dopamine solutions. The use of an antioxidant, such as ascorbic acid (e.g., 0.1 mM), in your uptake buffer is critical to prevent degradation.[3]

    • Substrate Concentration: The concentration of the labeled dopamine (e.g., [³H]Dopamine) should be near the Michaelis-Menten constant (Kₘ) for the transporter to ensure you are measuring initial uptake rates effectively.[4]

    • Radioligand Activity: If using a radiolabeled substrate, ensure it has not expired and has been stored correctly to prevent radioactive decay and degradation.[1]

  • Procedural Missteps:

    • Suboptimal Temperature: Dopamine uptake is an active, energy-dependent process and is highly temperature-sensitive.[1] Assays should be conducted at 37°C to ensure optimal transporter function.[3][4]

    • Incorrect Incubation Time: The uptake incubation time should be short enough to measure the initial linear rate of uptake (typically 5-10 minutes).[3] If the incubation is too long, the substrate may begin to efflux, or the uptake may reach a plateau, reducing the signal window.

Q2: I'm observing excessively high background or non-specific binding. How can I reduce it?

High background can mask the specific signal from DAT-mediated uptake. Here’s how to address it:

  • Defining Non-Specific Uptake: It is crucial to include proper controls. Non-specific uptake is determined in the presence of a high concentration of a known, potent DAT inhibitor (e.g., 10 µM nomifensine or GBR 12909).[3][4][5] This value is then subtracted from all other measurements.[2]

  • Procedural Optimization:

    • Inadequate Washing: Unbound labeled dopamine must be thoroughly removed. After terminating the uptake, wash the cells rapidly at least three times with ice-cold uptake buffer.[3][4] The cold temperature immediately halts the transport process.

    • Plate Selection: Certain types of microplates can exhibit high non-specific binding of radiolabeled or fluorescent compounds. If high background persists, consider testing plates from different manufacturers.[1]

  • Reagent and Buffer Composition:

    • Contamination: Ensure all buffers are freshly prepared with high-purity water and reagents to prevent contamination that could interfere with the assay.[1]

Q3: My dose-response curve is flat or does not reach a proper plateau. What does this indicate?

A poorly defined dose-response curve suggests issues with the inhibitor concentrations or the assay window.

  • Inhibitor Concentration Range:

    • Insufficient Range: Ensure your inhibitor concentrations span a wide enough range to define both the top and bottom plateaus of the curve. A typical range might be from 0.1 nM to 10 µM.[3]

    • Solubility Issues: Highly potent inhibitors may have poor solubility. Ensure your test compound is fully dissolved in the assay buffer. The final concentration of solvents like DMSO should be kept low (e.g., ≤0.5%) and consistent across all wells to avoid affecting cell viability or transporter function.[1]

  • Assay Window:

    • Low Signal-to-Background: If the difference between total uptake (vehicle control) and non-specific uptake (potent inhibitor control) is small, the assay window is too narrow to accurately determine IC₅₀ values. Revisit the points in Q1 to improve your specific signal.

Q4: How do I choose the right controls for my experiment?

Proper controls are non-negotiable for data integrity.

  • Total Uptake (100% Signal): Wells containing cells and the labeled substrate, but only the vehicle used to dissolve the test compounds (e.g., DMSO). This represents the maximum specific uptake.[4]

  • Non-Specific Uptake (0% Signal): Wells containing cells, the labeled substrate, and a saturating concentration of a known potent DAT inhibitor (e.g., nomifensine).[3][5] This accounts for uptake not mediated by DAT and represents the background.

  • No-Cell Control: Wells containing only media and the labeled substrate can help identify issues with plate binding.

  • Reference Compound: Always include a known inhibitor with a well-characterized IC₅₀ value. This serves as a positive control to validate the assay's performance in each run.

Visualizing the Process

Dopamine Uptake and Inhibition Mechanism

The following diagram illustrates the fundamental process of dopamine reuptake at the presynaptic terminal and how inhibitors block this action.

DAT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Transport Dopamine_out Dopamine Dopamine_out->DAT Reuptake Inhibitor Test Inhibitor Inhibitor->DAT Inhibition

Caption: Dopamine reuptake by DAT and competitive inhibition.

Experimental Workflow for [³H]Dopamine Uptake Inhibition Assay

This workflow provides a high-level overview of the key steps in a typical radiolabeled dopamine uptake assay.

Assay_Workflow start Start plate_cells Seed DAT-expressing cells in 96-well plate start->plate_cells overnight_incubation Incubate overnight (37°C, 5% CO₂) plate_cells->overnight_incubation wash_cells Wash cells with pre-warmed uptake buffer overnight_incubation->wash_cells add_inhibitor Add test inhibitor dilutions and controls wash_cells->add_inhibitor pre_incubate Pre-incubate (10-20 min, 37°C) add_inhibitor->pre_incubate add_dopamine Initiate uptake with [³H]Dopamine pre_incubate->add_dopamine incubate_uptake Incubate for uptake (5-10 min, 37°C) add_dopamine->incubate_uptake terminate_uptake Terminate with ice-cold buffer and wash 3x incubate_uptake->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells quantify Add scintillation fluid and quantify radioactivity lyse_cells->quantify analyze Analyze data: Calculate % inhibition and IC₅₀ quantify->analyze end End analyze->end

Caption: Step-by-step workflow for a DAT inhibition assay.

Detailed Experimental Protocol

This protocol provides a standard method for a [³H]Dopamine uptake inhibition assay using a recombinant cell line (e.g., HEK293-hDAT).

Materials and Reagents
  • Cells: HEK293 cells stably expressing human dopamine transporter (hDAT).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Plates: 96-well cell culture plates.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4).

  • Buffer Additives: Freshly add Ascorbic Acid (0.1 mM) and Pargyline (10 µM) to the uptake buffer on the day of the experiment. Pargyline, a monoamine oxidase (MAO) inhibitor, prevents the metabolic breakdown of dopamine within the cell.[3]

  • Radioligand: [³H]Dopamine.

  • Reference Inhibitor: Nomifensine or GBR 12909.

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

  • Scintillation Cocktail.

Procedure
  • Cell Plating:

    • The day before the assay, seed the hDAT-expressing cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).[4]

    • Incubate overnight at 37°C in a 5% CO₂ incubator.[3]

  • Assay Preparation (Day of Experiment):

    • Prepare fresh uptake buffer with ascorbic acid and pargyline.

    • Prepare serial dilutions of your test compounds and the reference inhibitor in the uptake buffer. Keep the final solvent concentration consistent and below 0.5%.

    • Prepare the [³H]Dopamine solution in uptake buffer. The final concentration in the well should be approximately the Kₘ for DAT (typically 10-20 nM).[3]

  • Assay Execution:

    • Aspirate the culture medium from the wells and gently wash the cell monolayer once with 200 µL of pre-warmed (37°C) uptake buffer.[3]

    • Add 50 µL of the diluted test compound, reference inhibitor, or vehicle (for total uptake) to the appropriate wells. Add a high concentration of the reference inhibitor (e.g., 10 µM nomifensine) to the non-specific uptake wells.[4]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[3][4]

    • Initiate the uptake by adding 50 µL of the [³H]Dopamine solution to all wells.

    • Incubate the plate at 37°C for a predetermined time within the linear uptake range (e.g., 5-10 minutes).[3][4]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[3][4]

    • Lyse the cells by adding 100 µL of 1% SDS to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.[4]

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add an appropriate volume of scintillation fluid.

    • Quantify the radioactivity (counts per minute, CPM) using a scintillation counter.[3]

Data Analysis
  • Calculate Specific Uptake:

    • Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM)

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Uptake with Inhibitor - Non-specific Uptake) / (Total Uptake - Non-specific Uptake))

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition of specific dopamine uptake.[3]

Quantitative Data Summary

The following table provides typical concentration ranges for key components in a dopamine uptake inhibition assay. These should be optimized for your specific cell system and experimental conditions.

ComponentTypical ConcentrationRationale & Reference
[³H]Dopamine 10 - 50 nMShould be near the Kₘ of DAT to measure initial velocity.[3][5]
Test Inhibitor 0.1 nM - 10 µMA wide range is needed to define the full dose-response curve.[3]
Reference Inhibitor 10 µM (for non-specific binding)A saturating concentration to fully block DAT-mediated uptake.[3][5]
Ascorbic Acid 0.1 mMPrevents oxidative degradation of dopamine.[3]
Pargyline 10 µMInhibits MAO to prevent intracellular metabolism of dopamine.[3]
DMSO (Solvent) ≤ 0.5%Minimize solvent effects on cell health and transporter function.[1]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Brasofensine Maleate in Dopamine Uptake Assays.
  • Benchchem. (n.d.). Application Notes and Protocols: Dopamine Transporter (DAT) Uptake Inhibition Assay for Brasofensine Maleate.
  • Vaughan, R. A., & Foster, J. D. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Current topics in behavioral neurosciences, 16, 1–25.
  • TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.

Sources

Addressing cross-reactivity for 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride in screening

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers and drug development professionals working with 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride. As a novel psychoactive substance (NPS), this compound presents unique challenges in screening and analysis. This resource offers troubleshooting guidance and detailed protocols to address potential cross-reactivity issues in immunoassays and to provide a clear path for confirmatory analysis.

Introduction: The Challenge of Novel Psychoactive Substances

This compound is a synthetic compound structurally related to dissociative anesthetics. The rapid emergence of such novel psychoactive substances (NPS) poses a significant challenge for toxicological screening. Immunoassays, the workhorse of initial drug screening, are not specifically designed to detect these new compounds. Consequently, unexpected results, such as false positives or false negatives, are common hurdles. Understanding the principles of immunoassay cross-reactivity and having robust confirmatory methods are paramount for generating reliable and accurate data.

This guide is structured to provide practical, actionable advice, beginning with frequently asked questions, moving to in-depth troubleshooting for immunoassays, and culminating in a detailed protocol for definitive analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is an analytical reference standard that is structurally similar to known dissociative anesthetics. It belongs to the broad class of novel psychoactive substances and is intended for research and forensic applications.

Q2: We are seeing unexpected positive results in our phencyclidine (PCP) immunoassay when testing samples containing 1-(1,3-diphenylpropan-2-yl)pyrrolidine. Why might this be happening?

A: This is likely due to cross-reactivity. Immunoassays rely on antibodies that recognize specific three-dimensional chemical structures. 1-(1,3-diphenylpropan-2-yl)pyrrolidine shares structural similarities with phencyclidine, including a piperidine-like (pyrrolidine) ring and aromatic groups. It is plausible that the anti-PCP antibodies in your assay are binding to this compound, leading to a false-positive result. While direct experimental data on the cross-reactivity of this specific compound is not widely published, structural similarity is a known predictor of immunoassay cross-reactivity[1][2][3].

Q3: Could this compound also cross-react with other immunoassays, such as for amphetamines?

A: While less likely than with PCP assays, cross-reactivity with amphetamine immunoassays cannot be entirely ruled out without experimental data. The 1-(1,3-diphenylpropan-2-yl)pyrrolidine molecule has a phenethylamine backbone, which is a core structure in amphetamines. However, the bulky diphenylpropyl and pyrrolidine groups make it structurally distinct from typical amphetamines. The degree of cross-reactivity would depend on the specific antibody clone used in the assay kit[4][5][6].

Q4: Our screening immunoassay for this compound is showing inconsistent or weak results. What could be the cause?

A: Inconsistent or weak signals can stem from several factors. If you are using an immunoassay where you expect cross-reactivity, the affinity of the antibody for your target compound may be low, leading to results near the assay's cutoff. Other factors can include matrix effects from the sample, improper sample pH, or degradation of the compound. It is also crucial to ensure that all assay reagents are within their expiration dates and have been stored correctly.

Q5: What is the definitive method to confirm the presence and concentration of this compound in a sample?

A: The gold standard for confirmation is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the specific compound, even in complex matrices like blood or urine[7][8][9][10].

Troubleshooting Immunoassay Cross-Reactivity

When encountering unexpected results with your screening immunoassays, a systematic troubleshooting approach is essential. The following guide provides a logical workflow to identify and address potential issues.

Diagram: Troubleshooting Workflow for Immunoassay Cross-Reactivity

Immunoassay Troubleshooting Workflow start Unexpected Positive/Negative Screening Result check_controls Step 1: Verify Assay Performance - Check positive/negative controls - Confirm reagent validity (dates, storage) - Review plate reader settings start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_assay Address Assay Issues: - Rerun with fresh reagents - Check instrument calibration - Contact kit manufacturer controls_ok->troubleshoot_assay No investigate_xreact Step 2: Investigate Potential Cross-Reactivity - Analyze compound structure for similarity to assay target - Review literature/manufacturer's data for known cross-reactants controls_ok->investigate_xreact Yes troubleshoot_assay->start spike_recovery Step 3: Perform Spike-and-Recovery Experiment - Spike known concentrations of the compound into a negative matrix - Run spiked samples in the immunoassay investigate_xreact->spike_recovery xreact_confirmed Cross-Reactivity Observed? spike_recovery->xreact_confirmed no_xreact No Cross-Reactivity Observed: - Investigate other potential interfering substances - Consider matrix effects or sample adulteration xreact_confirmed->no_xreact No confirm_ms Step 4: Proceed to Confirmatory Analysis - Use a highly specific method like LC-MS/MS to confirm the presence and quantity of the target compound xreact_confirmed->confirm_ms Yes no_xreact->confirm_ms LC-MS/MS Workflow start Sample with Presumptive Positive Result sample_prep Step 1: Sample Preparation - Protein Precipitation (for blood/plasma) - or Dilution ('Dilute-and-Shoot' for urine) - Addition of Internal Standard start->sample_prep lc_separation Step 2: Liquid Chromatography (LC) - Injection of prepared sample - Separation of analytes on a C18 column sample_prep->lc_separation ms_detection Step 3: Tandem Mass Spectrometry (MS/MS) - Ionization of the analyte (ESI+) - Selection of precursor ion (Q1) - Fragmentation of precursor ion (Q2) - Detection of product ions (Q3) lc_separation->ms_detection data_analysis Step 4: Data Analysis - Identification based on retention time and specific ion transitions - Quantification using a calibration curve ms_detection->data_analysis report Final Report - Confirmed presence/absence - Accurate concentration data_analysis->report

Caption: Workflow for confirmatory analysis using LC-MS/MS.

Detailed LC-MS/MS Protocol

This protocol provides a general framework for the analysis of this compound in biological matrices. Method optimization and validation are required for specific laboratory applications.[9][10][11]

1. Sample Preparation (Protein Precipitation for Blood/Plasma)

  • To 100 µL of sample (calibrator, control, or unknown), add 20 µL of an internal standard solution (e.g., a deuterated analog, if available).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see below).

  • Transfer to an autosampler vial for injection.

2. Liquid Chromatography (LC) Parameters

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for retaining this compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Parameters

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These will need to be determined by infusing a standard solution of this compound into the mass spectrometer. The most abundant precursor ion (typically [M+H]⁺) and at least two stable product ions should be selected for confident identification and quantification.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
1-(1,3-diphenylpropan-2-yl)pyrrolidineTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

4. Data Analysis and Quantification

  • Identification: The compound is identified by comparing the retention time and the ratio of the two product ions in the unknown sample to that of a certified reference material.

  • Quantification: A calibration curve is constructed by analyzing a series of calibrators with known concentrations. The concentration of the analyte in the unknown sample is then calculated from this curve.

Conclusion

Navigating the analytical challenges of novel psychoactive substances like this compound requires a dual strategy. Firstly, a thorough understanding of the potential for cross-reactivity in initial screening immunoassays is crucial for interpreting presumptive results. Secondly, the use of a highly specific and sensitive confirmatory technique, such as LC-MS/MS, is non-negotiable for generating definitive and defensible data. By employing the systematic troubleshooting guides and robust analytical protocols outlined in this document, researchers and drug development professionals can enhance the accuracy and reliability of their findings.

References

  • Giorgetti, A., Barone, R., Pelletti, G., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(6).
  • Glicksberg, A., Nemet, I., & et al. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. Journal of Analytical & Bioanalytical Techniques, 5(4).
  • NPS Discovery. (n.d.). Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method. ResearchGate.
  • Giorgetti, A., Barone, R., Pelletti, G., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed.
  • Li, J., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Advances.
  • Giorgetti, A., Barone, R., Pelletti, G., et al. (2021). (PDF) Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate.
  • Saitman, A., et al. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Annals of Clinical & Laboratory Science, 44(2).
  • Mohamed, K. M., Cromarty, D., & Steenkamp, V. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. Journal of Chromatography B, 997, 133-139.
  • Nieddu, M., et al. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114868.
  • Cody, J. T., & Schwarzhoff, R. (1993). Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. Journal of Analytical Toxicology, 17(1), 26-30.
  • Saitman, A., et al. (2011). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. Clinical Chemistry, 57(5), 759-768.
  • Colby, J. M., et al. (2018). Data on Compound Cross-Reactivity for Amphetamines Urine Drug Testing (UDT Immunoassays). ResearchGate.
  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham.
  • MercyOne Laboratory. (n.d.). Cross Reactivity - PCP. MercyOne Laboratory Test Catalog.
  • Center for Forensic Science Research & Education. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. CFSRE.
  • Siemens Healthineers. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Siemens Healthineers Academy.
  • Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1547-1556.
  • Schwaiger, J., et al. (2023). (PDF) Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. ResearchGate.
  • Anonymous. (2024). (PDF) Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. ResearchGate.
  • Fowble, K. L., et al. (2025). Identification of N-pyrrolidino protonitazene in suspect tablets encountered at an international mail facility. Journal of Forensic Sciences.

Sources

Technical Support Center: High-Purity Synthesis and Purification of Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of high-purity pyrrolidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the laboratory. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis and purification of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and purification of pyrrolidine analogs.

Q1: What are the most common starting materials for the synthesis of chiral pyrrolidine analogs?

The most prevalent and reliable starting materials for stereoselective synthesis are cyclic precursors where the chirality is already established. Proline and 4-hydroxyproline are widely used for this purpose.[1] These compounds provide a robust chiral backbone that can be further functionalized to achieve the desired analog.[1] An alternative, though less common, approach involves the formation of the pyrrolidine ring from acyclic precursors.[1]

Q2: How do I choose the appropriate protecting group for the pyrrolidine nitrogen?

The choice of a protecting group is critical and depends on the reaction conditions of your subsequent synthetic steps.[2] The most common protecting groups for the pyrrolidine nitrogen are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[2]

  • Boc: This group is stable under a wide range of non-acidic conditions and is easily removed with acids like trifluoroacetic acid (TFA).[2]

  • Cbz: Stable in both acidic and basic conditions, the Cbz group is typically cleaved by catalytic hydrogenolysis, which is advantageous when your molecule contains acid- or base-sensitive functional groups.[2]

  • Fmoc: This protecting group is labile to basic conditions and is commonly removed with piperidine in DMF.[2]

An orthogonal protection strategy, which uses multiple protecting groups that can be removed under different conditions, is crucial for the selective functionalization of different sites on the pyrrolidine analog.[2]

Q3: What are the best analytical techniques for assessing the purity of my pyrrolidine analog?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity assessment.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful techniques for separating and quantifying impurities.[3] GC is suitable for volatile compounds, while HPLC is versatile for a broader range of molecules.[3]

  • Mass Spectrometry (MS): When coupled with GC or HPLC (GC-MS or LC-MS), mass spectrometry is invaluable for identifying unknown impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can also be used for quantitative analysis to determine purity.

For chiral compounds, specialized techniques are necessary to determine enantiomeric excess (ee%).

  • Chiral HPLC: This method uses a chiral stationary phase to separate enantiomers, allowing for the determination of their ratio.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in Synthetic Reactions

Low yields can be attributed to several factors, from incomplete reactions to the formation of side products.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Ensure the reaction is stirred efficiently and consider increasing the reaction time or temperature if necessary.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product. For instance, in the Paal-Knorr synthesis, furan byproducts can form under strongly acidic conditions.[7]Optimize reaction conditions to minimize side reactions. This may involve adjusting the pH, temperature, or catalyst. For the Paal-Knorr synthesis, maintaining neutral or weakly acidic conditions is crucial.[7]
Work-up Issues The desired product may be lost during the extraction and washing steps, especially if it has some water solubility.Perform multiple extractions with an appropriate organic solvent. "Salting out" the aqueous layer with brine can improve the extraction efficiency of polar compounds.[8]
Steric Hindrance Bulky protecting groups or substituents on the pyrrolidine ring can hinder the approach of reagents.[8]Use a less hindered base or reagent if possible. You may also need to increase the reaction time or temperature to overcome the steric barrier.
Issue 2: Formation of Impurities and Byproducts

The presence of impurities can complicate purification and affect the quality of your final product.

Impurity/Byproduct Common Cause Prevention and Removal
Over-alkylation Products In N-alkylation reactions, the product (a secondary or tertiary amine) can be more nucleophilic than the starting material, leading to further alkylation.[7]Control the stoichiometry by using an excess of the amine relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[7]
Elimination Products In substitution reactions, particularly when activating a hydroxyl group as a leaving group (e.g., mesylate or tosylate), an elimination reaction can compete with the desired substitution.[8]Run the reaction at low temperatures (e.g., 0 °C) to favor the substitution pathway over elimination.[8]
Di-protected Pyrrolidine When attempting to mono-protect a pyrrolidine derivative, the secondary amine of the ring can also react with the protecting group.[2]Use a controlled amount of the protecting group reagent (e.g., 1.0 equivalent). Performing the reaction at a lower temperature can also enhance selectivity.[2]
Issue 3: Difficulties in Purification

The purification of pyrrolidine analogs can be challenging due to their polarity and potential for forming azeotropes.

Problem Potential Cause Suggested Approach
Co-elution of Impurities in Column Chromatography The polarity of the desired product and impurities may be very similar, leading to poor separation.Optimize the solvent system for column chromatography by trying different solvent mixtures and gradients. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is a Sticky Oil or Gum The product may not crystallize easily, making it difficult to handle and purify.Try co-evaporation with a non-polar solvent like hexane or toluene to remove residual solvents. If the product is basic, converting it to a salt (e.g., hydrochloride or tartrate) can often induce crystallization.
Difficulty in Separating Enantiomers The enantiomers of a chiral pyrrolidine analog have identical physical properties in an achiral environment.For analytical separation, use chiral HPLC.[6] For preparative separation, consider diastereomeric salt crystallization by reacting the racemic mixture with a chiral resolving agent (e.g., (R)-(-)-mandelic acid).[6]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Pyrrolidine Analog

This protocol describes a standard method for protecting the nitrogen of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Pyrrolidine analog

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrrolidine analog (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected pyrrolidine.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Caption: A decision tree for troubleshooting low yields in pyrrolidine synthesis.

Orthogonal Protection Strategy

Orthogonal_Protection Start Di-functional Pyrrolidine Analog (e.g., 3-aminopyrrolidine) Protect_Both Protect Both Sites - N-ring: Fmoc - N-sidechain: Boc Start->Protect_Both Selective_Deprotection_Ring Selective Deprotection of Ring Nitrogen Protect_Both->Selective_Deprotection_Ring Add Base (e.g., Piperidine) Selective_Deprotection_Sidechain Selective Deprotection of Sidechain Protect_Both->Selective_Deprotection_Sidechain Add Acid (e.g., TFA) Functionalize_Ring Functionalize Ring Nitrogen Selective_Deprotection_Ring->Functionalize_Ring Functionalize_Sidechain Functionalize Sidechain Selective_Deprotection_Sidechain->Functionalize_Sidechain

Caption: An example of an orthogonal protection strategy for a di-functional pyrrolidine.

References

  • Benchchem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
  • Benchchem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Benchchem. (n.d.). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups.
  • Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
  • PubMed. (2018). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP).
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

Welcome to the dedicated support resource for this compound (CAS No. 102009-66-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this analytical reference standard.

I. Quick Reference Data Table

For your convenience, key quantitative data is summarized below.

ParameterValueSource
Molecular Formula C₁₉H₂₃N • HClCayman Chemical[1]
Formula Weight 301.9 g/mol Cayman Chemical[1]
Purity ≥98%Cayman Chemical[1]
Formulation A crystalline solidCayman Chemical[1]
Storage Temperature -20°CCayman Chemical[1]
Stability ≥ 5 years (at -20°C)Cayman Chemical[1]
Solubility (mg/ml)
      DMF12 mg/mlCayman Chemical[1]
      DMSO5 mg/mlCayman Chemical[1]
      Ethanol30 mg/mlCayman Chemical[1]
      Methanol1 mg/mlCayman Chemical[1]
      PBS (pH 7.2)10 mg/mlCayman Chemical[1]

II. Frequently Asked Questions (FAQs)

Storage & Stability

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature is -20°C.[1] Storing the compound at this temperature is crucial for maintaining its long-term stability. As a crystalline solid, the hydrochloride salt is generally stable, and proper storage ensures a shelf life of at least five years.[1]

Q2: I received the product at room temperature. Is it still viable?

A2: Yes. The compound is shipped at room temperature in the continental US, and this short-term exposure to ambient temperatures does not compromise its integrity.[1] Upon receipt, it is imperative to transfer it to the recommended -20°C storage for long-term stability.

Q3: Can I store the compound in a solution?

A3: While it is best to store the compound as a crystalline solid, if you must store it in solution, it is recommended to prepare aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent will impact stability; for instance, solutions in aprotic solvents like DMSO may be more stable than those in aqueous buffers.

Handling & Personal Protective Equipment (PPE)

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: As a standard laboratory practice when handling chemical reagents, you should always wear:

  • Safety glasses or goggles: To protect your eyes from any potential splashes.

  • Gloves: To prevent skin contact.

  • A lab coat: To protect your clothing and skin.

Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3]

Q5: What are the first-aid measures in case of accidental exposure?

A5:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Wash out mouth with water provided the person is conscious. Do NOT induce vomiting. Call a physician.[3]

Solubility & Solution Preparation

Q6: I am having trouble dissolving the compound. What should I do?

A6: this compound has varying solubility in different solvents.[1] If you are experiencing difficulty, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. Ethanol offers the highest solubility at 30 mg/ml.[1] If your experiment requires a different solvent system, refer to the solubility table above.

  • Warming: Gentle warming can aid in dissolution.

  • Sonication: Using an ultrasonic bath can also help to break up solid particles and enhance solubilization.

  • Fresh Solvent: Ensure your solvent is anhydrous and of high purity, as contaminants can affect solubility.

Q7: What is the best way to prepare a stock solution?

A7: To prepare a stock solution, we recommend the following workflow:

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound Accurately weigh the crystalline solid. add_solvent 2. Add Solvent Add a small amount of the desired solvent (e.g., Ethanol). weigh->add_solvent vortex 3. Vortex/Sonicate Mix thoroughly to dissolve. Use a sonicator if needed. add_solvent->vortex add_volume 4. Adjust to Final Volume Add solvent to reach the final desired concentration. vortex->add_volume store 5. Aliquot & Store Dispense into single-use aliquots and store at -80°C. add_volume->store

Caption: Workflow for preparing a stock solution.

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Inconsistent experimental results 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Inaccurate Concentration: Errors in weighing or dilution.1. Always store the solid compound at -20°C and stock solutions in aliquots at -80°C. Use a fresh aliquot for each experiment. 2. Calibrate your balance regularly. Use calibrated pipettes for dilutions.
Precipitation of the compound in aqueous buffer Low Aqueous Solubility: The compound may be precipitating out of your aqueous experimental buffer.1. Lower the Concentration: Work with a concentration below the known solubility limit in PBS (10 mg/ml).[1] 2. Add a Co-solvent: If your experiment allows, consider adding a small percentage of an organic solvent like DMSO or ethanol to your buffer to maintain solubility.
Unexpected biological activity Compound Purity: While the compound is of high purity (≥98%), trace impurities could potentially interfere with sensitive assays.1. Confirm Identity: If you have access to analytical instrumentation (e.g., LC-MS, NMR), you can confirm the identity and purity of the compound. 2. Run a Blank Control: Ensure that the solvent used to dissolve the compound does not have any biological activity in your assay.

IV. Core Principles of Handling

The following diagram outlines the logical flow for the safe and effective use of this compound from receipt to disposal.

G cluster_workflow Lifecycle Management of the Compound receipt Receipt of Compound storage Proper Storage (-20°C for solid) receipt->storage Immediate Action handling Safe Handling (Use of PPE) storage->handling Prior to Use experiment Experimental Use (Accurate Preparation) handling->experiment disposal Waste Disposal (Follow Institutional Guidelines) experiment->disposal

Caption: Lifecycle management of the compound.

V. References

Sources

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Pyrrolidine Structures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of pyrrolidine-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter pyrrolidine structures in their analytical workflows. Here, we will delve into the nuances of their fragmentation patterns, offering troubleshooting advice and answers to frequently asked questions to empower your experimental success.

I. Understanding the Core Fragmentation of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, exhibits characteristic fragmentation behaviors in mass spectrometry. Understanding these fundamental pathways is the first step in accurate structural elucidation.

Q1: What are the most common fragmentation pathways for a simple, unsubstituted pyrrolidine ring under Electron Ionization (EI)?

A1: Under Electron Ionization (EI), the pyrrolidine molecule first loses an electron to form a molecular ion (M+•). The fragmentation of this radical cation is dominated by alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. This is due to the stabilization of the resulting cation by the nitrogen's lone pair of electrons.

The primary fragmentation pathways for unsubstituted pyrrolidine (m/z 71) are:

  • Loss of a hydrogen atom: This leads to the formation of an iminium ion at m/z 70, which is often the base peak.

  • Ring opening followed by ethylene loss: This results in a fragment at m/z 43.

It's important to note that the molecular ion peak for pyrrolidine can be weak or even absent in 70 eV EI spectra.[1]

Q2: How does protonation under Electrospray Ionization (ESI) affect the fragmentation of the pyrrolidine ring?

A2: In Electrospray Ionization (ESI), pyrrolidine and its derivatives are typically observed as protonated molecules, [M+H]+. Collision-Induced Dissociation (CID) of this even-electron ion follows different rules than the radical-driven fragmentation in EI. The protonated nitrogen atom directs the fragmentation.

For α-pyrrolidinophenone cathinones, a common class of compounds studied, the fragmentation of the protonated molecule often involves:

  • Neutral loss of the pyrrolidine moiety: This is a very common pathway, resulting in the loss of a neutral pyrrolidine molecule (71 Da).[2][3][4][5]

  • Formation of an iminium ion: Cleavage of the bond connecting the pyrrolidine ring to the rest of the molecule can lead to the formation of a stable iminium ion containing the pyrrolidine ring.[2]

The stability of the resulting carbocation and the nature of the substituents will heavily influence the predominant fragmentation pathway.

Diagram: Fundamental EI Fragmentation of Pyrrolidine

G cluster_ionization Ionization (EI) cluster_fragmentation Fragmentation Pyrrolidine Pyrrolidine (m/z 71) MolecularIon [M]+• (m/z 71) Pyrrolidine->MolecularIon -e⁻ IminiumIon Iminium Ion (m/z 70) Base Peak MolecularIon->IminiumIon -H• (α-cleavage) Fragment43 Fragment (m/z 43) MolecularIon->Fragment43 -C2H4

Caption: EI fragmentation of pyrrolidine.

II. Troubleshooting Guide for Common Experimental Issues

Even with a foundational understanding, practical experiments can present challenges. This section addresses specific problems you might encounter.

Scenario 1: The molecular ion is weak or absent in my GC-MS (EI) data.
  • Question: I'm analyzing a pyrrolidine-containing compound via GC-MS, but I can't confidently identify the molecular ion peak. Why is this happening and what can I do?

  • Answer & Protocol:

    • Causality: The molecular ion of many aliphatic amines, including pyrrolidines, can be unstable under standard 70 eV EI conditions.[6] Rapid fragmentation, particularly through alpha-cleavage, leads to a very low abundance of the molecular ion.

    • Troubleshooting Protocol:

      • Step 1: Re-evaluate the Spectrum for Characteristic Fragments: Look for the expected fragment ions. For many N-substituted pyrrolidines, the base peak will be an iminium cation resulting from alpha-cleavage.[6] Identifying this and other characteristic losses can help you deduce the molecular weight.

      • Step 2: Employ Softer Ionization Techniques: If your instrument allows, consider using chemical ionization (CI). CI is a softer ionization method that typically produces a more abundant protonated molecule ([M+H]+) or adduct ion, making it easier to determine the molecular weight.

      • Step 3: Derivatization: For certain applications, derivatizing the pyrrolidine nitrogen can change the fragmentation pattern and potentially stabilize the molecular ion. However, this adds a step to your sample preparation and may not be suitable for all analyses.

Scenario 2: I'm seeing an unexpected major fragment ion at m/z 91 in my ESI-MS/MS spectrum of a complex pyrrolidine derivative.
  • Question: My compound is an α-pyrrolidinophenone derivative. While I expect the loss of the pyrrolidine ring, the base peak in my MS/MS spectrum is at m/z 91. What is this ion?

  • Answer & Protocol:

    • Causality: The fragment at m/z 91 is very likely the tropylium ion.[2][3][4][5] Its formation is a characteristic fragmentation pathway for α-pyrrolidinophenone synthetic cathinones.[2][3][4][5] This stable aromatic cation is formed through a multi-step process following the initial loss of the neutral pyrrolidine molecule.[2][3][4][5]

    • Validation Protocol:

      • Step 1: Confirm the Precursor: Ensure that the precursor ion you are fragmenting is indeed the protonated molecule of your target compound.

      • Step 2: Perform MSn Experiments: If your instrument has MSn capabilities (e.g., an ion trap), you can isolate the intermediate ion formed after the loss of pyrrolidine and fragment it further. This will show the subsequent losses that lead to the formation of the tropylium ion at m/z 91.[3]

      • Step 3: Isotopic Labeling: For in-depth mechanistic studies, using isotopically labeled analogues can definitively confirm the origin of the atoms in the tropylium ion.[3]

Diagram: Troubleshooting Logic for Absent Molecular Ion

G Start Weak/Absent Molecular Ion in EI-MS CheckFragments Re-evaluate for characteristic fragments (e.g., iminium ions) Start->CheckFragments SoftIonization Employ Softer Ionization (e.g., Chemical Ionization) CheckFragments->SoftIonization If still uncertain Proceed Proceed with Structural Elucidation CheckFragments->Proceed If successful Derivatization Consider Derivatization SoftIonization->Derivatization If CI is not available or unsuccessful Success Molecular Weight Confirmed SoftIonization->Success Derivatization->Success Success->Proceed

Sources

Validation & Comparative

A Comparative Guide to Dopamine Transporter Inhibitors: Profiling 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of dopaminergic signaling, a clear understanding of the pharmacological profiles of various dopamine transporter (DAT) inhibitors is paramount. This guide provides a comparative analysis of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride against well-characterized DAT inhibitors: cocaine, methylphenidate, and GBR 12909.

It is important to note at the outset that, despite its availability as a research chemical and its structural similarity to known dissociative anesthetics, there is a conspicuous absence of publicly available in vitro data quantifying the binding affinity and functional potency of this compound at the dopamine transporter.[1][2][3] This guide, therefore, serves a dual purpose: to provide a robust comparative framework for established DAT inhibitors and to highlight the current knowledge gap surrounding this compound, thereby offering a roadmap for its empirical characterization.

The Dopamine Transporter: A Critical Target

The dopamine transporter is a presynaptic membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thus terminating dopaminergic neurotransmission.[4] Its inhibition leads to an increase in the extracellular concentration of dopamine, a mechanism that underlies the therapeutic effects of drugs used to treat conditions like ADHD and depression, as well as the abuse potential of psychostimulants.[4]

Comparative Analysis of Established Dopamine Transporter Inhibitors

To provide a clear benchmark for the potential evaluation of novel compounds like this compound, the following table summarizes the in vitro binding affinities (Kᵢ) and functional potencies (IC₅₀) of cocaine, methylphenidate, and GBR 12909 for the human dopamine transporter (hDAT). Lower Kᵢ and IC₅₀ values are indicative of higher affinity and potency, respectively.

CompoundBinding Affinity (Kᵢ) for hDAT (nM)Potency (IC₅₀) for DA Uptake Inhibition (nM)Species/Assay Conditions
Cocaine ~390 - 640[4]510[4], ~250-500[4]Human DAT, various cell lines (HEK293, COS-7)
Methylphenidate ~390[4]~100-300[4]Human DAT, various cell lines (HEK293, COS-7)
GBR 12909 1[5][6]1-6 (for neuronal uptake)Rat brain synaptosomes, various cell lines

Cocaine is a non-selective monoamine transporter inhibitor, also exhibiting significant affinity for the serotonin and norepinephrine transporters.[7][8] Its rapid onset and short duration of action are key factors in its high abuse liability.[9]

Methylphenidate , a widely prescribed treatment for ADHD, also blocks both the dopamine and norepinephrine transporters.[10][11] The d-threo enantiomer is primarily responsible for its therapeutic effects.[12]

GBR 12909 is a highly potent and selective dopamine transporter inhibitor, making it a valuable tool for preclinical research into the specific roles of DAT.[5][6][13] It exhibits over 100-fold selectivity for DAT compared to the serotonin and norepinephrine transporters.[5][6]

Chemical Structures

The chemical structures of these compounds are diverse, yet they all interact with the dopamine transporter.

Structures cluster_0 1-(1,3-Diphenylpropan-2-yl)pyrrolidine cluster_1 Cocaine cluster_2 Methylphenidate cluster_3 GBR 12909 a C₁₉H₂₃N b C₁₇H₂₁NO₄ c C₁₄H₁₉NO₂ d C₂₈H₃₂F₂N₂O

Caption: Chemical formulas of the compared compounds.

Mechanism of Action at the Dopaminergic Synapse

Dopamine transporter inhibitors act by blocking the reuptake of dopamine from the synaptic cleft, thereby increasing its concentration and prolonging its action on postsynaptic receptors.

DAT_Inhibition Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron Binding DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake Dopamine Vesicles Dopamine Vesicles DAT->Presynaptic Neuron Dopamine Receptors Dopamine Receptors Inhibitor DAT Inhibitor Inhibitor->DAT Blockade Dopamine Dopamine Dopamine->Dopamine Receptors

Caption: Mechanism of dopamine transporter inhibition.

Experimental Protocols for Characterization

To address the data gap for this compound and to enable researchers to characterize other novel compounds, the following detailed experimental protocols are provided.

In Vitro Dopamine Transporter Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the 50% inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) of a test compound for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428.

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • 96-well microplates.

  • Cell harvester and glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture hDAT-expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of the test compound.

    • Add the radioligand ([³H]WIN 35,428) at a concentration close to its Kₑ.

    • For non-specific binding wells, add the high concentration of the known DAT inhibitor.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

In Vitro [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound for dopamine uptake.

Materials:

  • hDAT-expressing HEK293 cells.

  • Radiolabeled substrate: [³H]Dopamine.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • 96-well microplates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture and Plating:

    • Culture hDAT-HEK293 cells to 80-90% confluency.

    • Plate the cells in 96-well microplates and allow them to adhere overnight.

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in KRH buffer.

    • On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

  • Dopamine Uptake Assay:

    • Add the various concentrations of the test compounds to the respective wells and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to all wells.

    • Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow for dopamine uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells in each well using a lysis buffer.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials or a compatible 96-well plate.

    • Add scintillation fluid and measure the radioactivity.

  • Data Analysis:

    • The amount of radioactivity is proportional to the amount of [³H]Dopamine taken up by the cells.

    • Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Conclusion

While this compound remains an enigmatic compound with respect to its activity at the dopamine transporter, the established pharmacological profiles of cocaine, methylphenidate, and GBR 12909 provide a clear context for its future evaluation. The provided experimental protocols offer a direct path for researchers to elucidate the DAT-inhibitory properties of this and other novel molecules. Such studies are essential for advancing our understanding of dopamine transporter pharmacology and for the development of novel therapeutics targeting the dopaminergic system.

References

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504.
  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(4), PL 69–PL 75.
  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. PubMed.
  • Wikipedia. (2024, May 22). Methylphenidate.
  • Rothman, R. B., et al. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction.
  • Berger, P., et al. (1993). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of neuroscience methods, 48(3), 229–235.
  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap.
  • Ritz, M. C., et al. (1990). Relationships among dopamine transporter affinities and cocaine-like discriminative-stimulus effects. Psychopharmacology, 100(3), 285–292.
  • Markowitz, J. S., & Patrick, K. S. (2001). Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers. Journal of clinical psychopharmacology, 21(3), 278–281.
  • Faraone, S. V. (2018). The pharmacology of amphetamine and methylphenidate: A clinical perspective. Journal of psychopharmacology (Oxford, England), 32(1), 3–13.
  • Wikipedia. (2024, May 15). Dopamine reuptake inhibitor.
  • Jones, S. R., et al. (1998). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. The Journal of pharmacology and experimental therapeutics, 285(1), 260–267.
  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap.
  • Pan, P., et al. (2013). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. The journal of physical chemistry. B, 117(39), 11651–11661.
  • PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacodynamics.
  • Reith, M. E. A., et al. (2001). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Journal of addiction research, 2(1), 1–20.
  • Bio-protocol. (n.d.). Determination of 3H-Dopamine Uptake.
  • Mash, D. C., et al. (1995). High affinity cocaine recognition sites on the dopamine transporter are elevated in fatal cocaine overdose victims. The Journal of pharmacology and experimental therapeutics, 274(2), 758–766.
  • Wang, S., et al. (2023). New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential. Advanced science (Weinheim, Baden-Wurttemberg, Germany), 10(14), e2206899.
  • Quizon, P. M., et al. (2018). Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport. Journal of neurochemistry, 145(5), 450–464.
  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples.
  • Letchworth, S. R., et al. (2000). Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(8), 2893–2900.
  • Reith, M. E., et al. (1994). [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of neuroscience methods, 51(1), 23–30.
  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays.
  • Immunodiagnostic Laboratories. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride).
  • PubChem. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine.
  • Vizi, S., et al. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.27.

Sources

A Comparative Analysis of 1-(1,3-diphenylpropan-2-yl)pyrrolidine Hydrochloride and Cocaine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the well-characterized psychostimulant, cocaine, and the research chemical 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride. The content herein is intended for researchers, scientists, and drug development professionals, offering an objective look at the available and extrapolated data for these compounds.

The primary mechanism of action for cocaine's psychostimulant effects is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine in the brain's reward pathways[1]. While specific pharmacological data for this compound is not extensively published, its structural similarity to other known dissociative anesthetics and phenylalkylamine-based compounds suggests potential interactions with monoamine transporters and/or NMDA receptors[2][3][4]. This guide will compare cocaine's established profile with the anticipated profile of 1-(1,3-diphenylpropan-2-yl)pyrrolidine, drawing on data from structurally related pyrrolidine and phenylalkylamine analogs.

Part 1: Molecular Mechanism of Action

The reinforcing and psychostimulant effects of many drugs of abuse, including cocaine, are primarily mediated by their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[5]. Cocaine is a non-selective inhibitor of all three, blocking the reuptake of their respective neurotransmitters from the synaptic cleft[6]. This blockade elevates extracellular monoamine concentrations, significantly enhancing dopaminergic, noradrenergic, and serotonergic signaling[1][7][8].

This compound belongs to a broad class of phenylalkylamines[9][10][11]. Within this class, compounds containing a pyrrolidine ring, such as 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP), are potent inhibitors of DAT and NET with significantly less activity at SERT[5][12][13]. This pharmacological profile, characterized by high DAT/SERT selectivity, is strongly correlated with powerful reinforcing effects, often exceeding that of cocaine[5]. While the exact binding affinities for 1-(1,3-diphenylpropan-2-yl)pyrrolidine have not been published, it is reasonable to hypothesize a similar mechanism of action focused on catecholamine transporter inhibition. Some sources also suggest it may have activity as a dissociative anesthetic, implying potential interaction with the N-methyl-D-aspartate (NMDA) receptor, a mechanism distinct from cocaine's primary action[2].

Comparative Monoamine Transporter Binding Affinities

The following table presents typical binding affinities (Ki, nM) for cocaine and select pyrrolidine-containing analogs. A lower Ki value indicates a higher binding affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT Selectivity Ratio
Cocaine ~250-640VariesVaries~2-4
MDPV ~4~26~3349~837
α-PVP PotentPotentWeakHigh
1-(1,3-diphenylpropan-2-yl)pyrrolidine Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data for cocaine and MDPV are compiled from multiple sources[6][13][14]. The DAT/SERT selectivity ratio is calculated as SERT Ki / DAT Ki.

Causality Behind Experimental Choices: The selection of an in vitro radioligand binding assay is the foundational step in characterizing a novel compound's mechanism. It provides a quantitative measure (Ki) of the drug's affinity for its molecular targets. High affinity for DAT is a strong predictor of psychostimulant properties and abuse potential[15]. Comparing the selectivity ratio (e.g., DAT vs. SERT affinity) is crucial, as it helps to predict the nature of the behavioral effects. High DAT/SERT selectivity, as seen with MDPV, is often linked to more potent reinforcing effects than less selective compounds like cocaine[5].

Signaling Pathway Diagram

DAT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine (DA) DA_Vesicle->DA Release DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding & Signal Cocaine Cocaine or 1-DPP Analog Cocaine->DAT Blocks

Caption: Inhibition of Dopamine Reuptake by Transporter Blockers.

Part 2: Comparative Behavioral Pharmacology

The elevation of synaptic dopamine by DAT inhibitors typically results in increased locomotor activity in rodents, a key indicator of psychostimulant effects[16][17][18]. The potency and efficacy of a compound in locomotor assays often correlate with its reinforcing effects and abuse liability in humans[19].

Studies comparing cocaine with potent, DAT-selective pyrrolidine derivatives consistently show that the latter are significantly more potent at stimulating locomotion. For example, MDPV is at least 10 times more potent than cocaine at producing locomotor activation in rats[13]. Given the structural features of 1-(1,3-diphenylpropan-2-yl)pyrrolidine, it is plausible that it would also induce robust locomotor stimulation, with a potency that would be determined by its specific affinity and selectivity for DAT.

Comparative Locomotor Activity Data (Rodent Models)
CompoundTypical Effective Dose Range (mg/kg)Peak EffectNotes
Cocaine 5.0 - 20.0Rapid onset, short durationProduces hyperactivity and stereotypic behaviors at higher doses[17].
MDPV 0.1 - 3.0More potent and longer-lasting than cocaineAt least 10-fold more potent than cocaine in locomotor activation[13].
Methylphenidate 2.5 - 5.0Slower onset, longer duration than cocaineClinically used psychostimulant with a similar mechanism[18][20].
1-(1,3-diphenylpropan-2-yl)pyrrolidine Data Not AvailableData Not AvailableExpected to be a psychostimulant based on structure.

Causality Behind Experimental Choices: The Open Field Test (OFT) is a standard and validated assay for measuring general locomotor activity and exploratory behavior in rodents[16][21]. It is highly sensitive to the effects of psychostimulant drugs. By administering a range of doses, a dose-response curve can be generated, allowing for the determination of a compound's potency (e.g., the ED50, or effective dose for 50% of the maximal response). This quantitative data is essential for directly comparing the in-vivo efficacy of a novel compound against a well-characterized standard like cocaine.

Experimental Workflow Diagram

Locomotor_Workflow cluster_acclimation Phase 1: Acclimation cluster_testing Phase 2: Testing Day cluster_analysis Phase 3: Data Analysis A1 Animal Handling & Habituation to Injection A2 Habituation to Test Arena (30 min) A1->A2 B1 Administer Vehicle, Cocaine, or Test Compound (e.g., 1-DPP) A2->B1 24h Later B2 Place Animal in Open Field Arena B1->B2 B3 Record Locomotor Activity (e.g., 60-120 min) via Automated Tracking B2->B3 C1 Quantify Parameters: - Total Distance Traveled - Rearing Frequency - Time in Center Zone C2 Statistical Analysis: ANOVA & Post-Hoc Tests C1->C2 C3 Generate Dose-Response Curves & Compare Potency C2->C3

Caption: Workflow for a Comparative Locomotor Activity Study.

Part 3: Toxicological Profile

A significant concern with cocaine use is its cardiovascular toxicity, including tachycardia (increased heart rate) and hypertension (increased blood pressure)[13]. These effects are largely due to the blockade of norepinephrine reuptake in the peripheral nervous system. Potent DAT/NET inhibitors like MDPV also produce robust tachycardia and hypertension, often with greater potency than cocaine[13]. Therefore, it is highly probable that 1-(1,3-diphenylpropan-2-yl)pyrrolidine, if it functions as a potent catecholamine reuptake inhibitor, would present a similar or potentially greater risk of cardiovascular adverse effects. Additionally, many novel psychoactive substances (NPS) are associated with a range of toxicities, including hyperthermia and psychosis, particularly at high doses[22][23].

Part 4: Detailed Experimental Protocol

Protocol: In Vitro Competitive Radioligand Binding Assay for Human Dopamine Transporter (hDAT)

This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from hDAT expressed in a stable cell line.

1. Materials & Reagents:

  • Cells: HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a high-affinity cocaine analog).

  • Non-specific Ligand: GBR-12909 (10 µM) or high concentration of cocaine (30 µM).

  • Test Compounds: Cocaine hydrochloride (as standard), this compound.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.

  • Equipment: 96-well plates, cell harvester, liquid scintillation counter, scintillation fluid.

2. Membrane Preparation:

  • Culture hDAT-HEK293 cells to ~90% confluency.

  • Harvest cells and homogenize in ice-cold buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes[24].

  • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

3. Binding Assay Procedure:

  • In a 96-well plate, add assay buffer, cell membrane preparation (20-40 µg protein/well), and the radioligand [³H]WIN 35,428 at a concentration near its Kd (e.g., 2-3 nM).

  • For total binding wells, add only the components listed above.

  • For non-specific binding wells, add the non-specific ligand (e.g., 10 µM GBR-12909) to saturate the hDAT sites.

  • For competition wells, add varying concentrations of the test compound (e.g., cocaine or 1-(1,3-diphenylpropan-2-yl)pyrrolidine HCl) across a logarithmic range (e.g., 0.1 nM to 100 µM).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

4. Harvesting & Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

5. Data Analysis:

  • Calculate specific binding = (Total binding CPM) - (Non-specific binding CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 to a Ki (inhibitory constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Cocaine is a non-selective monoamine reuptake inhibitor with well-documented psychostimulant and toxicological effects. While empirical data on this compound is scarce, its chemical structure strongly suggests it belongs to the class of phenylalkylamine-type DAT inhibitors. Based on comparisons with structurally related pyrrolidine compounds like MDPV, it is hypothesized that 1-(1,3-diphenylpropan-2-yl)pyrrolidine would act as a potent catecholamine reuptake inhibitor, likely with higher affinity and selectivity for DAT over SERT compared to cocaine. This profile predicts robust psychostimulant effects and a significant potential for abuse and cardiovascular toxicity. Further empirical research using the standardized protocols outlined in this guide is necessary to definitively characterize its pharmacological and toxicological profile.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5741089/
  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. URL: https://www.benchchem.com/application-notes/dopamine-transporter-inhibition-assay-using-rimcazole
  • BenchChem. (2025). Comparing the efficacy of different dopamine reuptake inhibitors. URL: https://www.benchchem.com/application-notes/comparing-the-efficacy-of-different-dopamine-reuptake-inhibitors
  • BenchChem. (2025). Comparative Analysis of a Novel Compound in Dopamine Transporter Binding Assays. URL: https://www.benchchem.com/application-notes/comparative-analysis-of-a-novel-compound-in-dopamine-transporter-binding-assays
  • BenchChem. (2025). Application Notes and Protocols: Experimental Design for Studying Locomotor Activity with Prolintane in Rodents. URL: https://www.benchchem.com/application-notes/experimental-design-for-studying-locomotor-activity-with-prolintane-in-rodents
  • Beuming, T., Kniazeff, J., Bergmann, M. L., Shi, L., Gracia, L., Raniszewska, K., ... & Weinstein, H. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780–789. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2911738/
  • BioIVT. (n.d.). DAT Transporter Assay. URL: https://www.bioivt.
  • Cayman Chemical. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). URL: https://www.caymanchem.com/product/26033
  • Collins, G. T., Butler, T. R., Woods, J. H., Husbands, S. M., & Ko, M. C. (2012). Cocaine-like discriminative stimulus effects of alpha-pyrrolidinovalerophenone, methcathinone, and their 3,4-methylenedioxy or 4-methyl analogs in rhesus monkeys. Psychopharmacology, 223(3), 337–347. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3417327/
  • Gannon, B. M., Williamson, A., & Collins, G. T. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(11), 2259–2268. URL: https://www.ncbi.nlm.nih.gov/pubmed/30305739
  • Glennon, R. A. (1990). Phenylalkylamine stimulants, hallucinogens, and designer drugs. NIDA Research Monograph, 105, 154–160. URL: https://www.ncbi.nlm.nih.gov/pubmed/1678860
  • Mateo, Y., Budygin, E. A., John, C. E., & Jones, S. R. (2005). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuropsychopharmacology, 30(6), 1133–1141. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3988771/
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91032406, 1-(1,3-Diphenylpropan-2-yl)pyrrolidine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/91032406
  • Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current pharmaceutical design, 13(34), 3591–3605. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2668916/
  • Smolecule. (2023). This compound. URL: https://www.smolecule.com/1-1-3-diphenylpropan-2-yl-pyrrolidine-hydrochloride.html
  • Tashakori-Sabzevar, F., O'Donnell, E., & O'Connor, J. J. (2016). Combined Effects of Psychostimulants and Morphine on Locomotor Activity in Mice. Journal of Pharmacological Sciences, 131(4), 257–263. URL: https://www.jstage.jst.go.jp/article/jphs/131/4/131_16063FP/_article
  • Zwartsen, A., O'Brien, J., & Hondebrink, L. (2017). Neurochemical Profiles of some novel psychoactive substances. Human Psychopharmacology: Clinical and Experimental, 32(3), e2601. URL: https://www.researchgate.net/publication/317374828_Neurochemical_Profiles_of_some_novel_psychoactive_substances

Sources

A Senior Application Scientist's Guide to Validating Novel Compound Binding at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: January 2026

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1][2][3] This role places it at the center of numerous neurological and psychiatric disorders and makes it a primary target for therapeutic agents and drugs of abuse.[3] For researchers in drug development, accurately quantifying the binding affinity of novel compounds for DAT is a foundational step in determining their potential efficacy, selectivity, and mechanism of action.

This guide provides an in-depth comparison of established and emerging methodologies for validating compound binding affinity at DAT. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering you to select and implement the most appropriate assay for your research objectives—from high-throughput screening to detailed kinetic characterization.

Chapter 1: The Gold Standard: Radioligand Binding Assays

For decades, radioligand binding assays have been the benchmark for measuring ligand-receptor interactions due to their sensitivity and robustness.[4] These assays directly measure the interaction of a compound with the target protein by quantifying the displacement of a high-affinity radiolabeled ligand.

Principle of Competitive Binding

The most common format is the competitive binding assay. Here, a fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428, a well-characterized DAT inhibitor) and a biological preparation containing DAT (e.g., rat striatal membranes or cells expressing hDAT) are incubated with varying concentrations of the unlabeled novel compound.[5] The novel compound competes with the radioligand for the binding site. By measuring the decrease in bound radioactivity as the concentration of the novel compound increases, we can determine its inhibitory potency (IC₅₀), which is then used to calculate its binding affinity (Kᵢ).[4]

Experimental Workflow: Filtration Assay

The traditional method for separating bound from free radioligand is the filtration assay.[4] After incubation, the mixture is rapidly filtered through a glass fiber filter, trapping the membranes (and thus the bound radioligand) while unbound radioligand passes through.[6]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane DAT-containing Membranes (e.g., rat striatum) Incubate Incubate Components (reach equilibrium) Membrane->Incubate Radio Radioligand ([³H]WIN 35,428) Radio->Incubate TestCmpd Novel Compound (serial dilutions) TestCmpd->Incubate Filter Rapid Vacuum Filtration (separate bound/free) Incubate->Filter Wash Wash Filters (remove non-specific binding) Filter->Wash ScintCount Scintillation Counting (measure radioactivity) Wash->ScintCount CurveFit Non-linear Regression (determine IC₅₀) ScintCount->CurveFit CalcKi Cheng-Prusoff Equation (calculate Kᵢ) CurveFit->CalcKi

Caption: Workflow of a typical radioligand filtration binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for hDAT

Objective: To determine the inhibitory constant (Kᵢ) of a novel compound at the human dopamine transporter.

  • Membrane Preparation: Homogenize cells expressing hDAT or rodent striatal tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method like the BCA assay.[6]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Serial dilutions of the novel test compound or vehicle.

    • A fixed concentration of radioligand (e.g., 1-2 nM [³H]WIN 35,428, near its K_d value).

    • For non-specific binding (NSB) control wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).[7]

  • Initiate Reaction: Add the membrane preparation (typically 10-20 µg of protein) to each well to start the binding reaction.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation to reach equilibrium.[2][6]

  • Termination & Filtration: Terminate the assay by rapid filtration through a PEI-presoaked GF/B or GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Quantification: Dry the filter mat, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (vehicle wells) - Non-Specific Binding (NSB wells).

    • Plot the percentage of specific binding against the log concentration of the novel compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/K_d)

      • Where [L] is the concentration of the radioligand and K_d is its dissociation constant for DAT.[6]

Homogeneous Alternative: Scintillation Proximity Assay (SPA)

A significant evolution of radioligand assays is the Scintillation Proximity Assay (SPA). This method eliminates the need for filtration.[8] DAT-containing membranes are immobilized onto microscopic beads containing a scintillant. When a radioligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant, producing light. Unbound radioligand in the solution is too far away to cause a signal.[9][10] This "no-wash" format is highly amenable to automation and high-throughput screening (HTS).[11]

Chapter 2: Non-Radioactive Approaches: Fluorescence-Based Assays

Concerns over the handling and disposal of radioactive materials have driven the development of non-radioactive alternatives. Fluorescence-based assays have emerged as a powerful, high-throughput-friendly option.[12]

Principle of Fluorescence-Based Uptake Assays

These assays typically measure the functional activity of DAT as a proxy for binding.[13] They employ a fluorescent substrate that mimics biogenic amines.[14][15] This substrate is actively transported into cells expressing DAT, leading to an increase in intracellular fluorescence. A novel compound's binding affinity is inferred from its ability to inhibit this substrate uptake.

Fluorescence_Uptake_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cells Plate cells expressing DAT (e.g., HEK293-hDAT) PreIncubate Pre-incubate cells with Novel Compound Cells->PreIncubate TestCmpd Novel Compound (serial dilutions) TestCmpd->PreIncubate AddSubstrate Add Fluorescent Substrate & Masking Dye PreIncubate->AddSubstrate Incubate Incubate (allow for uptake) AddSubstrate->Incubate ReadPlate Read Fluorescence (bottom-read plate reader) Incubate->ReadPlate CurveFit Non-linear Regression (determine IC₅₀) ReadPlate->CurveFit

Caption: Workflow for a fluorescence-based DAT uptake inhibition assay.

Key Features & Causality
  • Why choose this method? It avoids radioactivity, is performed in live cells providing a more physiological context, and its homogeneous "mix-and-read" format is ideal for HTS.[15] The results, in terms of compound rank order and potency, often correlate well with radiolabeled uptake assays.[13]

  • What are the limitations? As a functional assay, it measures the inhibition of transport, not direct binding. It cannot distinguish between competitive inhibitors and non-competitive allosteric modulators without further studies. Additionally, fluorescent properties of test compounds can interfere with the assay signal. The use of masking dyes can help mitigate background fluorescence.[14]

Chapter 3: Real-Time Kinetics: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique that provides detailed kinetic information about molecular interactions in real-time.[16][17]

Principle of SPR

In an SPR experiment for DAT, purified transporter protein is immobilized on a sensor chip. A solution containing the novel compound (the "analyte") is flowed over the chip surface. Binding of the compound to the immobilized DAT causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle.[18] This response is measured over time, generating a sensorgram that allows for the calculation of association rate (kₐ or kₒₙ) and dissociation rate (k_d or kₒff). The equilibrium dissociation constant (K_D), a measure of affinity, is then calculated as k_d/kₐ.

Experimental Considerations & Causality
  • Why is SPR so informative? Unlike endpoint assays, SPR provides a wealth of mechanistic insight. It can distinguish between two compounds with the same affinity (K_D) but different kinetic profiles (e.g., one with fast-on/fast-off rates vs. another with slow-on/slow-off rates). This "residence time" (related to 1/k_d) is increasingly recognized as a critical parameter for in vivo drug efficacy.[17]

  • What are the challenges? The primary challenge is the requirement for purified, functional DAT protein. As a transmembrane protein, DAT is notoriously difficult to express, purify, and solubilize while maintaining its native conformation. This technical hurdle makes SPR a lower-throughput technique best suited for in-depth characterization of lead compounds rather than primary screening.[19]

Chapter 4: Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

ITC stands apart as it directly measures the thermodynamics of binding. It is a label-free, in-solution technique that provides a complete thermodynamic profile of a protein-ligand interaction in a single experiment.[20][21]

Principle of ITC

In an ITC experiment, a solution of the novel compound is titrated into a sample cell containing purified DAT protein. The instrument measures the minute heat changes that occur upon binding (either heat released, exothermic, or absorbed, endothermic).[22] The resulting data are used to directly determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing deep insight into the driving forces of the interaction.[23]

  • Why use ITC? It is considered the gold standard for confirming binding and understanding the "why" of the interaction (i.e., whether it is enthalpy- or entropy-driven). It requires no modification or labeling of the ligand or protein.

  • What are the limitations? ITC has a low throughput and requires large quantities of highly purified and concentrated protein, making it even more challenging for membrane proteins like DAT than SPR.[22]

Chapter 5: Comparative Analysis and Decision Guide

Choosing the right assay depends on the specific research question, the stage of the drug discovery process, and available resources.

Comparison of Binding Affinity Techniques
Technique Principle Information Obtained Throughput Key Advantages Key Limitations
Radioligand Assay (Filtration) Competitive Binding; Radioactive LabelKᵢ, IC₅₀, BₘₐₓLow to MediumGold standard, high sensitivity, direct binding measurement.[4]Requires radioisotopes, separation step, endpoint measurement.
Scintillation Proximity Assay (SPA) Competitive Binding; Radioactive LabelKᵢ, IC₅₀HighHomogeneous (no-wash), automatable, reduced radioactive waste.[8][11]Requires specific reagents (SPA beads), potential for assay interference.
Fluorescence-Based Uptake Assay Functional Inhibition; Fluorescent SubstrateIC₅₀HighNo radioactivity, live-cell format, HTS-compatible.[13][15]Indirect measure of binding, potential for compound fluorescence interference.
Surface Plasmon Resonance (SPR) Mass Change; Label-FreeK_D, kₐ (on-rate), k_d (off-rate)LowReal-time kinetics, mechanistic insight, label-free.[17]Requires purified, functional protein; technically demanding.
Isothermal Titration Calorimetry (ITC) Heat Change; Label-FreeK_D, Stoichiometry (n), ΔH, ΔSVery LowComplete thermodynamic profile, direct measurement in solution.[20][24]Requires large amounts of pure protein, low throughput.
Decision-Making Workflow

The following flowchart can guide the selection of an appropriate assay based on your experimental goals.

Decision_Tree node_result node_result Start Goal of Study? HTS High-Throughput Screening (HTS)? Start->HTS Primary Screening LeadOpt Lead Optimization / SAR Studies? Start->LeadOpt Compound Characterization Mechanism Deep Mechanistic Understanding? Start->Mechanism In-depth Validation node_result_Fluoro Fluorescence Assay HTS->node_result_Fluoro Yes node_result_SPA SPA HTS->node_result_SPA Yes (Radioactive) Kinetics Need Kinetic Data (kon / koff)? LeadOpt->Kinetics node_result_Radio Radioligand Assay LeadOpt->node_result_Radio Standard Affinity (Ki) Mechanism->Kinetics node_result_SPR SPR Kinetics->node_result_SPR Yes node_result_ITC ITC Kinetics->node_result_ITC No (Thermodynamics)

Caption: A guide for selecting the appropriate DAT binding assay.

Conclusion

Validating the binding affinity of novel compounds at the dopamine transporter is a multi-faceted process. While the radioligand binding assay remains a trusted standard for determining Kᵢ values, fluorescence-based assays offer a superior platform for high-throughput screening campaigns. For lead compounds that demand deeper characterization, label-free technologies like SPR and ITC provide invaluable data on kinetics and thermodynamics, respectively. A prudent drug discovery strategy often involves a tiered approach, beginning with high-throughput methods and progressing to more information-rich, lower-throughput assays for the most promising candidates. Employing these orthogonal methods provides a self-validating system, ensuring the highest degree of confidence in your findings as you advance your compounds through the development pipeline.

References

  • Velazquez-Campoy, A., & Freire, E. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118.
  • Velazquez-Campoy, A., & Freire, E. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Virtual Labs IIT Kharagpur. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Virtual Labs IIT Kharagpur.
  • Velazquez-Campoy, A., & Freire, E. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74.
  • Velazquez-Campoy, A., & Freire, E. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. JoVE.
  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Kumbhat, S., et al. (2008). The Principle of Nanomaterials Based Surface Plasmon Resonance Biosensors and Its Potential for Dopamine Detection. Sensors, 8(12), 8093-8115.
  • Mayer, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689.
  • Saha, K., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 82(1), e43.
  • Kortagere, S., & Mortensen, O. V. (2015). Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter. Journal of Biological Chemistry, 290(36), 22125-22137.
  • Cheng, M. H., et al. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 8, 473.
  • Gram, M. L. (2024). Fluorescent probes for the dopamine transporter: Elucidating the atomic basis of binding and behaviour. University of Copenhagen Research Portal.
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins.
  • Eriksen, J., et al. (2019). Novel Fluorescent Ligands Enable Single-Molecule Localization Microscopy of the Dopamine Transporter. ACS Chemical Neuroscience, 10(7), 3233-3244.
  • Zhang, R., et al. (2015). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 36(7), 777-786.
  • Wikipedia. (n.d.).
  • Creative Proteomics. (n.d.). GPCR Binding Assay.
  • Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies GmbH & Co.KG.
  • Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies GmbH & Co.KG.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
  • Davenport, A. P., & Russell, F. D. (2005). Radioligand Binding Assays and Their Analysis. Methods in Molecular Biology, 306, 1-27.
  • Benchchem. (2025). Comparative Analysis of a Novel Compound in Dopamine Transporter Binding Assays. Benchchem.
  • Revvity. (n.d.).
  • Cook, N. D. (2004). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Methods in Molecular Biology, 261, 237-248.
  • Gifford Bioscience. (2024, March 13). Scintillation proximity assay.
  • Revvity. (n.d.).
  • Kamal, N., & Köse, D. A. (2019). Advantages and drawbacks of different binding assays presented in this article.
  • Cottet, M., et al. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology, 3, 92.
  • Levin, B. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Ace Therapeutics. (n.d.).
  • Aggarwal, S., et al. (2022). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology, 13, 988925.

Sources

Beyond Affinity: A Guide to Correlating In Vitro Binding Kinetics with In Vitro Psychostimulant Action

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Neuropharmacology and Drug Development

For decades, the development of novel psychostimulants and treatments for substance use disorders has been anchored in the principle of targeting the dopamine transporter (DAT). Traditionally, in vitro screening has prioritized compounds with high binding affinity (low Kᵢ), assuming a straightforward translation to in vivo efficacy. However, the clinical and preclinical reality is far more nuanced. Many high-affinity compounds fail to produce the expected behavioral effects, or worse, exhibit undesirable profiles such as high abuse potential.[1][2][3] This guide delves into the critical, yet often overlooked, dimension of drug-target engagement: binding kinetics .

We will explore the thesis that the rate at which a drug associates (kₒₙ) and dissociates (kₒբբ) from the DAT is a more powerful predictor of its in vivo psychostimulant profile than binding affinity alone.[1][2][4] By understanding and measuring these kinetic parameters, researchers can develop more predictive models, leading to the design of safer and more effective therapeutics.

The Kinetic Hypothesis: Why Time Matters

The central premise is that the duration of a psychostimulant's effect is directly related to its residence time on the dopamine transporter. A drug's interaction with its target is not a static event but a dynamic process of binding and unbinding.

  • Fast Kinetics (e.g., Cocaine): Characterized by rapid association and dissociation (high kₒₙ and high kₒբբ). This leads to a rapid onset of DAT blockade, a sharp spike in synaptic dopamine, and a short duration of action.[3][4] This "fast-on, fast-off" profile is strongly correlated with high abuse liability.[5]

  • Slow Kinetics (e.g., Pyrovalerone Analogs): Characterized by slow dissociation (low kₒբբ). These compounds bind to DAT and remain bound for an extended period. This results in a more sustained and prolonged elevation of dopamine, leading to longer-lasting psychostimulant effects.[1][2][4]

This distinction is crucial because traditional equilibrium binding assays, which measure affinity (Kᵢ = kₒբբ/kₒₙ), can be misleading. Two drugs with identical affinities can have vastly different kinetic profiles and, consequently, divergent in vivo effects.

Comparative Analysis: Fast vs. Slow Dissociation Ligands

To illustrate this principle, let's compare the prototypical psychostimulant, cocaine, with synthetic cathinones like α-PVP and MDPV, which are known for their potent and long-lasting effects.[4]

CompoundTargetIn Vitro kₒբբ (min⁻¹)In Vivo Effect DurationAbuse Potential
Cocaine DATFast (High kₒբբ)Short-lived stimulant effectsHigh[4][5][6]
Methylphenidate DATFast (High kₒբբ)Short-lived stimulant effectsModerate to High[4][7][8]
S-αPVP DATSlow (Low kₒբբ)Sustained psychostimulant effectsHigh[1][4]
S-MDPV DATSlow (Low kₒբբ)Sustained psychostimulant effectsHigh[1][4]
Atypical Inhibitors (e.g., GBR12909 analogs) DATVaries (often slower)Low psychomotor stimulationLow[5][9][10]

Data synthesized from multiple sources indicating general trends.[1][2][4][5][9]

The data clearly show a strong correlation: slower dissociation rates in vitro predict more persistent psychostimulant effects in vivo.[1][2] This has profound implications for drug design. For instance, developing DAT inhibitors with slow-onset kinetics and long durations of action is a promising strategy for creating medications with lower abuse potential.[5]

Experimental Workflows: From Bench to Behavior

A robust investigation into the kinetics-behavior correlation requires a multi-step, integrated approach. The following outlines the key experimental workflows.

Workflow Diagram: Correlating In Vitro Kinetics with In Vivo Action

G cluster_0 PART 1: In Vitro Characterization cluster_1 PART 2: In Vivo Validation cluster_2 PART 3: Data Integration & Correlation a Tissue Preparation (e.g., Striatal Membranes) b Radioligand Binding Assay ([3H]WIN 35,428) a->b c Kinetic Analysis (Association & Dissociation) b->c d Data Output: kon, koff, Kd c->d i Correlate koff with Locomotor Activity Duration d->i Kinetic Data e Animal Model (Rats or Mice) f Drug Administration (IV, IP) e->f g Behavioral Assays f->g h Neurochemical Analysis f->h g->i Behavioral Data j Correlate koff with Dopamine Elevation Duration h->j Neurochemical Data k Model Predictive Validity i->k j->k

Caption: Integrated workflow from in vitro kinetic analysis to in vivo behavioral and neurochemical validation.

Methodologies and Protocols

Here we provide detailed, self-validating protocols for the core experiments in this workflow.

In Vitro Radioligand Binding Kinetics Assay

This assay measures the association and dissociation rates of a test compound at the dopamine transporter.

Objective: To determine the kₒₙ and kₒբբ of a ligand for DAT.

Materials:

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT)[11][12]

  • Tissue: Striatal tissue from rodents, rich in DAT.

  • Buffers, filtration apparatus, scintillation counter.

Protocol Steps:

  • Tissue Preparation: Homogenize striatal tissue in ice-cold buffer. Centrifuge to pellet membranes and wash to remove endogenous ligands.

  • Association Assay (to determine kₒₙ):

    • Incubate membrane preparations with a fixed concentration of [³H]WIN 35,428.

    • At various time points (e.g., 0-60 minutes), rapidly filter the samples to separate bound from free radioligand.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Plot specific binding versus time and fit the data to a one-phase association curve to calculate the observed rate constant (kₒᵦ).

    • Calculate kₒₙ using the equation: kₒₙ = (kₒᵦ - kₒբբ) / [Ligand] .

  • Dissociation Assay (to determine kₒբբ):

    • Pre-incubate membrane preparations with [³H]WIN 35,428 until equilibrium is reached.

    • Initiate dissociation by adding a high concentration of a non-radiolabeled DAT inhibitor (e.g., unlabeled cocaine or mazindol) to prevent re-binding of the radioligand.

    • At various time points, filter the samples and measure radioactivity.

    • Plot the natural logarithm of specific binding versus time. The negative slope of this line represents the dissociation rate constant, kₒբբ .[4]

  • Data Analysis: Utilize non-linear regression software (e.g., Prism) to analyze the kinetic data and derive the rate constants.

In Vivo Locomotor Activity Assay

This is a primary behavioral screen for psychostimulant effects.

Objective: To measure the stimulant effect and duration of action of a compound.

Apparatus: Open field activity chambers equipped with infrared photobeams to track movement.[13]

Protocol Steps:

  • Habituation: Acclimate animals (mice or rats) to the testing room and the activity chambers for several days prior to the experiment to reduce novelty-induced hyperactivity.[13][14]

  • Baseline Measurement: On the test day, administer a vehicle injection (e.g., saline) and record locomotor activity for a set period (e.g., 60 minutes) to establish a baseline.[13]

  • Drug Administration: Administer the test compound (e.g., cocaine, S-αPVP) via a relevant route (e.g., intraperitoneal, IP).

  • Data Recording: Immediately place the animal back into the chamber and record locomotor activity, typically measured as total distance traveled, binned into 5- or 10-minute intervals.[14]

  • Data Analysis: Compare the locomotor response (magnitude and duration) induced by the drug to the baseline activity. A significant increase in activity indicates a stimulant effect. The time it takes for activity to return to baseline reflects the duration of action.[15]

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular dopamine levels in specific brain regions of freely moving animals.[16][17][18]

Objective: To measure the magnitude and time-course of drug-induced changes in synaptic dopamine concentration.

Protocol Steps:

  • Probe Implantation: Surgically implant a microdialysis probe into a target brain region, such as the nucleus accumbens or striatum, under anesthesia.[19] Allow for recovery.

  • Perfusion & Baseline Collection: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[20] Collect several baseline dialysate samples.

  • Drug Administration: Administer the test compound.

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.

  • Neurochemical Analysis: Analyze the dopamine concentration in each dialysate sample using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[16][19]

  • Data Analysis: Express dopamine levels as a percentage change from the stable baseline period. Plot these changes over time to visualize the neurochemical impact of the drug.

Dopaminergic Synapse: Target of Psychostimulants

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release D2R Dopamine Receptors (e.g., D2) DA_synapse->DAT Reuptake DA_synapse->D2R Binding & Signal Drug Psychostimulant (e.g., Cocaine) Drug->DAT Blockade

Caption: Psychostimulants block the dopamine transporter (DAT), increasing synaptic dopamine levels.

Conclusion: Integrating Kinetics for Smarter Drug Discovery

The evidence strongly indicates that in vitro binding kinetics, particularly the dissociation rate (kₒբբ), are a critical determinant of the in vivo duration of action for DAT-inhibiting psychostimulants.[1][3][4] Relying solely on affinity can obscure the true potential of a compound. By adopting the integrated experimental approach outlined in this guide, researchers can:

  • Improve Predictive Validity: Better forecast the in vivo profile of novel compounds from in vitro data.

  • Design for Safety: Intentionally engineer molecules with specific kinetic profiles (e.g., slow onset, long duration) to minimize abuse potential and optimize therapeutic windows.

  • Accelerate Development: Reduce late-stage failures by weeding out compounds with undesirable kinetic properties early in the discovery pipeline.

Moving forward, the systematic characterization of binding kinetics should be considered an essential component of the screening cascade for any novel CNS agent targeting transporters or receptors. This shift in focus from a static (affinity) to a dynamic (kinetics) view of drug-target interactions will undoubtedly pave the way for the next generation of safer and more effective psychostimulant-based therapeutics.

References

  • Hahn, F., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2114204120. [Link]
  • Hahn, F., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS. [Link]
  • Hahn, F., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. PubMed. [Link]
  • Hahn, F., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS. [Link]
  • Li, Y., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PubMed Central. [Link]
  • Berger, P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology. [Link]
  • Heal, D. J., et al. (2009). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. PubMed Central. [Link]
  • Chen, K. C., & Justice, J. B. (2000).
  • JoVE. (2023). Video: Self-administration Studies: Principle and Protocol. JoVE. [Link]
  • Tanda, G., & Miczek, K. A. (2018). Drug Self-Administration as a Model to Study the Reward System. Springer Protocols. [Link]
  • BioMed. (2025).
  • Ferris, M. J., et al. (2013).
  • Chefer, V. I., et al. (2009). Microdialysis in Rodents. PubMed Central. [Link]
  • Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]
  • ResearchGate. (n.d.). Self-administration paradigm.
  • Wikipedia. (n.d.).
  • Melior Discovery. (n.d.).
  • Jones, S. R., & Kauer, J. A. (2006). Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. PubMed Central. [Link]
  • Xi, Z. X., et al. (2021). RDS04-010: A novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals. PubMed Central. [Link]
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. [Link]
  • Qu, W. M., et al. (2012).
  • Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare. [Link]
  • Vauquelin, G. (2016). Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding. British Journal of Pharmacology. [Link]
  • Carmack, S., et al. (2014). Behavioral effects and binding affinities of methylphenidate, amphetamine, cocaine, atomoxetine, bupropion, and citalopram.
  • Jayanthi, S., et al. (2017).
  • Volkow, N. D., et al. (1995). Is methylphenidate like cocaine? Studies on their pharmacokinetics and distribution in human brain.
  • Urbano, F. J., et al. (2014). Differential effects of methylphenidate and cocaine on GABA transmission in sensory thalamic nuclei. PubMed Central. [Link]
  • Vauquelin, G. (2016). Impact of target binding kinetics on in vivo drug efficacy: koff , kon and rebinding.
  • Schouw, M., et al. (n.d.). Why methylphenidate is not successful in cocaine-dependent ADHD patients: A SPECT study comparing DAT before and after. Netherlands Trial Register. [Link]
  • E-vanzi, M., et al. (2012). Assessment of receptor occupancy-over-time of two dopamine transporter inhibitors by [11C]CIT and target controlled infusion. PubMed Central. [Link]
  • Johnson, B. A., et al. (2012). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. PubMed Central. [Link]
  • Madras, B. K., et al. (1996). [3H]WIN 35428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Li, Y., et al. (2019). Utilizing the Combination of Binding Kinetics and Micro-Pharmacokinetics Link in Vitro α-Glucosidase Inhibition to in Vivo Target Occupancy. PubMed Central. [Link]
  • Collins, G. T., et al. (2012).
  • Allard, P., et al. (1996). [3H]WIN 35428 binding in the human brain. Brain Research. [Link]
  • Mash, D. C., et al. (1995).
  • Wikipedia. (n.d.). Stimulant. Wikipedia. [Link]
  • Monti, J. M., et al. (1995). Effects of WIN 35428 a potent antagonist of dopamine transporter on sleep and locomotor activity in rats. Pharmacology Biochemistry and Behavior. [Link]

Sources

A Researcher's Guide to the Enantioselective Synthesis and Comparative Activity of Pyrovalerone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Pyrovalerone's Action

Pyrovalerone and its analogues are potent central nervous system stimulants that primarily function as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1] These compounds interact with the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations.[2][3] This mechanism of action is responsible for their psychostimulant effects.[4]

A critical aspect of pyrovalerone's pharmacology is its stereochemistry. The molecule possesses a chiral center at the α-carbon of the alkyl side chain, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-pyrovalerone and (R)-pyrovalerone.[5][6] Research has unequivocally demonstrated that the pharmacological activity resides almost exclusively in the (S)-enantiomer. Studies have shown that (S)-pyrovalerone is significantly more potent at inhibiting both DAT and NET compared to its (R)-counterpart.[2][5] For instance, the (S)-isomer of pyrovalerone has been reported to be 100 times more potent as a DAT reuptake inhibitor than the (R)-enantiomer.[5] This enantioselectivity highlights the necessity of developing synthetic methods that can produce the desired enantiomer in high purity.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure pyrovalerone analogues presents a significant challenge. While classical resolution of a racemic mixture is possible, direct asymmetric synthesis is often more efficient.[2] Two primary strategies have emerged: leveraging the chiral pool and employing asymmetric organocatalysis.

Chiral Pool Synthesis

One effective method involves using readily available chiral starting materials. For example, the enantiomers of 3,4-methylenedioxypyrovalerone (MDPV) have been successfully synthesized using (S)- and (R)-norvaline as the starting chiral precursors.[2] This approach provides excellent stereochemical control, as the chirality of the final product is directly derived from the starting material.

Asymmetric Organocatalysis

A powerful and increasingly popular approach is the use of small chiral organic molecules as catalysts to induce enantioselectivity. L-proline, a naturally occurring amino acid, has been shown to be an effective organocatalyst in a variety of asymmetric reactions.[7][8] Proline and its derivatives can be employed in reactions such as asymmetric aldol and Mannich reactions, which can be adapted to form the chiral center in pyrovalerone analogues with high enantiomeric excess.

Below is a generalized workflow for the enantioselective synthesis of a pyrovalerone analogue.

G cluster_0 Synthesis Stage cluster_1 Analysis Stage Start Aryl Ketone + Chiral Catalyst Intermediate Enantioselective α-amination/ alkylation Start->Intermediate Reaction Product Chiral Pyrovalerone Analogue Intermediate->Product Workup & Purification Analysis Chiral HPLC/ NMR Spectroscopy Product->Analysis Characterization Final Enantiopure Product Analysis->Final Determine Enantiomeric Excess

Caption: Generalized workflow for enantioselective synthesis and analysis.

Comparative Pharmacological Activity

The potency and selectivity of pyrovalerone analogues are typically evaluated by measuring their ability to inhibit dopamine and norepinephrine uptake in cells expressing the respective transporters. The data is often reported as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Structure-Activity Relationships (SAR)

Systematic modifications of the pyrovalerone scaffold have revealed key structure-activity relationships:

  • Alkyl Chain Length: Increasing the length of the α-alkyl chain generally enhances the potency at both DAT and NET.[9][10] For example, progressing from a methyl (α-PPP) to a propyl (α-PVP) and then to a butyl (α-PHP) group at the α-carbon leads to increased inhibitory potency at DAT and NET.[9]

  • Aromatic Ring Substitution: Modifications to the phenyl ring can significantly impact activity and selectivity. The addition of a 3,4-methylenedioxy group, as seen in MDPV, can increase potency at the serotonin transporter (SERT), whereas many other analogues show high selectivity for DAT and NET over SERT.[4][9] The 3,4-dichlorophenyl substituted analogue has been shown to be a particularly potent inhibitor at both DAT and NET.[11]

  • Pyrrolidine Ring: The pyrrolidine moiety is crucial for high-affinity binding. Replacing it with a larger piperidine ring results in a substantial loss of potency.[11]

The following diagram illustrates the differential inhibition of DAT by pyrovalerone enantiomers.

G cluster_DAT Dopamine Transporter (DAT) DAT_node DAT Protein DA_reuptake Dopamine Reuptake DAT_node->DA_reuptake Blocks S_Pyro (S)-Pyrovalerone S_Pyro->DAT_node High Affinity Binding (Potent Inhibition) R_Pyro (R)-Pyrovalerone R_Pyro->DAT_node Low Affinity Binding (Weak Inhibition)

Sources

A Comparative Guide to the Application of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine Hydrochloride as a Reference Standard in Novel Psychoactive Substances (NPS) Research

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of Novel Psychoactive Substances (NPS) is a dynamic and formidable challenge for the scientific and regulatory communities. The continuous introduction of new chemical entities, designed to circumvent existing legislation, necessitates robust and reliable analytical methodologies for their identification and quantification.[1][2][3] At the core of these methods lies the indispensable role of certified reference materials. Without a well-characterized standard, the confident identification of an unknown substance is compromised, leading to potential misinterpretations in clinical, forensic, and research settings.

This guide provides an in-depth technical overview of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride, a reference material structurally akin to known dissociative anesthetics.[4][5][6] We will explore its analytical characteristics, compare its utility against other relevant NPS standards, and provide detailed experimental protocols to demonstrate its application. The objective is to equip researchers, forensic chemists, and drug development professionals with the critical knowledge to effectively utilize this standard in their analytical workflows.

Analytical Profile of this compound

A reference standard is only as reliable as its characterization. This compound is a compound defined by its unique structural features, which in turn dictate its behavior across various analytical platforms.[7][8] Understanding this profile is the first step in its effective implementation.

Chemical and Physical Properties:

  • Systematic Name: 1-[2-phenyl-1-(phenylmethyl)ethyl]-pyrrolidine, monohydrochloride[5]

  • Molecular Formula: C₁₉H₂₃N • HCl[9]

  • Formula Weight: 301.85 g/mol [9][10]

  • CAS Number: 102009-66-5[5]

The presence of two phenyl rings and a pyrrolidine moiety are key structural alerts that inform the selection of analytical techniques and predict its chromatographic and mass spectrometric behavior.

.dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=91032406&t=l"]; Structure [label=""]; caption [label="Chemical Structure of 1-(1,3-diphenylpropan-2-yl)pyrrolidine", fontsize=10]; } .dot

Comparative Analytical Data Summary

The utility of a reference material is demonstrated by its consistent and predictable response in analytical instrumentation. The following table summarizes key data points for this compound, crucial for method development and compound identification.

Analytical Technique Parameter Observed Value/Characteristic Causality and Expert Insight
GC-MS (Gas Chromatography-Mass Spectrometry) Retention Time~6.62 min (under specific conditions)[11]The retention time is influenced by the compound's volatility and interaction with the GC column's stationary phase. Its relatively high molecular weight results in a longer retention time compared to smaller analytes.
Key Mass Fragments (m/z)265 (M+), 174, 91[11]Electron Ionization (EI) causes predictable fragmentation. The base peak often results from a stable fragment, which is critical for library matching. Note: Some cathinones can exhibit thermal degradation in the hot GC inlet, potentially leading to additional peaks.[12][13]
HPLC-TOF-MS (High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry) Retention Time~6.62 min (under specific gradient conditions)[11]Reversed-phase HPLC separates based on polarity. The non-polar phenyl groups provide strong retention on a C18 column. HPLC is often preferred for NPS analysis to avoid the thermal degradation issues sometimes seen in GC.[12]
Observed Mass (m/z)266.1 (M-HCl), 265.1832 (base form)[9][11]High-resolution mass spectrometry (HRMS) like TOF provides highly accurate mass measurements, allowing for the determination of the elemental formula and unambiguous identification, a key advantage in NPS analysis where many isomers may exist.[14][15]
FTIR (Fourier-Transform Infrared Spectroscopy) ConformationConforms to structure[9]IR spectroscopy provides a molecular "fingerprint" by identifying functional group vibrations. It is a powerful confirmatory technique when compared against a known standard's spectrum.
NMR (Nuclear Magnetic Resonance Spectroscopy) ConformationConforms to structure[9]NMR is the gold standard for structural elucidation, providing unambiguous confirmation of the atom connectivity. While not a routine screening tool, it is essential for the initial certification of a reference material.[15]
Comparison with Alternative NPS Reference Standards

While this compound is a valuable tool, the vastness of the NPS market requires a comparative understanding of other relevant standards, particularly within the prevalent synthetic cathinone class.[16][17] The choice of reference standard is dictated by the suspected identity of the unknown analyte.

Reference Standard Chemical Sub-Class Key Distinguishing Analytical Feature When to Use This Standard
1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl Diphenylalkyl-pyrrolidineLacks the β-keto group common to cathinones. Unique fragmentation pattern.For identifying analogues that are structurally related but are not classical cathinones. Useful for differentiating from β-keto compounds.
Mephedrone (4-MMC) HCl β-Keto-Phenethylamine (Cathinone)Prone to specific fragmentation pathways related to the β-keto group.[18]As a primary reference for the most common and historically significant class of synthetic cathinones.[18]
Methylone (bk-MDMA) HCl Methylenedioxy-CathinonePresence of the methylenedioxy ring leads to characteristic mass fragments (e.g., m/z 135).When analyzing substances suspected to be analogues of MDMA or other methylenedioxy-substituted compounds.
α-PVP HCl PyrrolidinophenoneHigh thermal lability in GC-MS, often showing degradation products.[12] Distinctive pyrrolidine-related fragments.[13]Essential for identifying the large and potent class of pyrrolidinophenone "bath salt" type substances. Its instability in GC makes LC-MS a preferred method.

Trustworthiness Through Self-Validation: The core principle of using a reference standard is comparison. An analytical result for an unknown is only trustworthy if it perfectly matches the results of the certified reference standard run under identical experimental conditions. Any deviation in retention time, mass spectrum, or spectral data indicates that the unknown is not the same substance.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. By running the this compound reference standard, you establish the benchmark criteria (e.g., retention time, mass spectrum) that any unknown sample must meet for positive identification.

Protocol 1: GC-MS Screening for NPS Identification

This workflow is a standard approach in forensic laboratories for the initial screening of seized materials.[3][19][20]

  • Preparation of Reference Standard:

    • Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution to create a working standard of 10 µg/mL. The choice of solvent is critical; methanol is suitable for most NPS.[12]

  • Sample Preparation:

    • For a seized powder, dissolve a small, representative amount in methanol to achieve an approximate concentration of 10 µg/mL.

    • Ensure the sample is fully dissolved and vortexed. If necessary, centrifuge to pellet any insoluble cutting agents.

  • Instrumental Parameters (Example):

    • GC System: Agilent GC with Mass Selective Detector (or equivalent).

    • Injection: 1 µL, Split mode (e.g., 50:1). A split injection prevents column overload and ensures sharp peaks.

    • Injector Temperature: 280 °C. Rationale: This temperature must be high enough to ensure volatilization but can cause thermal degradation in some cathinones. Method validation must check for degradation products.[11][12]

    • Column: HP-5MS (or equivalent cross-linked 5% phenyl methyl siloxane), 30 m x 0.25 mm x 0.25 µm.

    • Oven Program: Initial 170 °C for 1 min, ramp at 18 °C/min to 293 °C, hold for 7.1 min. Rationale: The temperature program is optimized to separate a wide range of compounds based on their boiling points and chemical properties.[11]

    • MS Detector: EI at 70 eV, Scan range 40-550 amu.

  • Data Analysis and Validation:

    • Step 1 (Reference Run): Inject the 10 µg/mL working standard. Record the absolute retention time and the full mass spectrum. Add this spectrum to your in-house reference library.

    • Step 2 (Sample Run): Inject the prepared unknown sample.

    • Step 3 (Comparison): For a positive identification, the unknown analyte must meet two criteria:

      • Its retention time must match that of the reference standard within a narrow, pre-defined window (e.g., ±0.05 min).

      • Its mass spectrum must show a high similarity match (>95%) to the spectrum of the reference standard in the library.

G cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_std Prepare Reference Standard (10 µg/mL) run_std Inject Standard (Establish RT & MS) prep_std->run_std prep_unk Prepare Unknown Sample (~10 µg/mL) run_unk Inject Unknown prep_unk->run_unk compare Compare RT & MS Data run_std->compare Benchmark Data run_unk->compare match Positive ID compare->match Criteria Met no_match Negative ID compare->no_match Criteria Not Met caption GC-MS Identification Workflow

Protocol 2: HPLC-MS/MS Quantitative Analysis

For quantitative analysis or for thermally unstable compounds, LC-MS/MS is the gold standard, offering superior sensitivity and specificity.[1][21][22]

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound (1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 50, 100 ng/mL) in the initial mobile phase composition.

    • Prepare the unknown sample by diluting it to fall within the calibration range.

    • Spike all standards and samples with a suitable internal standard (e.g., a deuterated analogue, if available) at a constant concentration. Rationale: An internal standard corrects for variations in injection volume and matrix effects, which is crucial for accurate quantification.

  • Instrumental Parameters (Example):

    • LC System: Agilent 1260 Infinity HPLC (or equivalent).[11]

    • Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold 2 minutes, return to initial conditions. Rationale: A gradient elution is necessary to effectively elute compounds with varying polarities and ensure good peak shape.[23]

    • Flow Rate: 0.5 mL/min.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM). Select a precursor ion (e.g., m/z 266.2 for the protonated molecule) and at least two product ions for confident identification and quantification.

  • Data Analysis and Validation:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. The curve must have a correlation coefficient (r²) > 0.99.

    • Quantify the unknown sample by interpolating its peak area ratio from the calibration curve.

    • The ion ratio between the two MRM transitions in the unknown sample must match that of the reference standards within a specified tolerance (e.g., ±20%) for the result to be considered valid. This provides an extra layer of confirmation beyond just retention time.

This guide has detailed the critical role of this compound as a reference material in the complex field of NPS analysis. By understanding its analytical properties, comparing it to relevant alternatives, and employing robust, self-validating experimental protocols, researchers can ensure the accuracy, reliability, and trustworthiness of their findings.

References

  • Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS)
  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
  • Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure - NIH.
  • (PDF) Detection and quantification of New Psychoactive Substances (NPS) within the evolved “legal high” product, NRG-2, using High Performance Liquid Chromatography-Amperometric Detection (HPLC-AD)
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review.
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review - Ovid.
  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques | Spectroscopy Online.
  • The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods - I.R.I.S.
  • Methods for Novel Psychoactive Substance Analysis - R Discovery - Researcher.Life.
  • Keeping pace with NPS releases: Fast GC-MS screening of legal high products | Request PDF - ResearchG
  • Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning - ChemRxiv.
  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Consider
  • 1-(1,3-Diphenylpropan-2-yl)
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride).
  • HPLC in Natural Product Analysis: The Detection Issue | Request PDF - ResearchG
  • Cathinone Analytical Standards Panel | Cayman Chemical.
  • (PDF)
  • Recommended methods for the identification and analysis of synthetic cathinones in seized m
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) - ChemBK.
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) - Cayman Chemical.
  • Synthetic Cathinones' Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications | Analytical Chemistry - ACS Public
  • High-Resolution Mass Spectrometry in NPS Analysis | Springer N
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) - Ankit Scientific.
  • Nanoparticle Formulation Composition Analysis by Liquid Chromatography on Reversed-Phase Monolithic Silica | Analytical Chemistry - ACS Public
  • National Pesticide Survey: Analytical Methods - epa nepis.
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine | C19H23N | CID 91032406 - PubChem.
  • ANALYTICAL REPORT - Policija.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Neg
  • 1-(1,3-DIPHENYLPROPAN-2-YL)PYRROLIDINE - gsrs.
  • (PDF)
  • synthesis and structural determination of pyrrolidine-2,3- dione derivatives
  • Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP - PMC - NIH.
  • Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC - PubMed Central.
  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - MDPI.

Sources

A Senior Application Scientist's Guide to QSAR Modeling for Novel Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dopamine Transporter as a Critical CNS Target

The dopamine transporter (DAT) is a presynaptic membrane protein that plays a pivotal role in regulating dopamine homeostasis in the central nervous system.[1] It does this by clearing dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[2][3] This regulatory function is crucial for several brain functions, including motor control, cognition, motivation, and reward systems.[1][4] Dysregulation of DAT is implicated in a host of neuropsychiatric disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), depression, and substance abuse disorders.[3][4][5] Consequently, DAT has emerged as a significant therapeutic target for the design of novel psychoactive compounds.[3][6]

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool in modern drug discovery that establishes a mathematical correlation between the chemical structure of a compound and its biological activity.[7][8] For DAT ligand development, QSAR offers a rational, time- and cost-effective approach to screen virtual libraries, predict the binding affinity of novel compounds, and optimize lead candidates.[9][10]

This guide provides a comparative analysis of three prominent QSAR modeling workflows for the development of novel DAT ligands: 2D-QSAR, 3D-QSAR (CoMFA/CoMSIA), and Machine Learning-Based QSAR. We will delve into the core principles of each methodology, provide step-by-step experimental protocols, and present a comparative analysis of their performance based on published data.

Comparative Analysis of QSAR Modeling Workflows for DAT Ligands

The choice of a QSAR methodology is a critical decision in the drug design process, contingent on the available data, computational resources, and the specific research question. Here, we compare three workflows that have been successfully applied to the study of DAT inhibitors.

2D-QSAR: The Descriptor-Based Approach

2D-QSAR models are founded on the principle that the biological activity of a molecule can be predicted from its 2D structural features, represented by numerical values known as molecular descriptors. These descriptors can encode topological, electronic, and physicochemical properties of the molecules.

Causality Behind Experimental Choices: The fundamental assumption of 2D-QSAR is that differences in the structural and physicochemical properties of molecules are directly responsible for their varied biological activities. By identifying the key descriptors that influence DAT binding, we can rationally design new molecules with enhanced affinity. This approach is particularly useful in the early stages of drug discovery when a large and structurally diverse set of compounds with known activities is available.[7]

Experimental Protocol: A Step-by-Step 2D-QSAR Workflow

The development of a robust 2D-QSAR model follows a well-defined workflow:[8]

  • Data Set Preparation:

    • Compile a dataset of compounds with experimentally determined binding affinities (e.g., Ki or IC50 values) for DAT. Public databases like ChEMBL are valuable resources.[7][11][12]

    • Curate the dataset by correcting chemical structures, removing duplicates, and handling missing data.[13]

    • Divide the dataset into a training set for model development and a test set for external validation.[9][13][14] A common split is 70-80% for the training set and 20-30% for the test set.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of 2D molecular descriptors using software like PaDEL-Descriptor, Dragon, or RDKit.[15][16][17] These descriptors can include constitutional, topological, geometrical, and electronic properties.[17]

  • Variable Selection:

    • The large number of calculated descriptors can lead to overfitting. Therefore, it is crucial to select a subset of the most relevant descriptors.[8]

    • Techniques like Genetic Algorithms (GA) or Ordered Predictors Selection (OPS) are often employed for this purpose.[17][18][19]

  • Model Generation:

    • Use statistical methods to build a mathematical model that correlates the selected descriptors with the biological activity.

    • Partial Least Squares (PLS) regression is a commonly used technique for 2D-QSAR.[17]

  • Model Validation:

    • Internal Validation: Assess the robustness of the model using techniques like leave-one-out cross-validation (q²).[13][20]

    • External Validation: Evaluate the predictive power of the model on the independent test set using metrics like the squared correlation coefficient (R²).[9][14][20]

    • Y-Randomization: Perform multiple trials with shuffled biological activity data to ensure the model is not a result of chance correlation.[13][14]

Performance Data:

Study/ModelNo. of CompoundsVariable SelectionStatistical MethodR² (test set)
Hoffman et al. (2000)[18]70GAPLS0.85Not Reported
de Melo et al. (2019) - Model 1[17]49OPSPLSNot Reported0.730 (Avg r²m)
de Melo et al. (2019) - Model 2[17]49GAPLSNot Reported0.710 (Avg r²m)

Visualization of the 2D-QSAR Workflow:

2D-QSAR Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation DataCollection Data Collection (DAT Affinities) DataCuration Data Curation DataCollection->DataCuration DataSplit Data Splitting (Training/Test) DataCuration->DataSplit DescriptorCalc Descriptor Calculation DataSplit->DescriptorCalc FeatureSelection Feature Selection (e.g., GA, OPS) DescriptorCalc->FeatureSelection ModelBuilding Model Building (e.g., PLS) FeatureSelection->ModelBuilding InternalVal Internal Validation (q²) ModelBuilding->InternalVal ExternalVal External Validation (R²) InternalVal->ExternalVal YRandom Y-Randomization ExternalVal->YRandom

Caption: A generalized workflow for 2D-QSAR modeling.

3D-QSAR: CoMFA and CoMSIA - The Field-Based Approach

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go beyond 2D descriptors by considering the 3D conformation of molecules and the surrounding steric and electrostatic fields.[21][22]

Causality Behind Experimental Choices: The core idea of 3D-QSAR is that the interaction between a ligand and its target receptor is primarily governed by their 3D complementary shapes and electrostatic properties. By aligning a set of ligands and calculating their interaction fields with a probe atom, CoMFA and CoMSIA can identify regions in 3D space where modifications to the ligand structure would likely enhance or diminish biological activity.[7] This provides a more intuitive and visually interpretable model for medicinal chemists.

Experimental Protocol: A Step-by-Step 3D-QSAR Workflow

  • Data Set Preparation:

    • Similar to 2D-QSAR, a curated dataset of compounds with known DAT affinities is required.

    • The dataset is divided into training and test sets.

  • Molecular Modeling and Alignment:

    • Generate 3D conformations for all molecules in the dataset.

    • Align the molecules based on a common scaffold or a pharmacophore model. This is a critical step that significantly influences the quality of the model.[23]

  • CoMFA/CoMSIA Field Calculation:

    • Place the aligned molecules in a 3D grid.

    • CoMFA: Calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom at each grid point.[21]

    • CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[21][22]

  • Model Generation:

    • Use PLS to correlate the calculated field values with the biological activities of the training set molecules.

  • Model Validation:

    • Perform internal validation (q²) and external validation (R² on the test set) to assess the model's robustness and predictive power.[24]

Performance Data:

Study/ModelNo. of CompoundsMethodR² (non-cross-validated)R² (test set)
Zhang et al. (2017)[24]Not specified for DATCoMFA0.8020.979Not Reported
Zhang et al. (2017)[24]Not specified for DATCoMSIA0.7990.982Not Reported
Singh et al. (2021) - hDAT model[25]72 (54 training, 18 test)Field-based QSAR0.8040 (R²)Not Reported0.6266

Visualization of the 3D-QSAR Workflow:

3D-QSAR Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Interpretation DataCollection Data Collection (DAT Affinities) DataCuration Data Curation DataCollection->DataCuration DataSplit Data Splitting (Training/Test) DataCuration->DataSplit ConformationGen 3D Conformation Generation DataSplit->ConformationGen MolecularAlignment Molecular Alignment ConformationGen->MolecularAlignment FieldCalculation Field Calculation (CoMFA/CoMSIA) MolecularAlignment->FieldCalculation ModelBuilding Model Building (PLS) FieldCalculation->ModelBuilding InternalVal Internal Validation (q²) ModelBuilding->InternalVal ExternalVal External Validation (R²) InternalVal->ExternalVal ContourMaps Contour Map Analysis ExternalVal->ContourMaps

Caption: A generalized workflow for 3D-QSAR modeling.

Machine Learning-Based QSAR: The Rise of Predictive Power

Machine learning (ML) has revolutionized QSAR modeling by offering a diverse range of algorithms capable of capturing complex, non-linear relationships between molecular features and biological activity.[26][27]

Causality Behind Experimental Choices: Traditional QSAR methods often rely on linear statistical models. However, the structure-activity relationship for DAT ligands can be highly non-linear. ML algorithms, such as Random Forests, Support Vector Machines, and Neural Networks, provide more flexibility to model these intricate relationships, often leading to more accurate and robust predictive models.[26][27] The increasing availability of large, high-quality datasets from databases like ChEMBL has further fueled the application of ML in this field.[11][12]

Experimental Protocol: A Step-by-Step ML-QSAR Workflow

  • Data Set Preparation:

    • Assemble and curate a large and diverse dataset of DAT ligands with their corresponding affinities.[11][12]

    • Divide the data into training, validation, and test sets.

  • Feature Engineering and Selection:

    • Calculate a comprehensive set of molecular descriptors (2D and/or 3D) or use molecular fingerprints.[15]

    • Employ feature selection techniques to identify the most informative features for the ML model.

  • Model Training and Optimization:

    • Select an appropriate ML algorithm (e.g., Random Forest, Gradient Boosting, Deep Neural Networks).[10]

    • Train the model on the training set.

    • Optimize the model's hyperparameters using the validation set to prevent overfitting and improve performance.

  • Model Validation:

    • Rigorously evaluate the final model's predictive performance on the unseen test set using various statistical metrics (e.g., R², RMSE, MAE for regression; accuracy, precision, recall for classification).[28][29]

    • Assess the model's applicability domain to define the chemical space where its predictions are reliable.[28][29]

Performance Data:

Visualization of the ML-QSAR Workflow:

ML-QSAR Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation DataCollection Large Dataset Collection DataCuration Data Curation DataCollection->DataCuration DataSplit Data Splitting (Train/Validation/Test) DataCuration->DataSplit FeatureEng Feature Engineering (Descriptors/Fingerprints) DataSplit->FeatureEng ModelTraining Model Training (e.g., RF, DNN) FeatureEng->ModelTraining HyperparameterTuning Hyperparameter Tuning ModelTraining->HyperparameterTuning TestSetEval Test Set Evaluation HyperparameterTuning->TestSetEval ApplicabilityDomain Applicability Domain Definition TestSetEval->ApplicabilityDomain

Caption: A generalized workflow for Machine Learning-based QSAR modeling.

Objective Comparison and Recommendations

Feature2D-QSAR3D-QSAR (CoMFA/CoMSIA)Machine Learning-Based QSAR
Core Principle Correlation of 2D descriptors with activity.Correlation of 3D fields with activity.Learning complex, non-linear relationships.
Interpretability Moderate; depends on descriptor complexity.High; contour maps provide visual guidance.Low to moderate; often considered "black box".
Computational Cost LowHighModerate to Very High
Data Requirement Moderate to large, structurally diverse dataset.Smaller, structurally similar dataset with reliable conformations.Large, high-quality, and diverse dataset.
Predictive Power Good, but can be limited by linearity assumptions.Good to excellent, especially for lead optimization.Often the highest, capable of modeling complex SAR.
Best Suited For Early-stage virtual screening, diverse datasets.Lead optimization, understanding ligand-receptor interactions.Large-scale virtual screening, complex SAR landscapes.

Recommendations for Researchers:

  • For initial screening of large, diverse compound libraries: 2D-QSAR provides a rapid and computationally inexpensive method to prioritize hits.

  • For lead optimization and understanding the structural requirements for binding: 3D-QSAR methods like CoMFA and CoMSIA offer invaluable visual insights into the steric and electronic factors driving affinity.

  • When large and high-quality datasets are available: Machine learning-based QSAR is likely to provide the most accurate and robust predictive models for virtual screening and hit identification.[10]

Conclusion

QSAR modeling is an indispensable tool in the rational design of novel dopamine transporter ligands. The choice between 2D-QSAR, 3D-QSAR, and machine learning-based approaches depends on the specific goals of the study, the nature of the available data, and the computational resources at hand. By understanding the strengths and limitations of each methodology, researchers can select the most appropriate workflow to accelerate the discovery of new and effective therapeutics targeting the dopamine transporter. As the volume and quality of pharmacological data continue to grow, the predictive power and applicability of these in silico models are set to further expand, heralding a new era of computationally driven drug discovery.[11][12]

References

  • The structure and function of the dopamine transporter and its role in CNS diseases. (n.d.). Google Books.
  • Dopamine transporter. (2023, December 26). Wikipedia.
  • Uhl, G. R. (1998). Structure and function of the dopamine transporter. PubMed.
  • Pars Silico. (n.d.). The Top 10 Software for QSAR Analysis. Pars Silico.
  • Sahu, P. K., & Roy, K. (2019). QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models. Journal of Chemical Information and Modeling, 59(6), 2472–2477. [Link]
  • Ambure, P., & Roy, K. (2016). Validation of QSAR Models. Basicmedical Key.
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
  • Cheng, F., Li, W., & Zhou, Y. (2017). Toward Reducing hERG Affinities for DAT Inhibitors with a Combined Machine Learning and Molecular Modelling Approach. PubMed Central.
  • Saha, K., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology, 14, 1150355. [Link]
  • Lee, K. H., et al. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. bioRxiv. [Link]
  • Zhang, Y., et al. (2005). Improved 3D-QSAR CoMFA of the dopamine transporter blockers with multiple conformations using the genetic algorithm. PubMed.
  • Boratyński, F. (2022). QSPRmodeler - An open source application for molecular predictive analytics. PubMed Central.
  • Unknown. (n.d.). QSAR Model Validation Guide. Scribd.
  • de Oliveira, D. B., & Gaudio, A. C. (2009). Basic validation procedures for regression models in QSAR and QSPR studies. Química Nova, 32(5), 1246–1252. [Link]
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. PubMed.
  • Weng, Q., et al. (2023). New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential. PubMed Central.
  • Gramatica, P. (2013). On the development and validation of QSAR models. Methods in Molecular Biology, 930, 499–526. [Link]
  • Lee, K. H., et al. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PubMed Central.
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. ResearchGate.
  • Nicolotti, O., et al. (2023). PoseidonQ: A Free Machine Learning Platform for the Development, Analysis, and Validation of Efficient and Portable QSAR Models for Drug Discovery. Journal of Chemical Information and Modeling, 63(10), 2959–2965. [Link]
  • IntuitionLabs. (2025). Top 10 Open-Source Software Tools in the Pharmaceutical Industry (2025). IntuitionLabs.
  • Lee, K. H., et al. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. bioRxiv.
  • Lee, K. H., et al. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PubMed.
  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity.
  • de Melo, E. B., et al. (2019). 2D-QSAR Studies of Dopamine Transporter Inhibitors (DAT) Using OPS and GA Variable Selection Approaches. Molecules, 24(23), 4410. [Link]
  • Lee, K. H., et al. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. bioRxiv.
  • Various Authors. (n.d.). General structures of DAT ligands used for QSAR studies. ResearchGate.
  • Tropsha, A. (n.d.). Best practices for developing predictive QSAR models. University of North Carolina at Chapel Hill.
  • Lee, K. H., et al. (2025). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. ResearchGate.
  • Mavel, S., et al. (2012). QSAR study and synthesis of new phenyltropanes as ligands of the dopamine transporter (DAT). Bioorganic & Medicinal Chemistry, 20(4), 1388–1395. [Link]
  • Hoffman, B. T., et al. (2000). 2D QSAR modeling and preliminary database searching for dopamine transporter inhibitors using genetic algorithm variable selection of Molconn Z descriptors. Journal of Medicinal Chemistry, 43(22), 4151–4159. [Link]
  • Hoffman, B. T., et al. (2000). 2D QSAR Modeling and Preliminary Database Searching for Dopamine Transporter Inhibitors Using Genetic Algorithm Variable Selection of Molconn Z Descriptors. Journal of Medicinal Chemistry, 43(22), 4151–4159. [Link]
  • Unknown. (n.d.). Tutorial 2. University of Strasbourg.
  • Unknown. (n.d.). CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. National Institutes of Health.
  • Caporuscio, F., & Rastelli, G. (2024). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. Molecules, 29(13), 3058. [Link]
  • de Melo, E. B., et al. (2019). 2D-QSAR Studies of Dopamine Transporter Inhibitors (DAT) Using OPS and GA Variable Selection Approaches. ResearchGate.
  • Ghasemi, F., & Ghasemi, J. (2021). 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. ACS Omega, 6(4), 2999–3010. [Link]
  • Singh, D. B., et al. (2021). Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking. PubMed Central.
  • Zhang, Y., et al. (2017). 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3521–3528. [Link]

Sources

A Comparative Pharmacological Guide to Substituted Cathinones and Pyrrolidines for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the pharmacological profiles of two significant classes of psychoactive compounds: substituted cathinones and pyrrolidines. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their characterization. Our objective is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of these compounds in a research setting.

Introduction: A Tale of Two Scaffolds

Substituted cathinones and pyrrolidine-containing stimulants, while both broadly categorized as psychostimulants, exhibit distinct pharmacological profiles primarily dictated by their chemical structures.[1] The parent compound, cathinone, is a naturally occurring beta-ketone amphetamine found in the khat plant (Catha edulis).[1][2] Synthetic modifications to this core structure have given rise to a vast array of compounds with diverse potencies and mechanisms of action.

A critical divergence in pharmacology emerges with the incorporation of a pyrrolidine ring.[3] Generally, substituted cathinones, such as mephedrone (4-methylmethcathinone), often act as monoamine transporter substrates .[2][4] This means they are transported into the presynaptic neuron, leading to the reverse transport or "release" of neurotransmitters like dopamine, serotonin, and norepinephrine.[2][4] In contrast, pyrrolidine-containing cathinones, exemplified by 3,4-methylenedioxypyrovalerone (MDPV), typically function as potent monoamine transporter inhibitors or "reuptake blockers."[2][4] They bind to the transporters but are not translocated, thereby blocking the reuptake of neurotransmitters from the synaptic cleft.[2][4] This fundamental difference in mechanism underpins the distinct behavioral and physiological effects observed with these two classes of compounds.

Comparative Pharmacological Data

The following table summarizes the in vitro potencies of representative substituted cathinones and pyrrolidines at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These values, typically presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), are crucial for understanding the selectivity and potency of these compounds. Lower values indicate a higher potency.

CompoundClassDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Primary Mechanism
Mephedrone (4-MMC) Substituted Cathinone~840~2410-Substrate (Releaser)
MDPV Pyrrolidine4.1334926Inhibitor (Blocker)
α-PVP Pyrrolidine12.8>10,00014.2Inhibitor (Blocker)
Methcathinone Substituted Cathinone~230--Substrate (Releaser)
Cocaine -~300--Inhibitor (Blocker)

Data compiled from multiple sources.[4][5][6] Values can vary based on experimental conditions.

Mechanism of Action: Releasers vs. Blockers

The differential interaction of substituted cathinones and pyrrolidines with monoamine transporters is a key determinant of their pharmacological effects. The following diagram illustrates the canonical signaling pathway of monoamine transporters and the distinct points of intervention for these two classes of compounds.

Caption: Monoamine transporter signaling pathway and points of intervention.

Experimental Protocols: Characterizing Novel Compounds

The pharmacological characterization of novel substituted cathinones and pyrrolidines relies on a suite of in vitro and in vivo assays. Below, we provide a detailed, step-by-step methodology for a foundational in vitro experiment: the neurotransmitter uptake inhibition assay.

Neurotransmitter Uptake Inhibition Assay

This assay is fundamental for determining the potency (IC₅₀) of a compound in blocking the reuptake of a specific neurotransmitter.

Objective: To quantify the inhibitory effect of a test compound on the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells expressing the corresponding transporter (e.g., DAT).

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Krebs-HEPES buffer (KHB).

  • [³H]dopamine.

  • Test compound stock solution.

  • 96-well microplates.

  • Scintillation fluid and counter.

Methodology:

  • Cell Culture: Culture hDAT-expressing HEK293 cells to ~90% confluency in appropriate media.

  • Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.

  • Preparation of Solutions: Prepare serial dilutions of the test compound in KHB. Also, prepare a solution of [³H]dopamine in KHB.

  • Pre-incubation: Wash the cells with KHB and then pre-incubate them with varying concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add the [³H]dopamine solution to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold KHB. This step is critical to prevent further transport.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC₅₀ value) by non-linear regression analysis.

Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.

Structure-Activity Relationships (SAR)

The pharmacological profile of substituted cathinones and pyrrolidines is exquisitely sensitive to their chemical structure. Understanding these relationships is pivotal for predicting the activity of novel compounds.

  • Substituted Cathinones:

    • Ring Substitutions: The position and nature of substituents on the phenyl ring significantly influence transporter selectivity. For instance, para-substitutions tend to increase affinity for the serotonin transporter (SERT).[7]

    • N-Alkylation: The size of the alkyl group on the nitrogen atom can modulate potency.

  • Pyrrolidines:

    • α-Alkyl Chain Length: Increasing the length of the alkyl chain at the α-position of the pyrrolidine ring generally enhances potency at DAT and NET.[8]

    • Pyrrolidine Ring Integrity: The presence of the intact pyrrolidine ring is crucial for high-affinity binding and inhibitory activity at DAT.[3]

Behavioral Pharmacology: From In Vitro to In Vivo

While in vitro assays provide crucial data on molecular targets, in vivo studies are essential to understand the integrated physiological and behavioral effects of these compounds.

  • Locomotor Activity: Both substituted cathinones and pyrrolidines typically increase locomotor activity in animal models, a hallmark of psychostimulant action.[6][9] However, the potency and duration of this effect can vary significantly between the two classes.

  • Reinforcing Properties: The abuse potential of these compounds is often assessed using self-administration paradigms. Pyrrolidine-containing cathinones, with their high affinity for DAT, often exhibit potent reinforcing effects.[10][11]

  • Discriminative Stimulus Effects: Drug discrimination studies in animals can provide insights into the subjective effects of these compounds. For example, some substituted cathinones produce discriminative stimulus effects similar to MDMA, while pyrrolidines often generalize to cocaine or methamphetamine.[12]

Conclusion

The pharmacological profiles of substituted cathinones and pyrrolidines are a compelling illustration of how subtle structural modifications can lead to profound differences in mechanism of action and biological effects. Substituted cathinones, often acting as transporter substrates, and pyrrolidines, acting as potent transporter inhibitors, represent two distinct classes of psychostimulants. A thorough understanding of their structure-activity relationships, coupled with robust in vitro and in vivo characterization, is paramount for any researcher in the field of pharmacology and drug development. This guide has provided a framework for this understanding, emphasizing the critical interplay between chemical structure, molecular mechanism, and behavioral outcomes.

References

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., et al. (2013). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology, 38(4), 552–562. [Link]
  • Bonano, J. S., Paillet-Loilier, M., & Baumann, M. H. (2015). Structure-activity relationships for a novel series of para-substituted methcathinone analogs. ACS Chemical Neuroscience, 6(5), 749–757. [Link]
  • Aarde, S. M., Angrish, D., & Taffe, M. A. (2013). Abuse-related and abuse-limiting effects of methcathinone and the synthetic “bath salts” cathinone analogs methylenedioxypyrovalerone (MDPV), methylone and mephedrone on intracranial self-stimulation in rats. Psychopharmacology, 229(1), 1-12. [Link]
  • Kolanos, R., Partilla, J. S., Baumann, M. H., et al. (2015). The pharmacology of newly emerging synthetic psychoactive substances: a case for the development of high-throughput screening assays. Journal of Pharmacological and Toxicological Methods, 73, 10-18. [Link]
  • Simmler, L. D., Buser, C. A., Donzelli, M., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. [Link]
  • EMCDDA. (2015). Synthetic cathinones drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]
  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-methylenedioxypyrovalerone (MDPV), its metabolites, and related analogs. In The effects of designer drugs on the brain (pp. 119-140). Academic Press. [Link]
  • Marusich, J. A., Grant, K. R., Blough, B. E., & Wiley, J. L. (2012). Effects of the novel psychoactive substances 3,4-methylenedioxypyrovalerone (MDPV) and 4-methylmethcathinone (mephedrone) on locomotor activity and drug discrimination in rats. Behavioural Pharmacology, 23(5-6), 468-477. [Link]
  • Gannon, B. M., Williamson, A., Suzuki, M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 637-646. [Link]
  • Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E. B., et al. (2021). Acute Pharmacological Effects of Oral and Intranasal Mephedrone: An Observational Study in Humans. Pharmaceuticals, 14(2), 99. [Link]
  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2015). Comparative behavioral pharmacology of three pyrrolidine-containing synthetic cathinone derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110. [Link]
  • Papaseit, E., Olesti, E., Pérez-Mañá, C., et al. (2016). Human pharmacology of mephedrone in comparison with MDMA. Neuropsychopharmacology, 41(11), 2704-2713. [Link]
  • Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E. B., et al. (2019). Dose-Response Pharmacological Study of Mephedrone and Its Metabolites: Pharmacokinetics, Serotoninergic Effects, and Impact of CYP2D6 Genetic Variation. Clinical Pharmacology & Therapeutics, 106(3), 596-604. [Link]
  • Anizan, S., Concheiro, M., Le-Pimpec, E., et al. (2014). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Drug Metabolism and Disposition, 42(11), 1859-1867. [Link]
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]
  • The toxicology and pharmacology of the synthetic cathinone mephedrone. (2022). Journal of Applied Bioanalysis, 8(2), 49-57. [Link]
  • Gannon, B. M., Williamson, A., Suzuki, M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 637–646. [Link]
  • Papaseit, E., Civit, E., Pérez-Mañá, C., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Pharmacology, 16, 1626692. [Link]
  • Niello, M., Gradisch, R., Lolende, C. A., et al. (2019). S-enantiomers of ring-substituted cathinones are allosteric modulators of the serotonin transporter. bioRxiv. [Link]
  • Fantegrossi, W. E., Gannon, B. M., Zimmerman, S. M., & Rice, K. C. (2013). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally related synthetic cathinones. Neuropsychopharmacology, 38(11), 2231–2241. [Link]
  • Papaseit, E., Civit, E., Pérez-Mañá, C., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Pharmacology, 16, 1626692. [Link]
  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Biochemical Pharmacology, 85(12), 1803-1812. [Link]
  • Eshleman, A. J., Wolfrum, K. M., Hatfield, M. G., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 360(1), 104-114. [Link]
  • Froberg, B. A., Levine, B., & Pizon, A. F. (2015). Clinical findings in patients with quantitative MDPV concentrations. Journal of Medical Toxicology, 11(3), 302-306. [Link]
  • Gannon, B. M., Williamson, A., Suzuki, M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 637-646. [Link]
  • Duart-Castells, L., Pizarro-Pulido, N., Luethi, D., et al. (2021). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 118(5), e2018826118. [Link]
  • Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E. B., et al. (2019). Pharmacokinetic mock-up model for 4-MMC and two of its major metabolites. Talanta, 194, 76-83. [Link]
  • Aarde, S. M., Angrish, D., & Taffe, M. A. (2013). Abuse-related and abuse-limiting effects of methcathinone and the synthetic “bath salts” cathinone analogs methylenedioxypyrovalerone (MDPV), methylone and mephedrone on intracranial self-stimulation in rats. Psychopharmacology, 229(1), 1-12. [Link]
  • Chen, N. H., & Reith, M. E. (2000). Structure-activity relationships for a series of 2-beta-carbomethoxy-3-beta-(4-substituted phenyl)tropane analogues (WIN compounds) at the dopamine transporter. Journal of Medicinal Chemistry, 43(22), 4059-4068. [Link]
  • Sambo, D., Ben-David, G., & Reuveni, H. (2015). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 16(12), 29596-29609. [Link]
  • Artaiz, I., Zazpe, A., Innerárity, A., & Orjales, A. (2005). Standard procedures for monoamine transporter and receptor-binding assays. Methods and Findings in Experimental and Clinical Pharmacology, 27(9), 629-635. [Link]
  • PDSP. (n.d.). Assay Protocol Book. University of North Carolina. [Link]
  • Zwartsen, A., O'Brien, J. W., & Hondebrink, L. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology Letters, 277, 102-110. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
  • Gannon, B. M., Galindo, K. I., Mesmin, M. P., et al. (2015). Evaluation of Training Dose in Male Sprague-Dawley Rats Trained to Discriminate 4-Methylmethcathinone. Behavioural Pharmacology, 26(6), 579-587. [Link]
  • Štefková, K., Kmoníčková, E., & Páleníček, T. (2019). Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats.
  • Rothman, R. B., & Baumann, M. H. (2006). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Current Protocols in Pharmacology, 34(1), 12-13. [Link]
  • Gannon, B. M., Williamson, A., Suzuki, M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 637-646. [Link]
  • Saha, K., Partilla, J. S., Lehner, K. R., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70(1), 12-16. [Link]
  • Rothman, R. B., & Baumann, M. H. (2003). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Annals of the New York Academy of Sciences, 1003(1), 245-264. [Link]

Sources

Navigating the Shadows: A Comparative Guide to the Cross-Validation of Analytical Techniques for Novel Psychoactive Substance Identification

Author: BenchChem Technical Support Team. Date: January 2026

The ever-expanding landscape of novel psychoactive substances (NPS) presents a formidable challenge to researchers, forensic scientists, and public health officials.[1][2][3] These synthetically designed compounds mimic the effects of traditional illicit drugs while circumventing existing legal frameworks, demanding robust and reliable analytical methodologies for their detection and characterization.[2][4] This guide provides an in-depth comparison of key analytical techniques and outlines a cross-validation framework to ensure the highest level of confidence in NPS identification.

The Analytical Gauntlet: A Multi-faceted Approach

No single analytical technique is infallible in the face of the chemical diversity of NPS. A multi-technique, cross-validation approach is therefore not just best practice, but a necessity for unambiguous identification. This involves employing a primary screening method followed by one or more confirmatory techniques that rely on different physicochemical principles.

The Workflow of Confidence

A logical and systematic workflow is paramount in NPS analysis. The initial step typically involves a presumptive or screening technique that is rapid and sensitive, followed by more specific and structurally elucidative confirmatory methods.

NPS Identification Workflow cluster_0 Screening Phase cluster_1 Confirmation & Cross-Validation Phase Sample Sample Screening Presumptive/Screening (e.g., GC-MS, LC-MS/MS) Sample->Screening Initial Analysis Confirmatory_1 Primary Confirmatory (e.g., HRMS) Screening->Confirmatory_1 Tentative Hit Confirmatory_2 Orthogonal Confirmatory (e.g., NMR, FTIR) Confirmatory_1->Confirmatory_2 Structural Ambiguity Identification Confirmed Identification Confirmatory_1->Identification Unambiguous Result Confirmatory_2->Identification Corroborated Structure

Caption: A typical workflow for NPS identification, emphasizing the progression from initial screening to multi-faceted confirmation.

A Comparative Analysis of Key Analytical Techniques

The selection of analytical techniques is dictated by a balance of sensitivity, selectivity, speed, and the specific chemical nature of the suspected NPS.

TechniquePrincipleStrengthsLimitationsRole in Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and boiling point, followed by mass-to-charge ratio analysis of fragmented ions.Extensive spectral libraries, high separation efficiency for volatile compounds, cost-effective.[5][6]Requires derivatization for non-volatile or thermally labile compounds, potential for isomeric ambiguity.[7]Primary Screening & Confirmation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by polarity, followed by precursor and product ion analysis.High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, versatile.[7][8][9]Matrix effects can suppress or enhance ionization, higher initial cost.[7]Primary Screening & Confirmation
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling elemental composition determination.Unambiguous elemental formula determination, aids in identifying unknown compounds.[3][7]Higher cost and complexity.Primary & Advanced Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unrivaled for structural elucidation of unknown compounds and distinguishing isomers.[10][11]Lower sensitivity compared to MS techniques, requires relatively pure samples and larger sample amounts.[10][12]Advanced Confirmation & Structural Elucidation
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of functional groups.Rapid, non-destructive, and effective for identifying functional groups and comparing to known standards.[13][14][15]Limited ability to distinguish complex mixtures or isomers with similar functional groups.[14]Presumptive Screening & Confirmation

Experimental Protocols: A Step-by-Step Guide

Protocol 1: GC-MS Screening for Synthetic Cannabinoids in Herbal Matrices

This protocol outlines a generalized procedure for the extraction and analysis of synthetic cannabinoids from herbal products, a common form in which these NPS are encountered.

Objective: To screen for the presence of known synthetic cannabinoids using GC-MS.

Methodology:

  • Sample Preparation:

    • Homogenize 100 mg of the herbal material.

    • Add 5 mL of methanol and vortex for 1 minute.

    • Sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • GC-MS Analysis:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.

  • Data Analysis:

    • Compare the obtained mass spectra and retention times with established spectral libraries and reference standards.

Causality: The use of methanol facilitates the extraction of a broad range of synthetic cannabinoids. The temperature program is designed to effectively separate compounds with varying volatilities. Electron ionization provides characteristic fragmentation patterns that are highly reproducible and suitable for library matching.[5]

Protocol 2: LC-MS/MS Confirmation of Synthetic Cathinones in Biological Fluids

This protocol details a method for the sensitive and specific confirmation of synthetic cathinones in urine.

Objective: To confirm and quantify the presence of specific synthetic cathinones and their metabolites.

Methodology:

  • Sample Preparation (Dilute-and-Shoot):

    • To 100 µL of urine, add 900 µL of an internal standard solution in methanol.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Chromatographic Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using at least two transitions per analyte.

  • Data Analysis:

    • Quantify the analytes using a calibration curve prepared in a blank matrix. The presence of two MRM transitions with the correct ratio provides high confidence in identification.

Causality: The "dilute-and-shoot" method is a rapid and simple sample preparation technique that minimizes analyte loss.[9] The use of a C18 column provides good separation for the typically polar synthetic cathinones. ESI in positive mode is effective for these nitrogen-containing compounds. MRM provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[7][8]

The Power of Orthogonal Confirmation: NMR and FTIR

When mass spectrometry techniques yield ambiguous results, particularly with isomers, orthogonal techniques like NMR and FTIR become indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a definitive structural map of a molecule. For NPS, ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework, while techniques like HSQC and HMBC can establish connectivity.[16] For instance, distinguishing between positional isomers of a substituted phenethylamine is often challenging by MS alone, but readily achievable with NMR due to the unique chemical shifts of the aromatic protons.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14][17] Attenuated Total Reflectance (ATR)-FTIR is particularly useful for the direct analysis of seized powders and residues.[13][18] While not as definitive as NMR for complete structural elucidation, it can quickly differentiate between major classes of NPS (e.g., cathinones with a characteristic ketone stretch vs. amphetamines).

Cross-Validation Logic Diagram

The synergy between these techniques forms the basis of a robust cross-validation strategy.

NPS Cross-Validation Logic Initial_Screen Initial Screen (GC-MS or LC-MS/MS) HRMS_Confirmation HRMS Confirmation (Elemental Composition) Initial_Screen->HRMS_Confirmation Tentative Identification NMR_Elucidation NMR Structural Elucidation (Isomer Differentiation) HRMS_Confirmation->NMR_Elucidation Ambiguous Isomers FTIR_Functional_Group FTIR Analysis (Functional Group Confirmation) HRMS_Confirmation->FTIR_Functional_Group Confirm Functional Groups Final_Identification Confirmed and Validated Identification HRMS_Confirmation->Final_Identification Unambiguous Result NMR_Elucidation->Final_Identification FTIR_Functional_Group->Final_Identification

Caption: A decision-making diagram for the cross-validation of NPS identification using orthogonal analytical techniques.

Conclusion

The dynamic nature of the NPS market necessitates a flexible and rigorous analytical approach. By understanding the strengths and limitations of each technique and implementing a logical cross-validation workflow, researchers and forensic scientists can confidently identify these challenging substances. The integration of mass spectrometry for screening and primary confirmation with the structural elucidating power of NMR and the functional group specificity of FTIR provides a self-validating system that upholds the highest standards of scientific integrity. This multi-faceted strategy is essential for informing public health responses, guiding legislative action, and ensuring justice in forensic investigations.

References

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
  • Identification and determination of synthetic cannabinoids in herbal products by dry film attenuated total reflectance-infrared spectroscopy. PubMed. [Link]
  • Novel Psychoactive Substances (NPS) analysis. SCIEX. [Link]
  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. [Link]
  • EMCDDA operating guidelines for the European Union Early Warning System on new psychoactive substances.
  • LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. PubMed. [Link]
  • Analytical Strategies for Characterizing Nanoparticle's Surface Chemistry.
  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques.
  • EMCDDA operating guidelines for the risk assessment of new psychoactive substances. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
  • EMCDDA operating guidelines for the European Union Early Warning System on new psychoactive substances. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
  • Characterizing Gold Nanoparticles by NMR Spectroscopy.
  • Assessment of the Abuse and Dependence Potential of New Psychoactive Substances: Synthetic Opioids. United Nations Office on Drugs and Crime (UNODC). [Link]
  • Risk assessment of new psychoactive substances (NPS). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
  • Fast and simple procedure for preliminary investigation of synthetic cannabinoids in plant matrix using infrared ATR (Attenuated Total Reflectance) spectroscopy.
  • Characterization of nanoparticles with solid‐state NMR spectroscopy and...
  • Synthetic drugs including NPS. United Nations Office on Drugs and Crime (UNODC). [Link]
  • Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv. [Link]
  • Detection & identification of hazardous narcotics and new psychoactive substances using Fourier transform infrared spectroscopy (FTIR). Royal Society of Chemistry. [Link]
  • Characterization of Nanomaterials Using Nuclear Magnetic Resonance Spectroscopy.
  • Application Note AN M157 Differentiation of THC and CBD cannabis using FTIR5.
  • The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. I.R.I.S. [Link]
  • Laboratory Analysis. United Nations Office on Drugs and Crime (UNODC). [Link]
  • What are NPS? United Nations Office on Drugs and Crime (UNODC). [Link]
  • NPS confirmation using targeted analysis.
  • NPS – New Psychoactive Substances. United Nations Office on Drugs and Crime (UNODC). [Link]
  • Keeping pace with NPS releases: Fast GC-MS screening of legal high products.
  • New psychoactive substances (NPS). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
  • New trends of new psychoactive substances (NPS)
  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry.
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review.
  • Analytical Methods for Characterization of Nanomaterial Surfaces.

Sources

A Comparative Analysis of the Efficacy and Potency of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride and Methylphenidate as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of central nervous system stimulants, both 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride, also known as Desoxypipradrol or D2PM, and methylphenidate are recognized as potent norepinephrine-dopamine reuptake inhibitors (NDRIs).[1][2] While methylphenidate is a widely prescribed and extensively studied medication for Attention-Deficit/Hyperactivity Disorder (ADHD), Desoxypipradrol remains a less-chartered compound, primarily encountered in research and forensic contexts.[2][3] Developed in the 1950s by Ciba (now Novartis), the same company that developed methylphenidate, Desoxypipradrol's development was halted in favor of its counterpart due to methylphenidate's shorter duration of action and more predictable pharmacokinetic profile.[2][4] This guide provides a detailed comparative analysis of the efficacy and potency of these two structurally related compounds, supported by available experimental data, to inform researchers and drug development professionals.

Chemical Structures and Core Mechanism of Action

Both molecules share a piperidine scaffold, a key structural feature for their interaction with monoamine transporters.[1][2] Their primary mechanism of action involves blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[1][2] This enhancement of catecholaminergic neurotransmission is believed to underlie their stimulant effects.

Desoxypipradrol (D2PM) is a highly lipophilic molecule, a characteristic that contributes to its long elimination half-life and extended duration of action.[1][5] In contrast, methylphenidate possesses a methyl-ester moiety that is readily hydrolyzed, leading to a much shorter duration of action.[1][4]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Packaging DA_NE_released DA & NE Vesicle->DA_NE_released Exocytosis DAT_NET DAT / NET DA_NE_released->DAT_NET Reuptake Receptors DA & NE Receptors DA_NE_released->Receptors Binding D2PM Desoxypipradrol (D2PM) D2PM->DAT_NET Blockade MPH Methylphenidate (MPH) MPH->DAT_NET Blockade

Figure 1: Mechanism of action of Desoxypipradrol and Methylphenidate.

Comparative Pharmacology: Potency and Efficacy

CompoundDAT IC50 (nM)NET IC50 (nM)DAT/NET Selectivity RatioSource
Desoxypipradrol (D2PM) 7140.5[6]
d-threo-Methylphenidate 332440.135[1]
l-threo-Methylphenidate 54051000.106[1]
Racemic Methylphenidate 343390.100[1]

Note: Data for Desoxypipradrol and Methylphenidate are from different studies and should be interpreted with caution due to potential inter-assay variability.

The available data suggest that Desoxypipradrol is significantly more potent at inhibiting both DAT and NET compared to methylphenidate. The lower IC50 values for D2PM indicate a higher binding affinity for these transporters.

In terms of in vivo efficacy, studies on Desoxypipradrol have demonstrated its potent stimulant effects. In mice, D2PM has been shown to induce significant climbing behavior and conditioned place preference, indicative of its rewarding and reinforcing properties.[7] Furthermore, it has been shown to increase dopamine levels in a dose-dependent manner.[7] One study using fast-scan cyclic voltammetry in rat brain slices found that Desoxypipradrol was more potent than cocaine at increasing evoked dopamine efflux in the nucleus accumbens, causing a sevenfold increase in peak dopamine levels compared to a threefold increase for cocaine.[8]

Methylphenidate's in vivo effects are well-documented, with numerous studies demonstrating its ability to increase extracellular dopamine and norepinephrine levels in various brain regions, which is correlated with its therapeutic effects in ADHD.[9][10]

Pharmacokinetics and Structure-Activity Relationship

The profound differences in the duration of action between Desoxypipradrol and methylphenidate can be attributed to their distinct metabolic pathways, a direct consequence of their chemical structures.

Methylphenidate undergoes rapid and extensive metabolism, primarily through de-esterification by carboxylesterase 1 (CES1) to its inactive metabolite, ritalinic acid.[1][11] This rapid metabolism results in a relatively short elimination half-life of 2-3 hours.[12]

Desoxypipradrol , on the other hand, lacks the easily hydrolyzable methyl-ester group present in methylphenidate.[1][4] Its highly lipophilic nature and the absence of polar functional groups make it less susceptible to metabolic enzymes, resulting in a significantly longer elimination half-life, reported to be between 16-20 hours.[1] The diphenylmethyl moiety is a key structural feature contributing to its high affinity for the dopamine transporter.[12]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for key experiments used to characterize these compounds.

In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol outlines a standard radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Objective: To quantify the affinity of a compound for DAT by measuring its ability to displace a known radiolabeled DAT ligand.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Test compounds (Desoxypipradrol, Methylphenidate) at various concentrations.

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control in the assay buffer.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prepare Prepare reagents: - hDAT membranes - [³H]WIN 35,428 - Test compounds - Buffers start->prepare incubate Incubate membranes, radioligand, and test compounds prepare->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity using scintillation counter wash->count analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Figure 2: Experimental workflow for an in vitro DAT binding assay.
In Vivo Microdialysis

This protocol provides a general framework for conducting in vivo microdialysis to measure extracellular neurotransmitter levels in a specific brain region of a freely moving animal.

Objective: To measure the in vivo effects of a test compound on the extracellular concentrations of dopamine and norepinephrine.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Guide cannulas.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with electrochemical detection (HPLC-ECD).

  • Test compounds (Desoxypipradrol, Methylphenidate).

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex or striatum) of the animal. Allow for a post-operative recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a period to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage).

  • Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter levels.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

  • Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the time course of the drug's effect on extracellular neurotransmitter levels.

Discussion and Future Directions

The available evidence strongly indicates that this compound (Desoxypipradrol) is a significantly more potent dopamine and norepinephrine reuptake inhibitor than methylphenidate. Its unique chemical structure, lacking a readily metabolizable ester group, confers a much longer duration of action. While these properties might suggest potential therapeutic applications, they also raise concerns about a higher potential for abuse and toxicity, including prolonged psychiatric symptoms.[1][13]

The lack of direct comparative studies is a significant gap in the literature. Future research should prioritize head-to-head in vitro binding and in vivo microdialysis studies to provide a more definitive comparison of the potency and efficacy of these two compounds. Furthermore, evaluating the effects of Desoxypipradrol in validated animal models of ADHD, such as the spontaneously hypertensive rat (SHR), would be crucial to assess its potential therapeutic relevance for this disorder.[14][15][16] Such studies would provide valuable data on its effects on hyperactivity, impulsivity, and inattention, allowing for a more comprehensive comparison with the well-established clinical profile of methylphenidate.

For drug development professionals, the structure-activity relationship of Desoxypipradrol offers intriguing insights. The high potency conferred by the diphenylmethyl moiety could be a starting point for the design of novel DAT/NET inhibitors. However, the challenge lies in modulating the pharmacokinetic properties to achieve a desirable duration of action and minimize the risk of adverse effects associated with prolonged stimulation.

References

  • Desoxypipradrol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Desoxypipradrol]
  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5426343/]
  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/262529949_Structure-activity_relationships_for_a_series_of_Bis4-fluorophenylmethylsulfinylethyl-aminopiperidines_and_-piperidine_amines_at_the_dopamine_transporter_Bioisosteric_replacement_of_the_pip]
  • Desoxypipradrol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Desoxypipradrol]
  • effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16335921/]
  • 2-DPMP (Desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, Diphenylprolinol): A Preliminary Review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22687464/]
  • 2-Diphenylmethylpiperidine | C18H21N | CID 160506 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/160506]
  • What is Desoxypipradrol? - Mental Health Matters. [URL: https://www.mentalhealthmatters.
  • Desoxypipradrol - PsychonautWiki. [URL: https://psychonautwiki.org/wiki/Desoxypipradrol]
  • Rewarding effects of 2-desoxypipradrol in mice - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31005652/]
  • Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22158543/]
  • Microdialysis monitoring of methylphenidate in blood and brain correlated with changes in dopamine and rat activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12182959/]
  • Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview. [URL: https://pubmed.ncbi.nlm.nih.gov/21591908/]
  • The spontaneously hypertensive rat model of ADHD--the importance of selecting the appropriate reference strain - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19630834/]
  • Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2149547/]
  • (PDF) Drug Reinforcement in a Rat Model of Attention Deficit/Hyperactivity Disorder – The Spontaneously Hypertensive Rat (SHR) - ResearchGate. [URL: https://www.researchgate.
  • The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2769532/]
  • Attention-deficit hyperactivity disorder in spontaneously hypertensive rat strain SHR/NCrl is associated with specific expression of - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fnmol.2023.1279768/full]
  • Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10773798/]
  • Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/12470295_Comparison_between_intraperitoneal_and_oral_methylphenidate_administration_A_microdialysis_and_locomotor_activity_study]
  • Animal models to guide clinical drug development in ADHD: lost in translation? - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3130931/]
  • Animal models concerning the role of dopamine in attention-deficit hyperactivity disorder. [URL: https://pubmed.ncbi.nlm.nih.gov/22153200/]
  • The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fnmol.2020.00101/full]
  • Methylphenidate and Its Impact on Redox Balance and Behavior - MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5938]
  • Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects - Ricardo Dinis-Oliveira. [URL: https://link.springer.com/article/10.1007/s11064-016-2007-0]
  • Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8786706/]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers and scientists, our focus is often on the synthesis, application, and analysis of novel compounds. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management and disposal of research chemicals are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride (CAS No. 102009-66-5).

This compound is an analytical reference standard structurally similar to known dissociative anesthetics, intended for research and forensic applications.[1][2][3] Its potential physiological effects and structural similarity to controlled substances necessitate a rigorous and informed disposal process. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower you to make safe and compliant decisions. The protocols described herein are designed to be self-validating systems, integrating best practices from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

Hazard Identification and Risk Assessment

A complete Safety Data Sheet (SDS) should be reviewed before handling this compound.[4] The supplier, Cayman Chemical, explicitly warns that "This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing."[3]

Given its pyrrolidine base, we must anticipate potential hazards associated with this class of compounds, which can include:

  • Flammability: The related compound, pyrrolidine, is a highly flammable liquid and vapor.[5][6][7]

  • Corrosivity: Pyrrolidine causes severe skin burns and eye damage.[5][6]

  • Toxicity: It is often harmful if swallowed or inhaled.[5][6]

Crucially, its structural similarity to dissociative anesthetics places it in a high-risk category that may be subject to regulation as a controlled substance analogue. Therefore, the disposal plan must address both its chemical hazards under the EPA's Resource Conservation and Recovery Act (RCRA) and its potential regulatory status under the DEA.[8][9]

The Dual Regulatory Framework: EPA and DEA

Disposal of this compound is governed by two primary federal agencies. Understanding their distinct roles is critical for compliance.

FeatureEnvironmental Protection Agency (EPA) Drug Enforcement Administration (DEA)
Governing Act Resource Conservation and Recovery Act (RCRA)Controlled Substances Act (CSA)
Focus Management of hazardous chemical waste to protect human health and the environment.[10]Preventing the diversion and misuse of controlled substances and their analogues.[11]
Key Requirement Proper identification, labeling, segregation, and disposal of waste based on hazardous characteristics (e.g., ignitability, corrosivity, toxicity).[12]For inventory, the substance must be rendered "non-retrievable," permanently altering it so it cannot be reused.[8][13]
Disposal Method Transport by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]Primarily incineration, as it is the main method reviewed by the DEA that meets the "non-retrievable" standard.[8] Use of a DEA-registered reverse distributor is common.[8]
Documentation Hazardous waste manifests.DEA Form 41 ("Registrants Inventory of Drugs Surrendered"), potentially DEA Form 222 for transfer.[8][14]

Pre-Disposal: The Principle of Waste Minimization

The most effective waste management strategy is to minimize its generation at the source.[15] This not only reduces disposal costs but also enhances laboratory safety by limiting the quantity of hazardous material on-site.[16]

Actionable Steps for Waste Minimization:

  • Procurement: Order only the smallest quantity of the chemical required for your experiments.[12][16]

  • Inventory Management: Maintain a meticulous, up-to-date chemical inventory to prevent over-ordering and the expiration of stock.[15][16]

  • Scale of Operations: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[12]

  • Surplus Chemicals: Before designating a chemical as waste, check if other labs within your institution can use it.[15]

Disposal Workflow: A Step-by-Step Guide

The correct disposal procedure depends on the nature of the waste. The following diagram and protocols outline the decision-making process and necessary actions.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathway start Generated Waste: 1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl empty_container Empty Container (Trace Residue) start->empty_container Type of Waste? spill_debris Spill Debris (Contaminated Materials) start->spill_debris Type of Waste? unused_product Unused/Expired Product (Bulk Material) start->unused_product Type of Waste? rinse Protocol 1: Triple Rinse Container empty_container->rinse collect_solid Protocol 2: Collect as Hazardous Solid Waste spill_debris->collect_solid dea_disposal Protocol 3: Dispose as Controlled Substance Analogue unused_product->dea_disposal rinse->collect_solid Rinsate collected

Caption: Disposal decision workflow for 1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl.

Protocol 1: Disposal of Empty Containers

This protocol applies only to containers that are "RCRA empty," meaning all possible material has been removed by normal means.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol, methanol). This step is critical for removing trace residues.

  • Collect Rinsate: The solvent used for rinsing is now considered hazardous waste. Collect all rinsate in a designated, compatible, and properly labeled hazardous waste container.[17]

  • Deface Label: Completely remove or deface the original label on the empty container to prevent misuse.[17]

  • Dispose of Container: Dispose of the clean, defaced container according to your institution's policy for non-hazardous lab glass or plastic.

Protocol 2: Disposal of Spill Debris and Rinsate

This protocol applies to contaminated materials from a spill cleanup (e.g., absorbent pads, gloves) and the rinsate collected from Protocol 1.

  • Containerize Waste: Place all contaminated solid materials and the collected rinsate into a designated hazardous waste container. Ensure the container is compatible with the chemical and solvent (e.g., do not store acids in metal containers).[10][17]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste." [9][18] The label must also include:

    • The full chemical name: "this compound" and any solvents used.

    • The specific hazard characteristics (e.g., "Toxic," "Flammable").[4][9]

  • Storage: Keep the waste container closed at all times, except when adding waste.[12][19] Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9][19]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal by a licensed hazardous waste vendor.

Protocol 3: Disposal of Unused or Expired Product (Bulk Material)

Due to its status as a potential controlled substance analogue, unused product cannot be disposed of as simple chemical waste. It must be handled in a manner that renders it "non-retrievable" per DEA regulations.[11][13]

  • Do NOT Neutralize or Sink Dispose: Do not attempt to treat the chemical in the lab or pour it down the drain. This violates both EPA and DEA regulations and can create a significant safety hazard.

  • Contact EH&S and a Reverse Distributor: The primary and mandatory route for disposal is through a DEA-registered reverse distributor.[8] Your institution's EH&S office will facilitate this process.

  • Documentation (DEA Form 41): The destruction of the substance must be recorded on a DEA Form 41, "Registrants Inventory of Drugs Surrendered." The reverse distributor is responsible for completing this form and providing a copy for your records.[8][14]

  • Transfer (DEA Form 222): If the compound is formally classified as a Schedule I or II substance by your institution, its transfer to the reverse distributor will require a DEA Form 222.[8][14]

  • Maintain Records: Keep meticulous records of the disposal, including copies of all DEA forms and shipping manifests. This documentation is critical for regulatory audits.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, highly concentrated, or in a poorly ventilated area, evacuate the lab immediately and call emergency services.

  • Isolate and Ventilate: If the spill is small and manageable, restrict access to the area and ensure it is well-ventilated (e.g., by working within a chemical fume hood).

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.

  • Contain and Absorb: Use a chemical spill kit with an appropriate absorbent material to contain and absorb the spill. Do not use combustible materials for a flammable substance.

  • Collect and Containerize: Carefully collect the absorbed material and any contaminated debris. Place it in a hazardous waste container as described in Protocol 2 .

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning agents.

  • Report: Report the incident to your laboratory supervisor and EH&S office, regardless of the spill's size.

By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. URL: https://www.acewaste.com.
  • Effective Lab Chemical Waste Management. Environmental Marketing Services. URL: https://www.emsesp.com/insights/effective-lab-chemical-waste-management/
  • Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information, NIH. URL: https://www.ncbi.nlm.nih.gov/books/NBK55890/
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS. URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-safety/laboratory-chemical-waste-management-guidelines
  • 3 Tips To Improve Your Laboratory Waste Management. IDR Environmental Services. URL: https://idrenvironmental.
  • Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Stericycle. URL: https://www.stericycle.com/en-us/blog/compliance/controlled-substance-disposal-ensuring-safe-pharmaceutical-waste-management
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. URL: https://www.acs.org/chemical-safety/care-use-store/managing-hazardous-chemical-waste-in-the-lab.html
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). Cayman Chemical. URL: https://www.caymanchem.com/product/26033/1-(1,3-diphenylpropan-2-yl)pyrrolidine-(hydrochloride)
  • Disposal of Controlled Substances. Federal Register. URL: https://www.federalregister.gov/documents/2014/09/09/2014-20926/disposal-of-controlled-substances
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL: https://www.cwu.edu/ehs/laboratory-hazardous-waste-disposal-guidelines
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. URL: https://www.epa.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management. URL: https://www.medlabmag.com/article/1222
  • How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. MCF Environmental Services. URL: https://www.mcfenvironmental.com/blog/how-to-properly-destroy-controlled-drugs-dea-forms-222-41-and-cod-explained
  • DEA Pharmaceutical Disposal Regulations. Rx Destroyer. URL: https://www.rxdestroyer.
  • Disposal Q&A. DEA Diversion Control Division. URL: https://www.deadiversion.usdoj.gov/faq/disposal_qa.htm
  • Pyrrolidine Safety Data Sheet. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/394238
  • Pyrrolidine Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/sds/02121
  • Pyrrolidine Safety Data Sheet. Spectrum Chemical. URL: https://www.spectrumchemical.com/MSDS/P1473.pdf
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). Ankit Scientific. URL: https://www.ankitscientific.com/1-13-diphenylpropan-2-ylpyrrolidine-hydrochloride
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride), 98%+ Purity. ABL Technology. URL: https://www.abltechnology.com/product/abl26033-1mg.html
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). Cayman Chemical Product Information. URL: https://cdn.caymanchem.com/cdn/insert/26033.pdf
  • Product Information Sheet for 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). Cayman Chemical. URL: https://www.caymanchem.com/product/26033

Sources

Personal protective equipment for handling 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-(1,3-Diphenylpropan-2-yl)pyrrolidine Hydrochloride

This document provides essential safety protocols and operational guidance for the handling of this compound (CAS No. 102009-66-5).[1] As an analytical reference standard structurally similar to known dissociative anesthetics, this compound must be handled with the utmost care to mitigate risks of exposure.[1][2] The toxicological properties of this specific novel psychoactive substance (NPS) have not been extensively studied in humans, making adherence to stringent safety protocols paramount.[3] The following guide is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of caution.

Hazard Assessment: Understanding the Risk

This compound is a hydrochloride salt of a substituted pyrrolidine.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards can be inferred from its chemical class. The parent compound, pyrrolidine, is classified as a highly flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[4][5][6] As a crystalline solid, the primary exposure risks for the hydrochloride salt are inhalation of airborne particles and dermal contact. Given its intended use for research and forensic applications and its relation to other potent psychoactive compounds, accidental exposure could lead to unpredictable physiological effects.[1][3][7]

Therefore, all handling procedures must assume the compound is highly potent and hazardous. A comprehensive personal protective equipment (PPE) ensemble is mandatory to prevent dermal, respiratory, and ocular exposure.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is based on a risk assessment that prioritizes the elimination of all potential routes of exposure. The following table summarizes the required equipment.

PPE Component Specification Rationale
Hand Protection Double-gloving with powder-free, disposable nitrile gloves.Provides a robust barrier against dermal absorption.[8] Double-gloving minimizes the risk of exposure if the outer glove is breached or contaminated.[8] Powder-free gloves prevent the aerosolization of particles that may have adhered to the glove surface.[8]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated) with long sleeves and tight-fitting cuffs.Protects the body and personal clothing from contamination by splashes or airborne particles.[8] The back-closing design with tight cuffs ensures maximum coverage and prevents accidental contact with the substance.[9]
Respiratory Protection For small quantities (<100mg) in a ventilated enclosure: A minimum of an N100, R100, or P100 disposable filtering facepiece respirator. For larger quantities or potential for significant aerosolization: A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter.Protects against the inhalation of fine particles, a primary exposure route for solid compounds.[8][9] An N100/P100 filter is highly effective at capturing airborne particulates. A PAPR provides a higher protection factor and is recommended for operations with increased risk.[8]
Eye and Face Protection Chemical splash goggles and a full-face shield.Safety goggles provide a seal around the eyes to protect from airborne particles.[8] A full-face shield worn over the goggles offers a secondary layer of protection for the entire face from splashes or unexpected energetic reactions.[6]

Operational Plan: Step-by-Step Safety Protocols

Adherence to a strict, sequential workflow is critical for minimizing exposure. The following protocols for donning, doffing, and handling must be followed precisely.

Donning PPE Sequence

The process of putting on PPE must be done in a designated "clean" area away from the immediate handling zone.

  • Gown: Put on the disposable gown, ensuring it is securely fastened at the back.

  • Respiratory Protection: Don the selected respirator (N100 or PAPR hood) and perform a user seal check as per the manufacturer's instructions.

  • Eye/Face Protection: Put on chemical splash goggles, followed by the full-face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second, outer pair of gloves, pulling the cuffs over the gown sleeves to create a complete seal.

Doffing PPE Sequence

Doffing must be performed in a manner that prevents cross-contamination. This should occur in a designated area, moving from "contaminated" to "clean" zones.

  • Outer Gloves: Before exiting the handling area, remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them immediately in a designated hazardous waste container.

  • Gown and Inner Gloves: In the doffing area, untie the gown. As you remove it, peel it forward, turning it inside out. Remove the inner gloves simultaneously with the gown, trapping them within the rolled-up gown. Dispose of the bundle immediately into a hazardous waste container.[8]

  • Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Respirator: Remove the respirator last.[10] Dispose of single-use respirators in the hazardous waste container. Reusable respirators should be decontaminated according to manufacturer and institutional protocols.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[11][12]

Safe Handling and Decontamination Workflow

The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Exit Phase prep_area 1. Designate & Prepare Handling Area (e.g., Fume Hood) don_ppe 2. Don Full PPE (Per Protocol) prep_area->don_ppe Enter Clean Area handle_chem 3. Weigh & Handle Compound don_ppe->handle_chem Enter Handling Area decon_tools 4. Decontaminate Tools & Surfaces handle_chem->decon_tools Post-Experiment waste_disposal 5. Segregate & Seal Hazardous Waste decon_tools->waste_disposal Collect Waste doff_ppe 6. Doff PPE (Per Protocol) waste_disposal->doff_ppe Enter Doffing Area hand_wash 7. Wash Hands Thoroughly doff_ppe->hand_wash Exit to Clean Area

Caption: Procedural workflow for safely handling potent solid compounds.

Emergency Procedures & Disposal Plan

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][13] Remove contaminated clothing while washing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[13]

Spill Cleanup

For any spill, evacuate non-essential personnel. Only personnel trained in hazardous spill cleanup and wearing the full PPE described above should respond.

  • Containment: Cover the spill with an absorbent material compatible with the chemical.

  • Collection: Carefully collect the contaminated absorbent material and spilled substance using non-sparking tools and place it into a labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. The most common method of chemical decontamination is to wipe down surfaces with soap and water using disposable towels.[11] All materials used for cleanup must be disposed of as hazardous waste.[11]

Waste Disposal

All materials contaminated with this compound are to be treated as hazardous chemical waste.

  • Contaminated PPE: All used disposable PPE (gloves, gown, respirator) must be placed into a designated, labeled, and sealed hazardous waste container immediately after doffing.[8]

  • Chemical Waste: Unused compound and contaminated materials (e.g., pipette tips, absorbent pads) must be collected in sturdy, leak-proof, and clearly labeled hazardous waste containers.[14]

  • Empty Containers: Empty containers must be decontaminated before disposal. Rinse the container three times with a suitable solvent (e.g., ethanol, acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[15][16]

  • Pickup: Store sealed waste containers in a designated satellite accumulation area and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[14]

By implementing this comprehensive safety framework, researchers can effectively mitigate the risks associated with handling this potent research compound, ensuring both personal safety and regulatory compliance.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Decontamination and Laboratory Cleanup. UMN University Health & Safety.
  • SAFETY D
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). Cayman Chemical.
  • Decontaminating Empty Containers. Division of Research Safety, University of Illinois.
  • Safeguarding Researchers: Personal Protective Equipment Protocols for Handling (+)
  • Emergency Response Training for cases of acute intoxication with New Psychoactive Substances.
  • SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
  • New psychoactive substances, emergency department, Paedi
  • Management of Waste - Prudent Practices in the Labor
  • Safety D
  • Poisoning, Novel Psychoactive Substances (Advanced). Guide to the Essentials in Emergency Medicine, 3rd Edition | AccessWorldMed.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • Standard Safe Oper
  • SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
  • Properly Using PPE to Avoid Illicit Drug Exposure for First Responders. YouTube.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). Ido proteins.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.